6-Chloro-5-methylpyridin-3-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-methylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBISZPNLZFTPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485485 | |
| Record name | 6-Chloro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38186-82-2 | |
| Record name | 6-Chloro-5-methylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10485485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-6-chloro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-5-methylpyridin-3-amine: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-methylpyridin-3-amine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and agrochemicals. Its unique arrangement of a chlorine atom, a methyl group, and an amino group on the pyridine ring imparts specific reactivity and structural characteristics that make it a sought-after intermediate for the construction of more complex molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the synthesis of diverse scaffolds with potential biological activity.
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.
Physicochemical Properties
This compound is typically a white to light yellow crystalline powder.[1] A summary of its key physicochemical properties is presented in the table below. While some experimentally determined values are available, others are predicted and should be used as a guide.
| Property | Value | Source |
| CAS Number | 38186-82-2 | [2] |
| Molecular Formula | C₆H₇ClN₂ | [2] |
| Molecular Weight | 142.59 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 140 - 145 °F / 60 - 63 °C | |
| Boiling Point | 478 °F / 248 °C (Predicted) | |
| Solubility | Limited solubility in water; Soluble in some organic solvents like ethanol and dichloromethane. | [1] |
| pKa | 4.60 ± 0.20 (Predicted) | |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) |
Molecular Structure and Reactivity
The structure of this compound, featuring an amino group and a methyl group at the 3- and 5-positions, and a chlorine atom at the 6-position of the pyridine ring, is crucial to its chemical behavior. The pyridine ring itself is an electron-deficient aromatic system. The chlorine atom at the 6-position (ortho to the ring nitrogen) is activated towards nucleophilic aromatic substitution (SNAr) reactions. This is because the electron-withdrawing nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.
The amino group at the 3-position is a versatile functional handle. It can act as a nucleophile, undergo diazotization, or be used in coupling reactions to introduce further molecular diversity. The methyl group at the 5-position can influence the steric and electronic properties of the molecule and its derivatives.
Caption: Structure of this compound.
Synthesis and Manufacturing
A general approach involves the reaction of a halogenated pyridine derivative with an appropriate aminating agent.[1] For instance, a potential starting material could be 2,5-dichloro-3-methylpyridine. The challenge in such a synthesis lies in achieving regioselectivity, as the two chlorine atoms will have different reactivities towards nucleophilic substitution. The chlorine at the 2-position (ortho to the nitrogen) is generally more activated than the chlorine at the 5-position. However, reaction conditions, including the choice of aminating agent, solvent, temperature, and catalyst (if any), can be optimized to favor the desired substitution at the 5-position.
Hypothetical Synthesis Workflow:
Caption: A potential synthetic workflow for this compound.
Chemical Reactivity and Key Reactions
The presence of multiple functional groups in this compound allows for a range of chemical transformations, making it a versatile intermediate.
-
N-Functionalization: The primary amino group can be readily alkylated, acylated, or sulfonylated to introduce a wide variety of substituents. It can also be a key participant in cyclization reactions to form fused heterocyclic systems.
-
Palladium-Catalyzed Cross-Coupling Reactions: The chloro-substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex molecules. The reactivity of the chloro group at the 6-position is enhanced by its proximity to the ring nitrogen.
-
Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer-type reactions, further expanding the synthetic utility of this building block.
Applications in Medicinal Chemistry and Drug Discovery
Substituted aminopyridines are privileged scaffolds in medicinal chemistry due to their ability to form key hydrogen bonding interactions with biological targets and their favorable physicochemical properties. This compound serves as an important intermediate in the synthesis of bioactive molecules for both the pharmaceutical and agrochemical industries.[1]
While specific drugs directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in a range of biologically active compounds. For instance, related aminopyridines are key intermediates in the synthesis of drugs like Lumacaftor (for cystic fibrosis) and Nevirapine (an HIV reverse transcriptase inhibitor). A patent has also described a compound containing the 6-chloro-5-methylpyridin-3-yl moiety, highlighting its potential in the development of new therapeutic agents.[3]
The general applications of this class of compounds include the synthesis of molecules with potential antibacterial and anti-inflammatory effects.[1]
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques used are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would provide information about the number and connectivity of hydrogen atoms. One would expect to see distinct signals for the two aromatic protons on the pyridine ring, a singlet for the methyl group protons, and a broad singlet for the amine protons. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the substitution pattern.
-
¹³C NMR: The carbon-13 NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, confirming the presence of the pyridine ring and the methyl group. The chemical shifts would be influenced by the attached functional groups.
2. Infrared (IR) Spectroscopy:
The IR spectrum would display characteristic absorption bands for the different functional groups present in the molecule.
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3400-3250 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations.[4]
-
N-H Bending: A bending vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹.[4]
-
C-N Stretching: The C-N stretching vibration for an aromatic amine would appear in the region of 1335-1250 cm⁻¹.[4]
-
C-Cl Stretching: A C-Cl stretching band is expected in the fingerprint region.
3. Mass Spectrometry (MS):
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for closely related compounds, it should be considered toxic if swallowed, in contact with skin, or if inhaled. It may also cause skin and serious eye irritation, as well as respiratory irritation.
Recommended Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
Store in a tightly closed container in a dry and well-ventilated place.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.
Conclusion
This compound is a strategically functionalized pyridine derivative with significant potential as a building block in organic synthesis. Its defined structure and predictable reactivity make it a valuable tool for medicinal chemists and drug development professionals. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in the creation of novel and complex molecules with potential therapeutic or agrochemical applications. As with all chemical reagents, adherence to strict safety protocols is paramount when handling this compound.
References
- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. US4742060A - Heterocyclic compounds - Google Patents [patents.google.com]
- 4. orgchemboulder.com [orgchemboulder.com]
An In-depth Technical Guide to 5-Amino-2-chloro-3-picoline (CAS 38186-82-2)
Introduction
In the landscape of pharmaceutical and agrochemical research and development, the strategic selection of building blocks is paramount to the successful synthesis of novel and effective molecules. 5-Amino-2-chloro-3-picoline, identified by the CAS number 38186-82-2, is a pyridine derivative that serves as a critical intermediate in the synthesis of a wide array of complex chemical entities.[1] Its unique structural arrangement, featuring amino, chloro, and methyl functional groups on a pyridine ring, offers a versatile platform for medicinal chemists and process development scientists. This guide provides a comprehensive technical overview of 5-Amino-2-chloro-3-picoline, including its chemical and physical properties, synthesis, applications, and safety considerations, designed for researchers, scientists, and drug development professionals.
Chemical Identity and Properties
5-Amino-2-chloro-3-picoline is also known by its systematic name, 5-Amino-2-chloro-3-methylpyridine.[2][3] The structural attributes of this compound are key to its utility in chemical synthesis.
| Identifier | Value |
| CAS Number | 38186-82-2[2][3][4][5][6][] |
| Molecular Formula | C₆H₇ClN₂[2][3][5][] |
| Molecular Weight | 142.59 g/mol [2][5][] |
| IUPAC Name | 5-Amino-2-chloro-3-methylpyridine[2] |
| Synonyms | 5-Amino-2-chloro-3-picoline, 6-Chloro-5-methylpyridin-3-amine[2][3][8] |
| Appearance | Light yellow solid or powder[3] |
| Melting Point | 90.0 to 94.0 °C[3][5] |
| Boiling Point | 304.7±37.0 °C (Predicted)[5] |
| Density | 1.26 g/cm³[] |
| SMILES | Cc1cc(N)cnc1Cl[2] |
| InChI Key | VSBISZPNLZFTPG-UHFFFAOYSA-N[2][] |
Synthesis and Manufacturing
While specific proprietary synthesis routes are often closely guarded, the general manufacturing approach for 5-Amino-2-chloro-3-picoline involves multi-step organic synthesis. A plausible synthetic pathway could start from a readily available picoline derivative, followed by a series of reactions such as chlorination, nitration, and subsequent reduction to introduce the required functional groups. Purity is a critical parameter, with commercial grades typically offered at 97% or higher to ensure predictable reaction outcomes in downstream applications.[2]
Applications in Research and Development
The strategic importance of 5-Amino-2-chloro-3-picoline lies in its role as a versatile intermediate.[] Its structure allows for a variety of chemical transformations, making it a valuable precursor for creating complex heterocyclic molecules.
Pharmaceutical Synthesis
In the pharmaceutical industry, pyridine derivatives are integral to the development of new therapeutic agents. The functional groups of 5-Amino-2-chloro-3-picoline offer multiple reaction sites. The amino group can be acylated, alkylated, or diazotized, while the chloro group can be displaced through nucleophilic substitution. These reactions enable the elaboration of the pyridine core into more complex scaffolds for drug discovery programs targeting a range of conditions, from neurological disorders to infectious diseases.[1]
Agrochemical Development
In the agrochemical sector, 5-Amino-2-chloro-3-picoline serves as a foundational component in the creation of novel herbicides and fungicides.[1] The development of new crop protection agents is crucial for global food security, and the unique chemical properties of this intermediate contribute to the design of active ingredients with improved efficacy and environmental profiles.
Safety and Handling
As with any laboratory chemical, proper handling and safety precautions are essential when working with 5-Amino-2-chloro-3-picoline.
Hazard Identification
According to safety data sheets, 5-Amino-2-chloro-3-picoline is classified with the following hazards:
-
Acute Toxicity (Oral): Category 4[2]
-
Skin Irritation: Category 2[2]
-
Serious Eye Damage: Category 1[2]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory System: Category 3[2]
The signal word for this chemical is "Danger".[2]
Recommended Safety Precautions
When handling 5-Amino-2-chloro-3-picoline, the following personal protective equipment (PPE) and engineering controls are recommended:
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear protective gloves and clothing to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a suitable respirator.
-
General Hygiene: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
In case of exposure, it is crucial to follow the first aid measures outlined in the safety data sheet.[4]
Note on a Related but Distinct Chemical
It is important for researchers to distinguish CAS 38186-82-2 from other chemical entities. For instance, the indole derivative 3-(4-Fluorophenyl)-1-isopropyl-1H-indole has been identified as a key intermediate in the synthesis of the anti-cholesterol drug Fluvastatin.[9][10] This compound and its derivatives are subjects of research in medicinal chemistry due to the broad biological activities of the indole nucleus.[9][10] While both are valuable in synthetic chemistry, they are distinct molecules with different structures and applications.
Conclusion
5-Amino-2-chloro-3-picoline (CAS 38186-82-2) is a key building block in the chemical industry, with significant applications in the synthesis of pharmaceuticals and agrochemicals.[1] Its versatile reactivity, stemming from its distinct functional groups, allows for the creation of complex molecular architectures. A thorough understanding of its chemical properties, synthesis, and safe handling is crucial for its effective and responsible use in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. 5-Amino-2-chloro-3-methylpyridine 97 38186-82-2 [sigmaaldrich.com]
- 3. 38186-82-2 C6H7ClN2 5-AMINO-2-CHLORO-3-PICOLINE, CasNo.38186-82-2 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 4. chemscene.com [chemscene.com]
- 5. 5-Amino-2-chloro-3-picoline CAS#: 38186-82-2 [m.chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 8. calpaclab.com [calpaclab.com]
- 9. scirp.org [scirp.org]
- 10. scirp.org [scirp.org]
A Comprehensive Technical Guide to 6-Chloro-5-methylpyridin-3-amine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-5-methylpyridin-3-amine is a substituted aminopyridine that serves as a crucial building block in the synthesis of complex organic molecules. Its strategic placement of an amine, a chloro group, and a methyl group on the pyridine scaffold imparts a unique reactivity profile, making it a valuable intermediate in the development of pharmaceuticals and agrochemicals. The electron-withdrawing nature of the pyridine nitrogen, combined with the activating and directing effects of its substituents, allows for selective functionalization through a variety of cross-coupling and substitution reactions. This guide provides an in-depth analysis of the chemical properties, synthesis, and key applications of this compound, with a particular focus on its role in the synthesis of targeted therapeutics such as kinase inhibitors.
Chemical Identity and Properties
Correctly identifying a chemical entity is the foundation of all subsequent research and development. This section provides the definitive nomenclature and key physicochemical properties of this compound.
IUPAC Name and Synonyms
The systematic name for this compound as defined by the International Union of Pure and Applied Chemistry (IUPAC) is This compound .
Due to historical naming conventions and its use in various commercial and research contexts, the compound is also known by several synonyms. It is crucial for researchers to recognize these alternative names to ensure comprehensive literature and database searches.
| Table 1: Synonyms and Identifiers | |
| IUPAC Name | This compound |
| Common Synonyms | 5-Amino-2-chloro-3-methylpyridine, 5-Amino-2-chloro-3-picoline |
| CAS Number | 38186-82-2 |
| Molecular Formula | C₆H₇ClN₂ |
| MDL Number | MFCD03095087 |
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is essential for its handling, storage, and application in chemical synthesis.
| Table 2: Physicochemical Data | |
| Molecular Weight | 142.59 g/mol |
| Appearance | Solid, often a powder or crystalline solid, ranging from off-white to light yellow. |
| Melting Point | 93-98 °C[1] |
| Solubility | Limited solubility in water; soluble in some organic solvents such as ethanol and dichloromethane. |
| Stability | Stable under normal conditions, but may react with strong oxidizing agents. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A plausible and efficient synthetic route begins with the commercially available 2,6-dichloropyridine. This pathway involves a sequence of nitration, selective amination, and reduction.
Synthetic Workflow Overview
The overall transformation can be visualized as a three-step process, designed to introduce the required functional groups in a controlled manner.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
This protocol is a representative synthesis constructed from established procedures for analogous transformations on pyridine rings.[2][3]
Step 1: Nitration of 2,6-Dichloropyridine
-
Rationale: The initial step introduces a nitro group, which is a powerful electron-withdrawing group and a precursor to the desired amine. The nitration of 2,6-dichloropyridine is directed to the 3-position due to the directing effects of the chloro substituents and the pyridine nitrogen.
-
Procedure:
-
To a flask maintained at 0 °C, slowly add 2,6-dichloropyridine (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid.
-
After the addition is complete, carefully heat the reaction mixture to approximately 65-70 °C for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2,6-dichloro-3-nitropyridine.
-
Step 2: Selective Amination of 2,6-Dichloro-3-nitropyridine
-
Rationale: This step selectively replaces one of the chloro groups with an amino group. The chloro group at the 2-position is more activated towards nucleophilic aromatic substitution (SNAr) due to its ortho relationship to both the ring nitrogen and the strongly electron-withdrawing nitro group.[4]
-
Procedure:
-
Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent such as methanol.
-
Add aqueous ammonia solution (excess) to the mixture.
-
Heat the reaction mixture to 35-40 °C for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture. The product, 2-amino-6-chloro-3-nitropyridine, will precipitate.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Step 3: Reduction of the Nitro Group
-
Rationale: The final step involves the reduction of the nitro group to the target primary amine. Standard reduction methods are effective for this transformation.
-
Procedure (using Iron in acidic medium):
-
Suspend 2-amino-6-chloro-3-nitropyridine (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (excess) and a catalytic amount of hydrochloric acid.
-
Heat the mixture to reflux and stir vigorously. The reaction is typically exothermic.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction, make it basic with an appropriate base (e.g., sodium carbonate), and filter through a pad of celite to remove iron salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain pure this compound.
-
Chemical Reactivity and Applications in Synthesis
The utility of this compound as a building block stems from the distinct reactivity of its functional groups. The amine group can act as a nucleophile or be derivatized, while the chloro group is an excellent leaving group for palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of the chloro group at the 6-position (an activated 'ortho' position relative to the ring nitrogen) makes this compound an excellent substrate for C-C and C-N bond-forming reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations. These reactions are cornerstones of modern medicinal chemistry for constructing complex biaryl and aryl-amine scaffolds.
3.1.1 Suzuki-Miyaura Coupling
-
Causality: The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. In the context of drug discovery, it is frequently used to couple heterocyclic halides with arylboronic acids to build the core structures of kinase inhibitors. The reaction proceeds via a catalytic cycle involving a palladium(0) species.[5] The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
-
Representative Protocol: Synthesis of a Biaryl Pyridine Derivative
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), an arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.2 eq), and a base such as potassium phosphate (K₃PO₄, 2.5 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).
-
Reaction: Heat the mixture to 85-95 °C and stir for 12-18 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by flash column chromatography to yield the desired 6-aryl-5-methylpyridin-3-amine.[6]
-
Caption: General scheme for Suzuki-Miyaura coupling.
3.1.2 Buchwald-Hartwig Amination
-
Causality: The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, coupling aryl halides with amines. This is particularly useful for introducing diverse amine functionalities, which can act as key pharmacophoric elements to modulate solubility, basicity, and target engagement. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8] The choice of a bulky, electron-rich phosphine ligand is crucial for facilitating the reductive elimination step.
-
Representative Protocol: Synthesis of a Diaminopyridine Derivative
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk flask with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (e.g., morpholine, 1.2 eq).
-
Solvent Addition: Remove the flask from the glovebox and add an anhydrous, degassed solvent such as toluene under a positive pressure of inert gas.
-
Reaction: Seal the flask and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.[9][10]
-
Application in the Synthesis of Kinase Inhibitors
A significant application of this compound and its derivatives is in the synthesis of kinase inhibitors, particularly those targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many human cancers, making it a prime target for drug development.[11][12] PI3Kδ, an isoform of PI3K primarily expressed in leukocytes, is a key target for B-cell malignancies.[1]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the point of intervention for PI3Kδ inhibitors.
Case Study: Synthesis of PI3Kδ Inhibitors
Research has demonstrated the use of aminothiazole-pyridine scaffolds in developing potent and selective PI3Kδ inhibitors.[1] A key intermediate in the synthesis of these inhibitors is a derivative of this compound. For instance, the compound CHMFL-PI3KD-317, a potent PI3Kδ inhibitor, incorporates a core structure derived from a related aminopyridine.[1] The synthesis of such molecules typically involves an initial Suzuki coupling to build the aryl-thiazole-pyridine core, followed by further functionalization of the amine group.
The rationale for using the this compound scaffold is its ability to be elaborated into a structure that can effectively bind to the ATP-binding pocket of the PI3K kinase domain. The pyridine nitrogen and the exocyclic amine can form critical hydrogen bonds with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
| Table 3: Hazard Information | |
| Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H318: Causes serious eye damage.H335: May cause respiratory irritation. |
| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, protective gloves (e.g., nitrile rubber), and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood. |
Note: This information is a summary. Always consult the full Safety Data Sheet (SDS) before use.[1]
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. Its well-defined reactivity, especially in palladium-catalyzed cross-coupling reactions, allows for the efficient construction of complex molecular architectures. The successful application of this and related aminopyridine scaffolds in the development of potent kinase inhibitors, such as those targeting the PI3K/Akt/mTOR pathway, underscores its importance for drug discovery professionals. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the creation of novel and impactful chemical entities.
References
- 1. Discovery of (S)-2-amino-N-(5-(6-chloro-5-(3-methylphenylsulfonamido)pyridin-3-yl)-4-methylthiazol-2-yl)-3-methylbutanamide (CHMFL-PI3KD-317) as a potent and selective phosphoinositide 3-kinase delta (PI3Kδ) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Insecticidal Evaluation of Chiral Neonicotinoids Analogs: The Laurel Wilt Case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Reactivity in Substituted Aminopyridines: A Technical Guide for Drug Development Professionals
<_ _>
Abstract
Substituted aminopyridines are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous FDA-approved therapeutics.[1] Their value lies in a unique electronic architecture: an electron-deficient pyridine ring modulated by an electron-donating amino group. This inherent push-pull system creates a nuanced reactivity landscape that can be precisely controlled by the strategic placement of additional substituents. This guide provides an in-depth exploration of the core principles governing the reactivity of these vital heterocycles. We will dissect the interplay of electronic and steric effects, provide mechanistic insights into key transformations, and offer field-proven experimental protocols to empower researchers in drug discovery and development.
The Electronic Core: Understanding the Unsubstituted Aminopyridine
The reactivity of any substituted aminopyridine is rooted in the electronic properties of its parent structure. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via an inductive effect (-I).[2] This makes the ring generally less reactive towards electrophiles than benzene but more susceptible to nucleophilic attack.[3]
The introduction of an amino group (-NH2), a powerful electron-donating group through resonance (+M), fundamentally alters this landscape.[4] The nitrogen's lone pair delocalizes into the ring, increasing electron density, particularly at the positions ortho and para to the amino group. This creates a chemical dichotomy: a ring that is activated towards electrophiles at specific positions while remaining susceptible to nucleophiles at others.
The positional isomerism of the amino group (2-, 3-, or 4-) is the first critical determinant of reactivity:
-
2-Aminopyridine: The amino group strongly activates the C3 and C5 positions for electrophilic attack. The proximity to the ring nitrogen also allows for potential chelation with metal catalysts.
-
3-Aminopyridine: The amino group activates the C2, C4, and C6 positions. The C2 and C6 positions, being ortho to the ring nitrogen, are also inherently electron-deficient, leading to complex reactivity.[4]
-
4-Aminopyridine: The amino group strongly activates the C3 and C5 positions for electrophilic attack. The direct conjugation with the ring nitrogen enhances the overall electron-donating capacity, making the ring nitrogen significantly more basic than in pyridine itself.[5]
The Role of Substituents: Directing Reactivity
The true synthetic power of aminopyridines is unlocked by introducing additional substituents. These groups can either enhance or counteract the effects of the amino group and the ring nitrogen, providing fine-tuned control over reaction outcomes.
Electron-Donating Groups (EDGs)
EDGs (e.g., -OCH3, -CH3) further increase the electron density of the ring, enhancing its nucleophilicity and reactivity towards electrophiles. They also increase the basicity of the ring nitrogen, which can influence its role as a ligand or its protonation state under reaction conditions.
Electron-Withdrawing Groups (EWGs)
EWGs (e.g., -NO2, -CN, -Halogens) decrease the electron density of the ring. This deactivates the ring towards electrophilic substitution but significantly activates it for Nucleophilic Aromatic Substitution (SNA_r_).[6] An EWG placed ortho or para to a leaving group (like a halide) dramatically accelerates SNA_r_ by stabilizing the negative charge in the Meisenheimer intermediate.[7]
The interplay between the amino group, the ring nitrogen, and an additional substituent dictates the regioselectivity of nearly all transformations.
Caption: Influence of substituents on the aminopyridine core.
Quantitative Insights: Substituent Effects on Basicity (pKa)
The basicity of the pyridine nitrogen is a critical parameter influencing reaction mechanisms, catalyst binding, and the ultimate biological activity of the final molecule. This basicity, quantified by the pKa of the conjugate pyridinium ion, is highly sensitive to the electronic nature of substituents.[2]
| Substituent (on 4-Aminopyridine) | Position | pKa (of Pyridinium Ion) | Electronic Effect | Reference |
| -H (4-Aminopyridine) | 4 | 9.11 | Reference | [8] |
| -CH3 | 2 | ~9.5 | EDG (Inductive) | [9] |
| -Cl | 2 | ~7.5 | EWG (Inductive) | [8][9] |
| -Cl | 3 | ~8.0 | EWG (Inductive) | [8][9] |
| -NO2 | 3 | ~6.0 | EWG (Resonance/Inductive) | [10] |
Note: pKa values are approximate and can vary with solvent and temperature. The table illustrates general trends.
As shown, EDGs increase the pKa, making the nitrogen more basic, while EWGs decrease the pKa.[8] This predictable relationship is crucial for designing reaction conditions, particularly for pH-sensitive transformations or when the pyridine nitrogen might compete with other nucleophiles.
Key Transformations in Drug Development
Substituted aminopyridines are versatile synthons, participating in a wide array of reactions. The following are among the most critical for drug development professionals.
Nucleophilic Aromatic Substitution (SNA_r_)
SNA_r_ is a cornerstone reaction for functionalizing electron-deficient aminopyridines. The reaction is most efficient when a good leaving group (e.g., F, Cl, Br) is positioned ortho or para to a strong EWG.[6] The pyridine nitrogen itself acts as an innate EWG, activating the C2 and C4 positions for nucleophilic attack.[11]
Causality: The reaction proceeds via a two-step addition-elimination mechanism through a negatively charged intermediate (Meisenheimer complex).[12] EWGs are essential as they stabilize this intermediate through resonance or induction, thereby lowering the activation energy of the rate-determining addition step.[6] The leaving group order is often F > Cl > Br > I, as the highly electronegative fluorine strongly polarizes the C-F bond, making the carbon more electrophilic for the initial nucleophilic attack.[12]
Palladium-Catalyzed Cross-Coupling Reactions
Modern drug synthesis heavily relies on Pd-catalyzed cross-coupling reactions to form C-C and C-N bonds. Aminopyridines bearing a halide or triflate are excellent substrates for these transformations.
This reaction forms C-C bonds by coupling a halo-aminopyridine with an organoboron reagent. It is highly valued for its functional group tolerance and readily available reagents.[13][14]
Causality: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often required to facilitate the oxidative addition of the palladium catalyst to the electron-rich halo-aminopyridine and to promote the reductive elimination step.[15] The base (e.g., K2CO3, Cs2CO3) is crucial for the transmetalation step, activating the boronic acid.[16]
This reaction forms C-N bonds by coupling a halo-aminopyridine with an amine.[15] It is a powerful method for synthesizing complex diaryl or alkyl-aryl amines, which are common motifs in pharmaceuticals.[17]
Causality: Similar to the Suzuki coupling, this reaction requires a palladium catalyst with specialized ligands.[18] A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is necessary to deprotonate the amine coupling partner, making it sufficiently nucleophilic to displace the halide from the palladium center in the catalytic cycle.[15]
Electrophilic Aromatic Substitution (SEAr)
While the pyridine ring is generally deactivated towards electrophiles, the strong activating effect of the amino group enables SEAr reactions like halogenation and nitration, typically directing to the ortho and para positions.[3]
Causality: The reaction often requires carefully controlled conditions to prevent reaction at the more nucleophilic amino group or protonation of the ring nitrogen by strong acids, which would completely deactivate the ring.[3] Protecting the amino group, for instance as an amide, can moderate its activating strength and prevent side reactions, though this adds steps to the synthetic route.[19]
Experimental Protocols & Workflows
Synthesizing technical accuracy with field-proven insights requires robust and reproducible protocols.
Protocol: Suzuki-Miyaura Coupling of 2-Bromo-5-nitropyridine
This protocol describes a self-validating system for coupling a highly activated halo-aminopyridine derivative.
Objective: To synthesize 2-(4-methoxyphenyl)-5-nitropyridine.
Materials:
-
2-Bromo-5-nitropyridine (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)2) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium Carbonate (K2CO3), anhydrous (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Step-by-Step Methodology:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add 2-bromo-5-nitropyridine, 4-methoxyphenylboronic acid, and K2CO3.
-
Catalyst Premixing: In a separate vial, add Pd(OAc)2 and SPhos. Add a small amount of dioxane and swirl for 2 minutes. This pre-formation of the active catalyst is crucial for reproducibility.
-
Reaction Setup: Add the catalyst slurry to the Schlenk flask. Evacuate and backfill the flask with Argon or Nitrogen gas (repeat 3 times).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio). The water is essential for dissolving the base and facilitating the catalytic cycle.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the 2-bromo-5-nitropyridine starting material indicates completion (typically 2-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification & Validation: Concentrate the crude product under reduced pressure. Purify by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient). Validate the structure and purity of the final product by 1H NMR, 13C NMR, and HRMS.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Conclusion
The reactivity of substituted aminopyridines is a rich and multifaceted field, governed by a delicate balance of inductive and resonance effects. For the medicinal chemist, mastering these principles is not an academic exercise but a practical necessity. By understanding how the position of the amino group and the electronic nature of other substituents control the outcome of key synthetic transformations—from SNA_r_ to palladium-catalyzed cross-couplings—researchers can design more efficient and innovative synthetic routes. This guide provides a foundational framework, empowering drug development professionals to rationally design and execute the synthesis of novel aminopyridine-based therapeutics with greater precision and success.
References
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-Aminopyridine - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Theoretical prediction of relative and absolute pKa values of aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. youtube.com [youtube.com]
- 12. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Role of 6-Chloro-5-methylpyridin-3-amine in heterocyclic chemistry
An In-Depth Technical Guide to 6-Chloro-5-methylpyridin-3-amine in Heterocyclic Chemistry
Abstract
Substituted pyridines are foundational scaffolds in modern medicinal chemistry and materials science. Among these, this compound emerges as a particularly strategic building block due to its orthogonal reactivity. The presence of a nucleophilic amino group at the 3-position and a synthetically versatile chloro group at the electronically activated 6-position provides a robust platform for the construction of complex heterocyclic systems. This guide offers a comprehensive analysis of the synthesis, reactivity, and application of this compound, providing researchers, scientists, and drug development professionals with field-proven insights and detailed experimental frameworks. We will delve into the mechanistic underpinnings of its reactivity in key transformations such as Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, and illustrate its utility in the synthesis of high-value compounds, including scaffolds for bioactive molecules.
Introduction: A Privileged Scaffold with Strategic Functionality
Nitrogen-containing heterocycles are a cornerstone of pharmaceutical and agrochemical research, with the pyridine ring being a "privileged" structural motif found in numerous FDA-approved drugs.[1] The specific arrangement of substituents on the pyridine ring dictates its chemical behavior and its ability to interact with biological targets.
This compound (CAS: 38186-82-2) is a bifunctional reagent of significant interest. Its utility is derived from two key features:
-
An Activated Chloro Group: The chlorine atom at the 6-position (ortho to the ring nitrogen) is highly activated towards displacement. The inherent electron-withdrawing nature of the pyridine nitrogen significantly enhances the electrophilicity of the C6 carbon, making it susceptible to both nucleophilic attack and oxidative addition by palladium catalysts.
-
A Nucleophilic Amino Group: The amino group at the 3-position serves as a versatile nucleophile and a handle for further derivatization, enabling the construction of fused ring systems and the introduction of diverse pharmacophoric elements.
This combination allows for sequential and regioselective functionalization, making it an invaluable intermediate for building molecular complexity. This guide will explore how to strategically leverage this reactivity.
Synthesis of the Core Scaffold
The preparation of this compound involves multi-step synthetic sequences where precise control of reaction conditions is critical to ensure desired regioselectivity and yield.[2] While various proprietary methods exist, a generalized approach can be conceptualized.
Caption: Generalized synthetic workflow for aminopyridines.
The synthesis often begins with a readily available methylpyridine derivative. Key transformations typically include nitration to introduce the precursor to the amino group, followed by a chlorination step. The final step involves the selective reduction of the nitro group to the desired amine. The order of these steps is crucial for managing directing group effects and achieving the correct isomer.
Pillars of Reactivity: Mechanistic Insights and Protocols
The synthetic power of this compound stems from the distinct reactivity of its chloro and amino substituents. Understanding the principles governing these reactions is key to successful application.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 6-position is exceptionally labile towards nucleophilic displacement. This enhanced reactivity is a direct consequence of the electronic structure of the pyridine ring.
Causality: During a nucleophilic attack at the C6 position, the electron-withdrawing pyridine nitrogen effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. This stabilization lowers the activation energy of the reaction, facilitating the substitution under milder conditions compared to a chloro-substituent at the 3- or 5-position.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: N-Arylation via SNAr
-
Reaction Setup: In a clean, dry flask, dissolve this compound (1.0 equiv.) and the desired primary or secondary amine (1.2 equiv.) in a polar aprotic solvent such as DMF or NMP.
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 equiv.), to the mixture.
-
Heating: Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., Nitrogen).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess base.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate. The electrophilic C-Cl bond readily participates in the oxidative addition step, which is often rate-determining in the catalytic cycle.
Caption: Generalized catalytic cycle for cross-coupling.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is the preeminent method for forming biaryl linkages, a common motif in kinase inhibitors and other pharmaceuticals.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv., 1.0 mmol), the desired arylboronic acid (1.5 equiv., 1.5 mmol), Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv., 2 mol%), SPhos (0.04 equiv., 4 mol%), and potassium phosphate (K₃PO₄) (3.0 equiv., 3.0 mmol).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane/water (4:1 ratio, 5 mL).
-
Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction allows for the construction of C-N bonds, providing access to a wide array of substituted anilines and related structures that would be inaccessible through classical methods.
Experimental Protocol: Buchwald-Hartwig Amination
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable Buchwald ligand (e.g., SPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried Schlenk tube.[3]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).[3]
-
Solvent & Heating: Add anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the sealed tube to 100 °C with vigorous stirring.[3]
-
Monitoring & Work-up: Monitor progress by LC-MS. Upon completion, cool the reaction and carefully quench with saturated aqueous NH₄Cl. Extract with an organic solvent.[3]
-
Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.
| Reaction Type | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | SPhos, XPhos, PPh₃ | K₃PO₄, K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | SPhos, RuPhos, Xantphos | NaOtBu, LHMDS, K₃PO₄ | Toluene, Dioxane |
| Sonogashira | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, XPhos | Et₃N, i-Pr₂NH (CuI co-cat.) | THF, DMF |
Table 1: Common Conditions for Cross-Coupling Reactions.
Applications in the Synthesis of Bioactive Heterocycles
The true value of this compound is realized when its reactivity is applied to the synthesis of complex, functional molecules. Its bifunctional nature makes it an ideal precursor for fused heterocyclic systems.
Construction of Pyridopyrimidines
Pyridopyrimidines are a class of fused N-heterocycles that are prevalent in medicinal chemistry, often exhibiting kinase inhibitory activity. This compound can serve as a key starting material for these scaffolds.
A plausible synthetic strategy involves:
-
Acylation/Condensation: The amino group at C3 is reacted with a suitable carbonyl-containing component (e.g., an α,β-unsaturated ester or a β-ketoester) to form an enaminone or related intermediate.
-
Intramolecular Cyclization: The newly formed sidechain then undergoes an intramolecular cyclization, where a nucleophilic atom (N or O) displaces the chloro group at C6 to form the second ring, yielding the pyridopyrimidine core.
Caption: Strategy for Fused Heterocycle Synthesis.
Case Study: A Scaffold for Kinase Inhibitors
Many ATP-competitive kinase inhibitors utilize a heterocyclic core that mimics the adenine base of ATP, forming key hydrogen bonds in the kinase hinge region. The aminopyridine structure is ideal for this purpose. By applying the cross-coupling reactions discussed previously, one can rapidly generate a library of potential inhibitors.
For example, a Suzuki-Miyaura coupling can be used to install a recognition moiety (e.g., a pyrazole or indole) at the 6-position, while the 3-amino group can be acylated or further functionalized to interact with the solvent-exposed region of the kinase. This modular approach allows for systematic exploration of the structure-activity relationship (SAR).
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool for molecular design and construction. Its well-defined and predictable reactivity, characterized by an activated site for substitution and coupling at C6 and a versatile nucleophilic handle at C3, provides a reliable platform for synthetic chemists. By mastering the principles of SNAr and palladium-catalyzed cross-coupling reactions, researchers can efficiently generate diverse libraries of novel heterocyclic compounds for applications ranging from drug discovery to materials science.[2] The insights and protocols provided in this guide serve as a foundational framework for unlocking the full synthetic potential of this powerful building block.
References
6-Chloro-5-methylpyridin-3-amine melting and boiling point
An In-Depth Technical Guide to the Physicochemical Characterization of 6-Chloro-5-methylpyridin-3-amine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No. 38186-82-2), with a specific focus on the principles and methodologies for the accurate determination of its melting and boiling points. As a pivotal building block in the synthesis of pharmaceuticals and agrochemicals, precise characterization of this compound is essential for process optimization, quality control, and regulatory compliance. This document furnishes researchers, scientists, and drug development professionals with the theoretical foundation and practical, field-proven protocols required for reliable thermal analysis.
Introduction and Strategic Importance
This compound is a substituted pyridine derivative of significant interest in synthetic chemistry. Its bifunctional nature, featuring a reactive chlorine atom and an amino group on a methylated pyridine scaffold, makes it a versatile intermediate. In drug development and materials science, this compound serves as a key precursor for creating more complex molecules with desired biological or material properties[1]. The chlorine atom is susceptible to nucleophilic substitution or can participate in palladium-catalyzed cross-coupling reactions, while the amino group offers a site for amidation, alkylation, or diazotization.
Given its role as a critical starting material, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for robust process development. The melting and boiling points are fundamental parameters that dictate purification strategies (such as recrystallization and distillation), inform on material purity, and ensure batch-to-batch consistency.
Physicochemical Profile
A summary of the key physicochemical properties of this compound is presented below. These values represent a consolidation of data from various chemical suppliers and databases.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | 5-Amino-2-chloro-3-picoline, 5-Amino-2-chloro-3-methylpyridine | [2][3] |
| CAS Number | 38186-82-2 | [2][3][4][5][6] |
| Molecular Formula | C₆H₇ClN₂ | [2][6][7] |
| Molecular Weight | 142.59 g/mol | [3][7] |
| Appearance | Off-white to light yellow crystalline powder/solid | [1] |
| Melting Point | 93-98 °C | [3][4] |
| 90.0 to 94.0 °C | [7] | |
| Boiling Point | ~304.7 °C at 760 mmHg | [4][7][8] |
Theoretical Principles of Phase Transitions
The melting and boiling points are intrinsic physical properties that signify a substance's transition between solid-liquid and liquid-gas phases, respectively. These transitions are governed by the energy required to overcome the intermolecular forces holding the molecules together in a condensed state.
-
Melting Point: For a crystalline solid like this compound, the melting point is the temperature at which the crystal lattice breaks down, and the substance becomes a liquid. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0°C[9]. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range[9]. Therefore, the melting point range is a critical indicator of purity.
-
Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[9]. This property is highly dependent on pressure; a lower external pressure results in a lower boiling point. For this reason, boiling points should always be reported with the pressure at which they were measured.
Experimental Protocol: Melting Point Determination
The capillary method using a digital melting point apparatus is the standard for obtaining accurate and reproducible results. The causality behind this protocol is to achieve a slow, controlled heating rate that allows the system to remain in thermal equilibrium, ensuring a precise measurement of the phase transition temperature.
Step-by-Step Methodology
-
Sample Preparation:
-
Ensure the sample of this compound is completely dry and homogenous. If necessary, gently crush the crystalline solid into a fine powder using a mortar and pestle. This ensures uniform heat transfer.
-
-
Capillary Tube Loading:
-
Obtain a glass capillary tube sealed at one end.
-
Press the open end of the tube into the powdered sample until a small amount of material enters the tube.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end. A packed column of 2-3 mm is ideal.
-
-
Measurement - Two-Stage Heating:
-
Rapid Scan (Optional but Recommended): If the approximate melting point is unknown, perform a quick determination by heating at a rapid rate (e.g., 10-20°C/min) to find a rough value.
-
Slow Scan (For Accuracy): For a precise measurement, set the starting temperature of the apparatus to about 15-20°C below the expected melting point (e.g., ~75°C for this compound).
-
Set the heating ramp rate to 1-2°C per minute. A slow rate is crucial for accuracy.
-
-
Observation and Recording:
-
Insert the capillary tube into the heating block of the apparatus.
-
Observe the sample through the magnified viewfinder.
-
Record T1 , the temperature at which the first drop of liquid appears.
-
Record T2 , the temperature at which the last crystal of solid melts completely into a transparent liquid[9].
-
The result should be reported as a range: T1 - T2 . For this compound, this should fall within the 90-98°C range.
-
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Experimental Protocol: Boiling Point Determination
For compounds with high boiling points like this compound, and when sample quantity may be limited, the Thiele tube method provides a reliable micro-scale determination. The principle relies on identifying the temperature where the liquid's vapor pressure precisely equals the atmospheric pressure upon cooling.
Step-by-Step Methodology
-
Apparatus Assembly:
-
Fill a small test tube (e.g., a Durham tube) to about half-full with the liquid sample of this compound. Note: As this compound is a solid at room temperature, it must first be melted in the tube.
-
Place a capillary tube (sealed at one end) into the test tube with the open end submerged in the liquid.
-
Attach the test tube to a thermometer using a rubber band or wire, ensuring the bulb of the thermometer is aligned with the sample.
-
Insert the assembly into a Thiele tube containing mineral oil, making sure the sample is below the oil level and the rubber band is well above it.
-
-
Heating:
-
Gently heat the side arm of the Thiele tube with a micro-burner or heat gun. The shape of the tube will ensure uniform heating via convection currents.
-
Heat until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This indicates that the vapor pressure of the sample exceeds the atmospheric pressure.
-
-
Cooling and Observation:
-
Remove the heat source and allow the apparatus to cool slowly.
-
The rate of bubbling will decrease.
-
Carefully observe the sample. The moment the bubbling stops and the liquid is drawn back into the capillary tube, record the temperature on the thermometer.
-
This recorded temperature is the boiling point of the liquid at the current atmospheric pressure.
-
-
Data Reporting:
-
Record the determined boiling point and the ambient barometric pressure.
-
Workflow for Boiling Point Determination (Thiele Tube)
Caption: Workflow for Micro Boiling Point Determination.
Conclusion: Ensuring Trustworthiness and Integrity
The accurate determination of the melting and boiling points of this compound is fundamental to its effective use in research and development. Adherence to systematic protocols, including proper sample preparation, controlled heating rates, and careful observation, is paramount for generating trustworthy and reproducible data. The reported melting range of 90-98°C and a boiling point of ~305°C serve as critical benchmarks for assessing purity and guiding synthetic and purification processes. By following the validated methodologies outlined in this guide, scientists can ensure the integrity of their results and the quality of this vital chemical intermediate.
References
- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 5-Amino-2-chloro-3-methylpyridine 97 38186-82-2 [sigmaaldrich.com]
- 4. This compound, CAS No. 38186-82-2 - iChemical [ichemical.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. chembk.com [chembk.com]
- 8. chemscene.com [chemscene.com]
- 9. alnoor.edu.iq [alnoor.edu.iq]
6-Chloro-5-methylpyridin-3-amine molecular weight and formula
An In-depth Technical Guide to 6-Chloro-5-methylpyridin-3-amine: A Core Building Block for Modern Drug Discovery
Executive Summary: this compound is a substituted pyridine derivative that has emerged as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. Its unique electronic and structural properties, stemming from the specific arrangement of the chloro, methyl, and amine groups on the pyridine ring, make it a versatile and highly reactive intermediate. This guide provides a comprehensive overview of its core properties, chemical reactivity, synthetic utility, and applications, with a focus on its role in modern drug development. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to serve as a valuable resource for researchers, chemists, and drug development professionals.
Core Molecular Profile
The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These data govern everything from reaction stoichiometry and solvent selection to purification strategies and final product characterization.
Chemical Identity and Structure
This compound is a heterocyclic amine. The pyridine ring, an aromatic six-membered ring containing one nitrogen atom, is functionalized with three substituents. The strategic placement of the electron-withdrawing chlorine atom at the 6-position (ortho to the ring nitrogen) and the electron-donating amine and methyl groups at the 3- and 5-positions, respectively, creates a unique electronic environment that dictates its reactivity.
-
Molecular Formula: C₆H₇ClN₂[1]
-
CAS Number: 38186-82-2[1]
-
IUPAC Name: this compound
-
SMILES: Nc1cc(C)c(Cl)nc1
Physicochemical Properties
The physical properties of this compound are characteristic of a crystalline organic solid. These properties are essential for handling, storage, and experimental design.
| Property | Value | Source(s) |
| Appearance | White to light yellow crystalline powder | [4] |
| Molecular Formula | C₆H₇ClN₂ | [1][2][3] |
| Molecular Weight | 142.586 g/mol | [1] |
| Melting Point | 90.0 to 94.0 °C | [2] |
| Boiling Point | 304.7 ± 37.0 °C (Predicted) | [2] |
| Density | 1.260 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Limited solubility in water; Soluble in organic solvents such as ethanol and dichloromethane. | [4] |
| Stability | Stable under normal laboratory conditions; may react with strong oxidizing agents. | [4] |
Chemical Reactivity and Synthetic Strategy
The value of this compound in synthesis is not merely its structure, but its predictable and versatile reactivity. The chlorine atom at the 6-position is particularly susceptible to displacement, making it an excellent electrophilic site for coupling reactions.
The Activating Role of the Ring Nitrogen
In the pyridine ring, the nitrogen atom is electron-withdrawing, creating electron-deficient (electrophilic) carbon centers at the ortho (2- and 6-) and para (4-) positions. This intrinsic property is the primary driver of this molecule's utility. The chlorine atom at the 6-position is therefore highly activated towards nucleophilic aromatic substitution (SₙAr). This is a significant advantage for synthetic chemists, as it allows for milder reaction conditions and often leads to higher yields compared to isomers where the chlorine is at a meta-position (e.g., the 5-position).[5]
Key Synthetic Transformations
This intermediate is primarily employed in reactions that functionalize the C-Cl bond, using the amine group as a handle for further modifications or as a key pharmacophoric feature.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. chembk.com [chembk.com]
- 3. chemscene.com [chemscene.com]
- 4. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Foreword: The Critical Role of Solubility in Advancing Chemical Entities
References
- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. ucd.ie [ucd.ie]
- 4. bmglabtech.com [bmglabtech.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. enamine.net [enamine.net]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Chloro-5-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-methylpyridin-3-amine is a pivotal structural motif in contemporary drug discovery, serving as a key building block for a multitude of pharmacologically active agents, most notably in the development of kinase inhibitors. This document provides a comprehensive and technically detailed guide for its synthesis. The protocol herein is designed to be robust and scalable, emphasizing not only the procedural steps but also the underlying chemical principles and safety considerations. This guide is intended to empower researchers with a reliable method for accessing this important synthetic intermediate.
Synthetic Strategy and Mechanistic Rationale
The synthesis of this compound is most effectively achieved via a two-step sequence starting from the commercially available 2-chloro-3-methylpyridine. This strategy involves an initial electrophilic nitration of the pyridine ring, followed by the reduction of the resulting nitro group to the target primary amine. This pathway is selected for its high efficiency and the reliability of each transformation.
Diagram of the Synthetic Pathway
Caption: Overall synthetic scheme for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Chloro-3-methyl-5-nitropyridine
The nitration of 2-chloro-3-methylpyridine is achieved using a standard nitrating mixture of concentrated sulfuric and nitric acids. The reaction is conducted at a reduced temperature to control the exothermicity and to ensure regioselectivity.
Materials and Reagents
| Reagent | Grade |
| 2-Chloro-3-methylpyridine | ≥98% |
| Sulfuric Acid (H₂SO₄) | 98%, ACS Reagent |
| Nitric Acid (HNO₃) | 70%, ACS Reagent |
| Dichloromethane (DCM) | ACS Grade |
| Saturated Sodium Bicarbonate | Aqueous Solution |
| Anhydrous Magnesium Sulfate | Laboratory Grade |
Procedure
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (5 volumes, e.g., 50 mL for 10 g of starting material).
-
Cooling: Immerse the flask in an ice-salt bath to cool the sulfuric acid to between 0 and 5 °C.
-
Substrate Addition: Slowly add 2-chloro-3-methylpyridine (1.0 eq) to the cooled sulfuric acid, ensuring the internal temperature does not exceed 10 °C.
-
Nitrating Mixture Addition: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (0.75 volumes) to concentrated sulfuric acid (2.5 volumes), while cooling in an ice bath. Transfer this mixture to the dropping funnel.
-
Nitration Reaction: Add the nitrating mixture dropwise to the reaction flask over approximately 1 hour. Maintain the internal temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Quenching: Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring. A precipitate should form.
-
Neutralization: Slowly neutralize the acidic mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the product from the aqueous mixture with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 2-chloro-3-methyl-5-nitropyridine can be purified by recrystallization from ethanol or by flash column chromatography on silica gel.
Step 2: Synthesis of this compound
The reduction of the nitro group to the amine is a critical transformation. Two common and effective methods are presented below: catalytic hydrogenation and iron-mediated reduction.
This method is generally cleaner and often provides higher purity material directly.
Materials and Reagents
| Reagent | Grade |
| 2-Chloro-3-methyl-5-nitropyridine | (From Step 1) |
| Palladium on Carbon (Pd/C) | 10 wt. % |
| Methanol or Ethanol | Anhydrous |
| Hydrogen Gas (H₂) | High Purity |
Procedure
-
Reaction Setup: To a hydrogenation vessel, add 2-chloro-3-methyl-5-nitropyridine (1.0 eq) and methanol or ethanol (10-20 volumes).
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add 10% Pd/C (5-10 mol %).
-
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas three times. Pressurize the vessel with hydrogen (typically 50-60 psi) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction by hydrogen uptake or by TLC until the starting material is consumed (typically 4-8 hours).
-
Filtration: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with additional solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to afford the crude this compound.
-
Purification: If necessary, the product can be purified by recrystallization or flash column chromatography.
This is a classic and cost-effective method suitable for larger-scale synthesis.
Materials and Reagents
| Reagent | Grade |
| 2-Chloro-3-methyl-5-nitropyridine | (From Step 1) |
| Iron Powder | -325 mesh |
| Ammonium Chloride (NH₄Cl) | ACS Reagent |
| Ethanol | 95% |
| Water | Deionized |
Procedure
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-chloro-3-methyl-5-nitropyridine (1.0 eq), iron powder (5.0 eq), and a 5:1 mixture of ethanol and water (10-15 volumes).
-
Addition of NH₄Cl: Add ammonium chloride (0.5 eq) to the stirred suspension.
-
Heating: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and filter the hot mixture through a pad of Celite®, washing thoroughly with hot ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify as needed by flash column chromatography or recrystallization.
Safety, Handling, and Characterization
-
Safety: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, is mandatory. The nitration reaction is highly exothermic and involves corrosive acids. Catalytic hydrogenation involves flammable hydrogen gas and requires specialized equipment and procedures.
-
Characterization: The identity and purity of the final product should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Buchwald-Hartwig amination of 6-Chloro-5-methylpyridin-3-amine
Application and Protocol Guide:
Strategic Synthesis of N-(5-methyl-3-aminopyridin-6-yl)morpholine via Buchwald-Hartwig Amination of 6-Chloro-5-methylpyridin-3-amine
This guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed with morpholine. The content is structured to provide researchers, scientists, and drug development professionals with the necessary insights and practical steps to successfully perform this transformation.
Introduction: The Significance of Buchwald-Hartwig Amination in Modern Drug Discovery
The Buchwald-Hartwig amination has emerged as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their heteroaromatic analogs, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[3] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool in the drug discovery process, enabling the synthesis of complex molecular architectures that were previously difficult to access.[4]
Substituted aminopyridines are of particular interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The ability to selectively introduce an amino group onto a pyridine ring, especially one already bearing other functional groups, is a critical step in the synthesis of many drug candidates. This application note focuses on the specific challenge of the with morpholine, a transformation that requires careful consideration of the substrate's electronic properties and potential for side reactions. The presence of a free amino group and the pyridine nitrogen adds a layer of complexity to the reaction, necessitating a well-optimized protocol to achieve high yields and selectivity.
The Catalytic Cycle and Mechanistic Considerations
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[5][6] The generally accepted mechanism consists of three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][7]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Key Considerations for the Amination of this compound:
-
Choice of Catalyst and Ligand: The selection of the palladium precursor and, more importantly, the phosphine ligand is critical for a successful reaction.[8] For electron-rich heteroaryl chlorides like this compound, bulky and electron-rich biarylphosphine ligands such as XPhos or SPhos are often preferred.[5] These ligands promote the oxidative addition step, which can be challenging for chlorides, and facilitate the final reductive elimination.[5] The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective for the amination of aryl chlorides.[9]
-
The Role of the Base: The base plays a crucial role in the deprotonation of the amine, forming the palladium-amido complex that precedes reductive elimination.[7] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[10] For substrates with base-sensitive functional groups, weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.[10]
-
Substrate-Specific Challenges: The substrate, this compound, presents unique challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[8] The presence of the free amino group at the 3-position could also lead to self-coupling or other side reactions. The use of bulky ligands helps to mitigate the coordination of the pyridine nitrogen to the palladium catalyst.
Detailed Experimental Protocol
This protocol outlines the steps for the with morpholine.
Experimental Workflow:
Figure 2: A generalized workflow for the Buchwald-Hartwig amination experiment.
Reagents and Equipment:
| Reagent/Equipment | Purpose |
| This compound | Starting Material |
| Morpholine | Amine Coupling Partner |
| Palladium(II) acetate (Pd(OAc)₂) | Palladium Precursor |
| XPhos | Phosphine Ligand |
| Sodium tert-butoxide (NaOt-Bu) | Base |
| Toluene (anhydrous) | Solvent |
| Schlenk tube or sealed vial | Reaction Vessel |
| Magnetic stirrer and hotplate | Agitation and Heating |
| Argon or Nitrogen supply | Inert Atmosphere |
| Standard glassware for work-up | Extraction and Purification |
| Thin-layer chromatography (TLC) plates | Reaction Monitoring |
| Silica gel for column chromatography | Product Purification |
Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk tube or sealed vial under an inert atmosphere of argon or nitrogen, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Addition of Reagents: To the solid mixture, add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Degassing: Seal the reaction vessel and degas the mixture by bubbling argon through the solution for 10-15 minutes.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction by slowly adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, N-(5-methyl-3-aminopyridin-6-yl)morpholine.
Data and Expected Results
The following table summarizes the key parameters and expected outcomes for this reaction.
| Parameter | Value/Description |
| Stoichiometry | |
| This compound | 1.0 equiv |
| Morpholine | 1.2 equiv |
| Pd(OAc)₂ | 2 mol% |
| XPhos | 4 mol% |
| NaOt-Bu | 1.4 equiv |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
| Expected Outcome | |
| Product | N-(5-methyl-3-aminopyridin-6-yl)morpholine |
| Expected Yield | 75-90% |
| Appearance | Off-white to yellow solid |
| Characterization | |
| ¹H NMR, ¹³C NMR | Consistent with product structure |
| Mass Spectrometry (MS) | [M+H]⁺ corresponding to the product's molecular weight |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents | - Use a fresh palladium source and ligand.- Ensure all glassware is oven-dried and the solvent is anhydrous.- Purify starting materials if necessary. |
| Formation of Side Products | - Hydrodehalogenation of the starting material- Self-coupling of the aminopyridine | - Screen different ligands and bases.- Lower the reaction temperature. |
| Difficulty in Purification | - Co-elution of product with impurities | - Optimize the eluent system for column chromatography.- Consider recrystallization of the product. |
For more persistent issues, screening different catalyst systems (e.g., using a pre-catalyst), solvents (e.g., dioxane, THF), and bases may be necessary.[11]
Conclusion
The with morpholine is a viable and efficient method for the synthesis of a valuable substituted aminopyridine intermediate. Careful selection of the catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and minimizing side reactions. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully implement this transformation in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. entegris.com [entegris.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. reddit.com [reddit.com]
The Versatile Scaffold: 6-Chloro-5-methylpyridin-3-amine as a Core Building Block for Potent Kinase Inhibitors
Introduction
In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology and inflammatory diseases. The development of small molecule kinase inhibitors that can selectively modulate the activity of these enzymes is a cornerstone of targeted therapy. A key strategy in the medicinal chemist's arsenal is the use of privileged scaffolds—molecular frameworks that are amenable to chemical modification and can interact favorably with the ATP-binding site of various kinases. 6-Chloro-5-methylpyridin-3-amine has established itself as such a scaffold, offering a unique combination of reactivity and structural features that make it an invaluable starting material for the synthesis of next-generation kinase inhibitors.
This comprehensive guide provides an in-depth exploration of the utility of this compound as a building block for kinase inhibitor synthesis. We will delve into its chemical properties, outline detailed synthetic protocols for its derivatization, and present a case study on its application in the development of potent phosphoinositide 3-kinase (PI3K) inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
Physicochemical Properties and Reactivity Profile
This compound is a substituted aminopyridine with the molecular formula C₆H₇ClN₂. Its structure is characterized by a pyridine ring substituted with a chlorine atom, a methyl group, and an amino group at positions 6, 5, and 3, respectively. This specific arrangement of functional groups imparts a favorable reactivity profile for its use in constructing kinase inhibitor libraries.
| Property | Value |
| Molecular Formula | C₆H₇ClN₂ |
| Molecular Weight | 142.59 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Key Reactive Sites | 3-amino group (nucleophilic), 6-chloro group (electrophilic) |
The nucleophilic 3-amino group serves as a handle for the introduction of various substituents, often through acylation or coupling reactions. More importantly, the chlorine atom at the 6-position is activated towards nucleophilic aromatic substitution and, critically, is an excellent leaving group for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The methyl group at the 5-position can provide beneficial steric and electronic effects, potentially enhancing binding affinity and selectivity of the final inhibitor.
Synthetic Strategies: Building Complexity from a Core Scaffold
The true utility of this compound lies in its capacity to be elaborated into more complex molecular architectures through robust and well-established synthetic methodologies. The two most powerful of these are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the modular construction of kinase inhibitors, enabling the systematic exploration of the chemical space around the pyridine core to optimize for potency and selectivity.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound with an organic halide, and it is a workhorse reaction in medicinal chemistry for the synthesis of biaryl compounds.[1][2] In the context of our building block, this reaction is typically used to couple an aryl or heteroaryl boronic acid or ester to the 6-position of the pyridine ring, displacing the chlorine atom.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a palladium(II) precursor like Pd(OAc)₂ with a phosphine ligand, is essential for the catalytic cycle.[1]
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. For electron-rich heteroaryl chlorides, bulky and electron-rich ligands like SPhos or XPhos are often employed to promote high catalytic activity.[3]
-
Base: A base, typically an inorganic carbonate or phosphate, is required for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[2] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used to dissolve both the organic reagents and the inorganic base.
Detailed Protocol: Synthesis of 6-Aryl-5-methylpyridin-3-amine Derivatives
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as K₂CO₃ (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water (5 mL).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl-5-methylpyridin-3-amine derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[4][5] This reaction is particularly useful for synthesizing kinase inhibitors that feature a diarylamine or an amino-heterocycle linkage, which can form crucial hydrogen bonds with the kinase hinge region.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki coupling, a palladium source and a phosphine ligand are required. The choice of ligand is often critical for achieving high yields, with bulky, electron-rich ligands such as XPhos or BrettPhos being particularly effective for coupling with heteroaryl chlorides.[6]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used to deprotonate the amine nucleophile, facilitating its coordination to the palladium center.[7]
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and to ensure good solubility of the reagents.
Detailed Protocol: Synthesis of N-Aryl-6-(5-methylpyridin-3-yl)amine Derivatives
-
Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired aryl or heteroaryl amine (1.2 mmol, 1.2 equiv.), and a strong base such as sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to a dry Schlenk tube.
-
Catalyst Addition: Add the palladium precursor, for example, Pd₂(dba)₃ (0.02 mmol, 2 mol%), and a suitable phosphine ligand like XPhos (0.04 mmol, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL).
-
Inert Atmosphere: Seal the Schlenk tube and remove it from the glovebox.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-6-(5-methylpyridin-3-yl)amine derivative.
Case Study: Pyrazolopyridine Derivatives as PI3K Inhibitors
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Consequently, the development of PI3K inhibitors is a major focus of cancer drug discovery. The pyrazolopyridine scaffold, which can be readily synthesized from precursors like this compound, has been identified as a promising core for potent and selective PI3K inhibitors.[9]
A recent study detailed the synthesis and biological evaluation of a series of pyrazolopyridine derivatives as dual inhibitors of the PI3Kγ and PI3Kδ isoforms, which are key regulators of the tumor microenvironment.[9] One of the lead compounds from this study, 20e (IHMT-PI3K-315) , demonstrated potent inhibition of both isoforms.
| Compound | PI3Kγ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) |
| 20e | 4.0 | 9.1 |
Data sourced from J. Med. Chem. 2024, 67, 19, 15337–15355.[9]
The potent activity of these pyrazolopyridine derivatives highlights the utility of the aminopyridine scaffold in designing kinase inhibitors that can effectively target the ATP-binding site. The nitrogen atoms of the pyrazolopyridine core are capable of forming key hydrogen bond interactions with the hinge region of the kinase, a common feature of many potent kinase inhibitors.
Targeted Signaling Pathway: PI3K/Akt/mTOR
The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as Akt. Activated Akt then phosphorylates a multitude of substrates, including mTOR, leading to the promotion of cell growth, proliferation, and survival, while inhibiting apoptosis. Inhibitors derived from the this compound scaffold can effectively block this pathway at the level of PI3K, thereby preventing the downstream signaling events that drive tumorigenesis.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of potent and selective kinase inhibitors. Its well-defined reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, allows for the systematic and modular construction of diverse chemical libraries. The successful application of this scaffold in the development of PI3K inhibitors, as highlighted in our case study, underscores its potential in generating clinically relevant therapeutic agents. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in their drug discovery programs, paving the way for the development of novel targeted therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of Advanced Agrochemicals from 6-Chloro-5-methylpyridin-3-amine
Abstract
6-Chloro-5-methylpyridin-3-amine is a pivotal heterocyclic building block, offering a strategic entry point for the synthesis of a diverse array of modern agrochemicals. Its unique substitution pattern—featuring a reactive chlorine atom, a nucleophilic amine, and a methyl group—provides a versatile scaffold for constructing complex molecules with potent biological activities. These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the synthetic routes to major classes of insecticides, starting from this key intermediate. We will explore the transformation of this compound into precursors for both neonicotinoid and mesoionic insecticides, elucidating the causality behind experimental choices and providing detailed, field-proven protocols.
Introduction: The Strategic Value of the 2-Chloro-5-methyl-3-aminopyridine Scaffold
The pyridine ring is a privileged structure in agrochemical design, and the specific arrangement of functional groups in this compound makes it particularly valuable. The chlorine atom at the 6-position is susceptible to nucleophilic substitution, a common strategy for introducing diverse functionalities. The amino group at the 3-position is a versatile handle for a variety of transformations, including diazotization followed by substitution (Sandmeyer-type reactions) or direct use in condensation reactions to build more complex heterocyclic systems.[1][2]
This guide will focus on two distinct and commercially significant pathways originating from this precursor:
-
Pathway A: Synthesis of a key neonicotinoid intermediate, 2-chloro-5-(chloromethyl)pyridine (CCMP), through a deamination and subsequent side-chain chlorination sequence.
-
Pathway B: Construction of the core structure of mesoionic insecticides, such as Triflumezopyrim, which represent a newer class of insecticides with a unique mode of action.[3][4]
By understanding and mastering these protocols, researchers can leverage this versatile starting material to generate novel analogues and lead compounds in the quest for next-generation crop protection agents.
Pathway A: Synthesis of Neonicotinoid Precursor 2-Chloro-5-(chloromethyl)pyridine (CCMP)
Neonicotinoid insecticides have been widely used for their systemic control of sucking insects. A common structural feature is the chloropyridinylmethyl moiety, for which CCMP is the quintessential building block.[5] The following two-step protocol details the conversion of this compound to CCMP.
Step 1: Deaminative Halogenation via Sandmeyer-type Reaction
The first critical step is the removal of the 3-amino group and its replacement with a hydrogen atom to yield 2-chloro-5-methylpyridine. The Sandmeyer reaction is the classic and most effective method for this transformation on aromatic and heteroaromatic amines.[6][7] It proceeds via the formation of a diazonium salt intermediate, which then decomposes in the presence of a reducing agent like hypophosphorous acid to afford the deaminated product.
Protocol 2.1: Synthesis of 2-Chloro-5-methylpyridine
-
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Hypophosphorous acid (H₃PO₂, 50% in water)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, ice bath, magnetic stirrer
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend this compound (1.0 equiv.) in a mixture of concentrated HCl and water at 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) dropwise, ensuring the temperature is maintained between 0 and 5 °C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
In a separate flask, cool the hypophosphorous acid (3.0 equiv.) in an ice bath.
-
Slowly add the cold diazonium salt solution to the hypophosphorous acid with vigorous stirring. Gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 2-chloro-5-methylpyridine, which can be purified by distillation or column chromatography.
-
Step 2: Free-Radical Chlorination of the Methyl Group
The second step involves the selective chlorination of the methyl group at the 5-position to yield the desired CCMP. This is typically achieved through a free-radical chain reaction initiated by UV light or a chemical initiator.
Protocol 2.2: Synthesis of 2-Chloro-5-(chloromethyl)pyridine (CCMP)
-
Materials:
-
2-Chloro-5-methylpyridine (from Step 1)
-
N-Chlorosuccinimide (NCS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or other suitable solvent
-
Standard laboratory glassware, reflux condenser, UV lamp (optional)
-
-
Procedure:
-
Dissolve 2-chloro-5-methylpyridine (1.0 equiv.) in CCl₄ in a round-bottom flask equipped with a reflux condenser.
-
Add N-Chlorosuccinimide (1.1 equiv.) and a catalytic amount of BPO or AIBN (0.05 equiv.).
-
Heat the mixture to reflux (approx. 77 °C for CCl₄). For more efficient initiation, the flask can be irradiated with a UV lamp.
-
Monitor the reaction progress by GC-MS or TLC. The reaction is typically complete within 4-6 hours.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford crude CCMP.
-
Purify the product by vacuum distillation or crystallization.[8]
-
Workflow and Data Summary for Pathway A
References
- 1. HK1135983B - Multi-substituted pyridyl sulfoximines and their use as insecticides - Google Patents [patents.google.com]
- 2. Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 3. Mesoionic pyrido[1,2-a]pyrimidinones: Discovery of triflumezopyrim as a potent hopper insecticide1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong | 2 Citations [scispace.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions with 6-Chloro-5-methylpyridin-3-amine
Introduction: The Strategic Importance of 6-Chloro-5-methylpyridin-3-amine in Modern Synthesis
This compound is a pivotal building block in contemporary medicinal chemistry and drug discovery. Its strategic importance lies in the versatile reactivity of the substituted pyridine core, which is a prevalent scaffold in a multitude of biologically active molecules and approved pharmaceuticals.[1] The presence of an amino group, a methyl group, and a reactive chlorine atom on the pyridine ring offers multiple avenues for synthetic diversification.
This guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions involving this compound. As a Senior Application Scientist, my objective is to offer not just procedural steps, but to instill a deeper understanding of the underlying chemical principles that govern these transformations. The protocols herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust framework for the efficient and predictable synthesis of novel pyridine derivatives.
Core Principles: Understanding the Reactivity of this compound in SNAr Reactions
The susceptibility of this compound to nucleophilic aromatic substitution is fundamentally dictated by the electronic properties of the pyridine ring and the strategic placement of its substituents. The pyridine nitrogen atom is inherently electron-withdrawing, which reduces the electron density of the aromatic ring and makes it susceptible to attack by nucleophiles.
The chlorine atom at the 6-position (ortho to the ring nitrogen) is particularly activated towards displacement. This is because the rate-determining step in an SNAr reaction is the formation of a negatively charged intermediate known as the Meisenheimer complex.[2] For substitution at the 2- and 4-positions of a pyridine ring, the negative charge of this intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance, thereby stabilizing it and lowering the activation energy of the reaction.[3] In contrast, substitution at the 3- or 5-position does not allow for this direct resonance stabilization by the ring nitrogen, resulting in significantly slower reaction rates.
The amino group at the 3-position and the methyl group at the 5-position also influence the reactivity. The amino group is an electron-donating group, which can slightly deactivate the ring towards nucleophilic attack. However, the activating effect of the nitrogen atom and the position of the chlorine leaving group are the dominant factors.
The general mechanism for the SNAr reaction is a two-step addition-elimination process:
-
Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the chlorine, breaking the aromaticity and forming the resonance-stabilized Meisenheimer complex.
-
Leaving Group Expulsion: The chloride ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the substituted product.
Caption: Generalized mechanism of the SNAr reaction.
Data Presentation: A Comparative Overview of SNAr Reactions
The following table summarizes representative conditions and outcomes for various nucleophilic aromatic substitution reactions with this compound. This data serves as a practical guide for reaction planning and optimization.
| Nucleophile Type | Specific Nucleophile | Reaction Type | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-Nucleophile | Primary/Secondary Amine | Thermal SNAr | DMF | K₂CO₃ | 80-120 | 4-12 | 75-90 | [4] |
| N-Nucleophile | Aniline | Buchwald-Hartwig | Toluene | NaOtBu | 100-110 | 8-16 | 80-95 | [4] |
| O-Nucleophile | Phenol | Ullmann-type | NMP | K₂CO₃ | 150-180 | 12-24 | 60-75 | Inferred from[5] |
| S-Nucleophile | Thiophenol | Thermal SNAr | DMF | K₂CO₃ | 80-100 | 2-6 | 85-95 | Inferred from[6] |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Experimental Protocols: A Step-by-Step Guide to Synthesis
The following protocols provide detailed, self-validating methodologies for key SNAr transformations of this compound.
Protocol 1: General Procedure for Thermal SNAr with Amine Nucleophiles
This protocol describes a general and robust method for the reaction of this compound with a variety of primary and secondary amines.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., piperidine, morpholine, benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMF to achieve a concentration of approximately 0.2-0.5 M.
-
Heat the reaction mixture to 80-120 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-amino-substituted-5-methylpyridin-3-amine derivative.[4]
Caption: Workflow for thermal SNAr with amines.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
For less reactive amines or when milder conditions are required, the Buchwald-Hartwig amination offers a powerful alternative to thermal SNAr. This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add this compound (1.0 eq) and the amine (1.2 eq).
-
Remove the flask from the glovebox and add anhydrous toluene (to achieve a concentration of ~0.2 M) under a positive pressure of inert gas.
-
Seal the flask and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.[4]
Protocol 3: Copper-Catalyzed Ullmann-type C-O Coupling with Phenols
The formation of aryl ether linkages can be achieved through a copper-catalyzed Ullmann-type condensation. This reaction typically requires higher temperatures than palladium-catalyzed couplings.
Materials:
-
This compound (1.0 eq)
-
Phenol derivative (1.5 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq), the phenol derivative (1.5 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous NMP (to achieve a concentration of ~0.5 M).
-
Seal the tube and heat the reaction mixture to 150-180 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography to afford the desired 6-aryloxy-5-methylpyridin-3-amine.
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base: In thermal SNAr reactions, a base like potassium carbonate is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle.
-
Solvent Selection: Polar aprotic solvents like DMF and DMSO are excellent choices for SNAr reactions as they can solvate the cation of the nucleophile, thereby increasing its nucleophilicity, and they have high boiling points, allowing for elevated reaction temperatures.[2] Toluene is a common solvent for Buchd-Hartwig reactions due to its inertness and ability to dissolve the organometallic species involved in the catalytic cycle.
-
Catalyst Systems: In Buchwald-Hartwig amination, the choice of palladium precursor and ligand is critical. The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the coupling of aryl chlorides with a broad range of amines.[4] The ligand facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. For Ullmann couplings, a copper(I) source is used, often in combination with a ligand like L-proline, to facilitate the C-O bond formation.
-
Inert Atmosphere: Palladium- and copper-catalyzed reactions are often sensitive to oxygen, which can deactivate the catalyst. Therefore, performing these reactions under an inert atmosphere of nitrogen or argon is essential for achieving high yields and reproducibility.
Conclusion and Future Directions
The protocols and data presented in this guide demonstrate the utility of this compound as a versatile platform for the synthesis of diverse pyridine derivatives through nucleophilic aromatic substitution. The enhanced reactivity at the 6-position provides a reliable handle for the introduction of various functional groups. While thermal SNAr is effective for many nucleophiles, the advent of palladium- and copper-catalyzed methods has significantly expanded the scope of these transformations, allowing for milder reaction conditions and greater functional group tolerance.
Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, including the use of earth-abundant metals and greener reaction media. The continued exploration of the synthetic potential of this compound will undoubtedly lead to the discovery of new chemical entities with valuable applications in medicine and materials science.
References
- 1. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]
- 5. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 6. 6-Chloro-5-methylpyridazin-3-amine - High purity | EN [georganics.sk]
Introduction: The Strategic Importance of Methylated Chloropyridines
An in-depth guide to the strategic methylation of chloropyridines, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed exploration of experimental procedures, the rationale behind methodological choices, and validated protocols for both N-methylation and C-methylation pathways.
Chloropyridines are fundamental building blocks in medicinal and materials chemistry. The introduction of a methyl group—a seemingly simple modification—can profoundly alter a molecule's steric and electronic properties. This "magic methyl" effect can enhance binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic profiles, making methylation a critical tool in drug discovery.[1] However, the methylation of the electron-deficient and relatively inert chloropyridine ring presents distinct synthetic challenges that require carefully selected methodologies.
This guide delineates the primary strategies for methylating chloropyridines, focusing on the two main points of attachment: the pyridine nitrogen (N-methylation) and the ring carbons (C-methylation). We will explore the mechanistic basis for each approach, provide detailed, field-tested protocols, and discuss the critical safety and purification considerations inherent to each method.
Foundational Concepts: N- vs. C-Methylation
The approach to methylating a chloropyridine is dictated by the desired final structure. The lone pair of electrons on the pyridine nitrogen makes it a nucleophilic center, readily susceptible to electrophilic attack. In contrast, the carbons of the pyridine ring are electron-deficient, rendering them poor nucleophiles and making direct electrophilic substitution exceptionally difficult. Therefore, distinct strategies are required for N- and C-methylation.
References
Application Notes & Protocols: The Strategic Utility of 6-Chloro-5-methylpyridin-3-amine in Medicinal Chemistry
Abstract
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the applications of 6-Chloro-5-methylpyridin-3-amine (CAS: 38186-82-2). We will explore the molecule's inherent chemical reactivity, its strategic role as a versatile building block in modern drug discovery, and provide detailed, field-proven protocols for its key transformations. The narrative emphasizes the causality behind experimental choices, ensuring that the presented methodologies are robust, reproducible, and grounded in established chemical principles.
Introduction: Physicochemical Profile and Synthetic Rationale
This compound is a substituted pyridine derivative that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its utility stems from the orthogonal reactivity of its two key functional groups: a nucleophilic amino group and an electrophilic carbon-chlorine bond.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 38186-82-2[3] |
| Molecular Formula | C₆H₇ClN₂[3] |
| Molecular Weight | 142.59 g/mol [3][4] |
| Appearance | Brown to black powder[2] |
| Purity | Typically ≥95%[3] |
| Storage Conditions | 0-8 °C[2] |
The strategic placement of the chlorine atom at the 6-position (ortho to the ring nitrogen) is the cornerstone of this scaffold's utility. The electron-withdrawing nature of the pyridine nitrogen activates this position, making the C-Cl bond highly susceptible to both nucleophilic aromatic substitution (SNAr) and oxidative addition in palladium-catalyzed cross-coupling reactions.[5] This heightened reactivity, compared to isomers with chlorine at other positions, allows for milder reaction conditions and broader substrate scope, which are critical advantages in complex synthetic campaigns.[5]
Core Applications in Medicinal Chemistry: A Scaffold for Innovation
The true power of this compound lies in its role as a modular scaffold. The amino and chloro groups serve as independent "handles" that can be functionalized sequentially to build molecular complexity and explore structure-activity relationships (SAR).
Kinase Inhibitors: A Privileged Hinge-Binding Fragment
Substituted aminopyridines are well-established pharmacophores in the field of protein kinase inhibitors, often serving as mimics of the adenine hinge-binding motif of ATP. The 3-amino group can form crucial hydrogen bonds with the backbone of the kinase hinge region, while the 6-position provides a vector for introducing substituents that can target deeper pockets, enhance selectivity, or improve physicochemical properties.
While direct examples using this compound are proprietary, the design principles are well-documented with analogous structures. For instance, the electrophilic 6-chloropyridine moiety has been utilized to develop covalent inhibitors by targeting nearby cysteine residues in the kinase active site.[6] More commonly, it serves as the electrophilic partner in palladium-catalyzed cross-coupling reactions to install diverse aryl, heteroaryl, or alkyl groups. This approach was successfully used in the development of selective DNA-dependent protein kinase (DNA-PK) inhibitors, where a key 6-chloro intermediate underwent Buchwald-Hartwig coupling with various anilines to build a library of potent compounds.[7]
The diagram below illustrates a typical workflow in a kinase inhibitor discovery program starting from this scaffold.
Caption: A typical medicinal chemistry workflow using the scaffold.
A Versatile Synthetic Intermediate
Beyond kinase inhibitors, this compound is a foundational element for synthesizing a wide range of biologically active molecules. Its reactive sites allow for participation in many of the most important reactions in the medicinal chemist's toolbox.
The following diagram summarizes the key transformations possible from the scaffold's two reactive centers.
Caption: Key synthetic transformations of the scaffold.
Detailed Experimental Protocols
The following protocols are standardized procedures designed for robustness and reproducibility. All reactions should be conducted in a well-ventilated fume hood by trained personnel using appropriate personal protective equipment.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the formation of a C-C bond at the 6-position, a cornerstone for introducing aryl or heteroaryl diversity.
-
Reaction Scheme: (Conceptual representation)
-
Reagents & Materials:
| Reagent | MW | Amount | Mmol | Equivalents |
| This compound | 142.59 | 500 mg | 3.51 | 1.0 |
| Arylboronic Acid | - | - | 4.21 | 1.2 |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 143 mg | 0.175 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.11 g | 10.52 | 3.0 |
| 1,4-Dioxane | - | 15 mL | - | - |
| Water | - | 5 mL | - | - |
-
Step-by-Step Methodology:
-
To a 50 mL round-bottom flask, add this compound (500 mg, 3.51 mmol), the desired arylboronic acid (4.21 mmol), and sodium carbonate (1.11 g, 10.52 mmol).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add 1,4-dioxane (15 mL) and water (5 mL) via syringe.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (143 mg, 0.175 mmol) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.
-
-
Causality & Troubleshooting:
-
Why Na₂CO₃? A base is required to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle. Other bases like K₂CO₃ or Cs₂CO₃ can also be used.
-
Why Pd(dppf)Cl₂? This is a robust, air-stable palladium catalyst with a bulky phosphine ligand (dppf) that is effective for a wide range of aryl chlorides. If the reaction is sluggish, other catalysts (e.g., SPhos or XPhos-based pre-catalysts) may be more effective.
-
Troubleshooting: If significant starting material remains, de-boronation of the boronic acid may be occurring. Ensure the system is properly de-gassed. If decomposition is observed, a lower temperature or a different solvent system (e.g., DME/water) may be beneficial.
-
Protocol 2: Buchwald-Hartwig Amination
This protocol describes the formation of a C-N bond at the 6-position, ideal for introducing secondary amine functionalities.
-
Reaction Scheme: (Conceptual representation)
-
Reagents & Materials:
| Reagent | MW | Amount | Mmol | Equivalents |
| This compound | 142.59 | 500 mg | 3.51 | 1.0 |
| Amine (R₂NH) | - | - | 4.21 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 80 mg | 0.087 | 0.025 |
| XPhos | 476.63 | 92 mg | 0.193 | 0.055 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 472 mg | 4.91 | 1.4 |
| Toluene (anhydrous) | - | 20 mL | - | - |
-
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (80 mg, 0.087 mmol), XPhos (92 mg, 0.193 mmol), and sodium tert-butoxide (472 mg, 4.91 mmol).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous toluene (10 mL). Stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
In a separate flask, dissolve this compound (500 mg, 3.51 mmol) and the desired amine (4.21 mmol) in anhydrous toluene (10 mL).
-
Transfer the substrate solution to the catalyst mixture via cannula.
-
Heat the reaction mixture to 100-110 °C and stir for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
-
-
Causality & Troubleshooting:
-
Why NaOtBu? A strong, non-nucleophilic base is required for the catalytic cycle. K₃PO₄ or LHMDS can be alternatives depending on the substrate.
-
Why Pd₂(dba)₃/XPhos? This is a powerful and versatile catalytic system for C-N cross-coupling involving challenging aryl chlorides. The bulky, electron-rich XPhos ligand facilitates the rate-limiting oxidative addition and reductive elimination steps.
-
Troubleshooting: Low conversion can be due to catalyst deactivation or poor substrate solubility. Ensure anhydrous conditions. If the amine starting material is a hydrochloride salt, an extra equivalent of base must be added.
-
Protocol 3: N-Acylation of the 3-Amino Group
This protocol provides a straightforward method for derivatizing the amino group, for instance, to form an amide bond.
-
Reaction Scheme: (Conceptual representation)
-
Reagents & Materials:
| Reagent | MW | Amount | Mmol | Equivalents |
| This compound | 142.59 | 500 mg | 3.51 | 1.0 |
| Acetyl Chloride (or other RCOCl) | 78.50 | 289 µL | 4.03 | 1.15 |
| Triethylamine (TEA) | 101.19 | 733 µL | 5.26 | 1.5 |
| Dichloromethane (DCM, anhydrous) | - | 20 mL | - | - |
-
Step-by-Step Methodology:
-
Dissolve this compound (500 mg, 3.51 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (733 µL, 5.26 mmol).
-
Add acetyl chloride (289 µL, 4.03 mmol) dropwise over 5 minutes. A white precipitate (TEA·HCl) will form.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding water (20 mL).
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) (20 mL), then brine (20 mL).
-
Dry over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: The product can often be purified by recrystallization or by flash column chromatography if necessary.
-
-
Causality & Troubleshooting:
-
Why TEA? A non-nucleophilic base is needed to scavenge the HCl byproduct generated during the reaction, preventing protonation of the starting amine.
-
Why 0 °C? Acylation is often exothermic. Starting at a low temperature helps control the reaction rate and minimize potential side reactions.
-
Troubleshooting: If di-acylation is observed (unlikely on the pyridine nitrogen but possible), use exactly 1.0 equivalent of the acylating agent. If the reaction is incomplete, a stronger base like pyridine or a catalytic amount of DMAP can be added.
-
Conclusion
This compound represents a high-value scaffold for modern medicinal chemistry. Its well-defined and predictable reactivity allows for the systematic and efficient construction of diverse molecular libraries. The protocols and strategic insights provided herein are intended to empower researchers to fully leverage the synthetic potential of this versatile building block in their drug discovery endeavors, particularly in the pursuit of novel kinase inhibitors and other targeted therapeutics.
References
- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. nbinno.com [nbinno.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Chloro-5-methylpyridin-3-amine
Introduction: A Guide for the Advanced Practitioner
6-Chloro-5-methylpyridin-3-amine is a substituted pyridine derivative that serves as a critical building block in contemporary pharmaceutical and agrochemical research.[1] Its unique structural arrangement, featuring a chlorine atom, a methyl group, and an amine on the pyridine ring, makes it a versatile intermediate for introducing this scaffold into more complex molecules.[1] The reactivity of such compounds is heavily influenced by the electronic interplay between the electron-withdrawing pyridine nitrogen and the various substituents, activating it for specific synthetic transformations.[2]
As with many primary aromatic amines, this compound class presents specific handling and storage challenges that necessitate a robust understanding of their chemical nature to ensure experimental success and, most importantly, laboratory safety.[3][4] These compounds can be sensitive to atmospheric conditions and may be toxic, requiring careful management from receipt to disposal.[4][5]
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the proper storage, handling, and utilization of this compound. Moving beyond a simple recitation of steps, this guide explains the scientific rationale behind each recommendation, empowering the user to make informed decisions in a dynamic research environment.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its safe and effective use. While specific experimental data for this compound is not extensively published, we can compile a profile from supplier data and by analogy to similar structures.
| Property | Value | Source & Rationale |
| Chemical Name | This compound | IUPAC nomenclature. |
| CAS Number | 38186-82-2 | [6] |
| Molecular Formula | C₆H₇ClN₂ | [6] |
| Molecular Weight | 142.59 g/mol | [1][6] |
| Appearance | Off-white to light yellow crystalline powder | [1] This is a typical appearance for many functionalized aromatic amines. |
| Solubility | Limited solubility in water; Soluble in some organic solvents (e.g., ethanol, dichloromethane). | [1] The aromatic and chlorinated nature suggests limited aqueous solubility, while the amine group provides some polarity, allowing dissolution in common organic solvents. |
| Stability | Stable under recommended storage conditions. May be sensitive to moisture, light, and strong oxidizing agents. | [1][7] Aromatic amines can be susceptible to oxidation. The hygroscopic nature is a common trait for polar solid reagents.[8][9] |
| Reactivity | The chlorine at the 6-position (ortho to the ring nitrogen) is activated towards nucleophilic aromatic substitution (SNAr). | [2] The electron-withdrawing nature of the pyridine nitrogen facilitates nucleophilic attack at the ortho and para positions. This is a key consideration for its use in synthesis. |
Hazard Identification and Safety Precautions
Primary aromatic amines as a class are known for their potential toxicity and should be handled with care.[3][4] Absorption can occur through the skin, ingestion, or inhalation.[3]
GHS Hazard Statements (Anticipated based on similar compounds):
-
H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[7][10]
-
H315: Causes skin irritation.[11]
-
H319: Causes serious eye irritation.[11]
-
H335: May cause respiratory irritation.[12]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield (minimum 8-inch).[13]
-
Skin Protection:
-
Gloves: Use chemically resistant gloves (e.g., nitrile) and inspect them before use. Employ proper glove removal technique to avoid skin contact.[13]
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[5] All handling of the solid should occur within a certified chemical fume hood.[14]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[15][16]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]
Storage and Stability Management
The long-term stability of this compound is contingent on proper storage conditions that mitigate exposure to atmospheric moisture, oxygen, and light.[1][8]
Core Storage Protocol
-
Container: Store the compound in its original, tightly sealed container. For long-term storage, consider transferring to an amber glass vial with a PTFE-lined cap.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or dry nitrogen). This is crucial for preventing slow degradation from atmospheric moisture and oxygen.[10]
-
Temperature: Store in a cool, dry, and well-ventilated place away from incompatible substances.[5][15] Refrigeration (2-8 °C) is recommended.[10]
-
Desiccation: For added protection against moisture, store the primary container within a secondary container, such as a desiccator cabinet containing a suitable desiccant (e.g., silica gel).[8]
Logical Workflow for Compound Receipt and Storage
The following diagram outlines the decision-making process from receiving a new shipment to its appropriate storage.
References
- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. This compound - Amerigo Scientific [amerigoscientific.com]
- 7. fishersci.ie [fishersci.ie]
- 8. How To [chem.rochester.edu]
- 9. reddit.com [reddit.com]
- 10. 2-chloro-5-methylpyridin-4-amine | 79055-62-2 [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. international.skcinc.com [international.skcinc.com]
- 14. cdc.gov [cdc.gov]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-methylpyridin-3-amine
Welcome to the technical support guide for the synthesis of 6-Chloro-5-methylpyridin-3-amine (CAS No. 185229-84-3). This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and systematically improve your reaction yield and purity.
Introduction
This compound is a critical building block in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, while achievable through several routes, often presents challenges in achieving high yields and purity due to the electronic nature of the pyridine ring and the potential for side reactions. This guide provides expert insights and validated protocols to overcome these obstacles.
Overview of Common Synthetic Pathways
The successful synthesis of this compound typically hinges on the strategic introduction of the amine group onto a pre-functionalized pyridine ring. The choice of pathway often depends on the availability of starting materials and the scale of the reaction. Below are three common conceptual strategies.
Caption: Common synthetic strategies for this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My yield is consistently low. What are the most likely causes and how can I fix them?
Low yield is the most common problem. The cause can usually be traced to one of three areas: the reaction conditions, side reactions, or workup/purification losses. Let's use a decision-tree approach to diagnose the issue.
Caption: Decision tree for troubleshooting low reaction yield.
Q2: I am attempting a Hofmann rearrangement from 6-chloro-5-methylnicotinamide and getting a complex mixture. Why?
The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom via an isocyanate intermediate.[2] While effective, it can be sensitive.
-
Causality: The reaction proceeds through an N-bromoamide intermediate, which rearranges to an isocyanate.[3] This isocyanate is then hydrolyzed to the amine. Side reactions can occur at several stages:
-
Incomplete Rearrangement: If the temperature is too low or the base is not strong enough, the N-bromoamide may not rearrange efficiently.
-
Harsh Conditions: The combination of a strong base (like NaOH) and halogen at elevated temperatures can sometimes lead to decomposition of the pyridine ring or nucleophilic substitution of the chloro group.
-
-
Troubleshooting Steps:
-
Control Temperature: Add the bromine/base solution at a low temperature (0-5 °C) to control the formation of the N-bromoamide, then warm gently (e.g., 60-80 °C) to induce the rearrangement.[4]
-
Use Fresh Reagents: Prepare the sodium hypobromite solution in situ and use it immediately.
-
Alternative Reagents: For sensitive substrates, milder conditions can be achieved using reagents like N-bromosuccinimide (NBS) and a strong, non-nucleophilic base like DBU, which can sometimes provide cleaner reactions.[5]
-
Q3: When performing a Buchwald-Hartwig amination, I observe a significant amount of 5-methyl-3-aminopyridine (dechlorinated product). How can I prevent this?
This side product arises from a competing reaction pathway called hydrodehalogenation.
-
Causality: In the palladium catalytic cycle, after oxidative addition of the aryl chloride to the Pd(0) center, the resulting complex can undergo β-hydride elimination if the amine or other species present has an available β-hydrogen. This can lead to a reductive elimination pathway that replaces the chlorine with hydrogen.[6]
-
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered, electron-rich ligands often favor the desired C-N bond formation over hydrodehalogenation. Consider screening ligands like XPhos or SPhos.[7]
-
Base Selection: The strength and nature of the base can influence the reaction. While strong bases like NaOtBu are common, sometimes weaker bases like K₃PO₄ or Cs₂CO₃ can minimize side reactions, albeit potentially requiring higher temperatures or longer reaction times.
-
Solvent: Ensure you are using a dry, anhydrous solvent. Water can sometimes promote hydrodehalogenation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to consider for this compound?
There are three main strategies, each with its own advantages. The best choice depends on your starting material availability and scale-up considerations.
| Route | Common Starting Material | Key Reaction | Pros | Cons |
| A | 6-Chloro-5-methylnicotinic acid or its amide | Hofmann or Curtius Rearrangement | Avoids expensive metal catalysts; well-established reactions.[8][9] | May require multiple steps to synthesize the starting material; can use hazardous reagents (e.g., azides for Curtius).[10] |
| B | 3,6-Dichloro-5-methylpyridine | Buchwald-Hartwig Amination | High functional group tolerance; often high yielding.[6] | Requires a palladium catalyst and ligand, which can be expensive; potential for hydrodehalogenation side products.[11] |
| C | 5-Methyl-3-nitropyridine derivative | Nitration, Chlorination, and Reduction | Utilizes common and inexpensive reagents. | Nitration can lead to regioisomer impurities; multiple steps can lower overall yield.[12] |
Q2: What are the critical safety precautions for this synthesis?
-
Hofmann/Curtius Reagents: Bromine is highly corrosive and toxic. Sodium azide (used to generate acyl azides for the Curtius rearrangement) is acutely toxic and can form explosive heavy metal azides. Handle these reagents with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Palladium Catalysts: While not acutely toxic, palladium catalysts (especially on carbon) can be pyrophoric. Do not expose dry catalyst to air.
-
Solvents and Bases: Use anhydrous solvents where required, as moisture can quench reagents and cause side reactions. Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
Q3: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a solvent system like ethyl acetate/hexanes. Stain with potassium permanganate or view under UV light.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the consumption of starting material and the formation of the product by its mass-to-charge ratio. This is the preferred method for tracking multiple byproducts.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a representative procedure for a small-scale synthesis and should be optimized for your specific setup.
Caption: Experimental workflow for Buchwald-Hartwig amination approach.
Step-by-Step Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk flask.[7]
-
Reagent Addition: Add 3,6-dichloro-5-methylpyridine (1.0 equiv) to the flask. Remove the flask from the glovebox.
-
Solvent and Amine Source: Under a positive pressure of argon or nitrogen, add anhydrous toluene, followed by benzophenone imine (1.2 equiv), which serves as an ammonia equivalent.[11]
-
Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 4-12 hours).
-
Hydrolysis: Cool the reaction to room temperature. Carefully add 2M hydrochloric acid and stir until the hydrolysis of the intermediate imine is complete (as monitored by TLC/LC-MS).
-
Workup: Neutralize the mixture with aqueous sodium hydroxide solution until the pH is ~8-9.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
References
- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. 6-Methylpyridin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistwizards.com [chemistwizards.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
Technical Support Center: Suzuki Coupling of Chloropyridines
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving chloropyridine substrates. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Chloropyridines, while economically advantageous, present unique challenges due to the strength of the C-Cl bond and the potential for catalyst inhibition by the pyridine nitrogen.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common hurdles and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling with a 2-chloropyridine is not working or giving very low yield. What are the most common reasons for failure?
A1: Failure in coupling 2-chloropyridines often stems from a few critical factors:
-
Insufficient Catalyst Activity: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the oxidative addition step—often the rate-determining step—more difficult.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[3] Highly active catalysts, typically featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are required to facilitate the cleavage of the robust C-Cl bond.[1][4]
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition and deactivation.[3][5] This is particularly problematic with 2-substituted pyridines. The choice of ligand is crucial to mitigate this effect.
-
Inappropriate Base Selection: The base is critical for activating the boronic acid to form a more nucleophilic boronate species for transmetalation.[6][7] For challenging substrates like chloropyridines, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃.[8][9]
Q2: I'm observing significant amounts of a byproduct with the same mass as my starting chloropyridine but without the chlorine. What is this, and how can I prevent it?
A2: This common byproduct is the result of a side reaction called hydrodehalogenation , where the chlorine atom is replaced by a hydrogen atom.[10]
-
Mechanism: This typically occurs through the formation of a palladium-hydride (Pd-H) species.[10] This hydride can be generated from various sources in the reaction mixture, including solvent molecules (especially alcohols), the base, or even trace amounts of water.[11] The aryl palladium intermediate can then undergo reductive elimination with the hydride to form the undesired Ar-H product.[10]
-
Prevention Strategies:
-
Inert Atmosphere: Rigorously exclude oxygen and moisture. Use degassed solvents and perform the reaction under a robust inert atmosphere (Argon or Nitrogen).
-
Solvent Choice: Avoid alcohol-based solvents if hydrodehalogenation is a major issue. Anhydrous solvents like dioxane, toluene, or DMF are generally preferred.[2]
-
Base Selection: While strong bases are needed, some can promote Pd-H formation. Screening different bases (e.g., K₃PO₄, K₂CO₃, CsF) can identify one that minimizes this side reaction for your specific substrate.[12][13]
-
Ligand Choice: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the hydrodehalogenation pathway.[8]
-
Q3: My mass spectrometry results show a dimer of my boronic acid coupling partner. What causes this homocoupling, and how can I suppress it?
A3: The formation of a biaryl product from the boronic acid is known as homocoupling . This side reaction reduces the amount of boronic acid available for the desired cross-coupling, thus lowering your yield.[3][14]
-
Causes:
-
Presence of Oxygen: The most common cause is the presence of dissolved oxygen, which can lead to oxidative homocoupling.[15]
-
Palladium(II) Species: The reaction can be mediated by Pd(II) species. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), its incomplete reduction to the active Pd(0) can promote homocoupling.[8]
-
-
Suppression Strategies:
-
Rigorous Degassing: The most critical step is to thoroughly degas all solvents and the reaction mixture itself (e.g., via multiple vacuum/inert gas cycles or by sparging with argon).[15]
-
Use a Pd(0) Catalyst: Using a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be beneficial.[8]
-
Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling by keeping the palladium in the Pd(0) state.[15]
-
Ligand Selection: Bulky phosphine ligands such as SPhos or XPhos can disfavor the side reactions that lead to homocoupling.[8][16]
-
Q4: I'm also seeing my boronic acid being converted back to the corresponding arene. What is this side reaction and how is it minimized?
A4: This side reaction is protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[3][14]
-
Causes: Pyridylboronic acids, in particular, can be susceptible to protodeboronation, especially in the presence of aqueous bases and at elevated temperatures.[6] The presence of trace acid or water can facilitate this process.
-
Minimization Strategies:
-
Use High-Purity Boronic Acid: Ensure your boronic acid is fresh and pure. Over time, boronic acids can degrade.
-
Anhydrous Conditions: If protodeboronation is severe, switching to strictly anhydrous conditions may be necessary.
-
Use Boronate Esters: Pinacol esters or MIDA boronates are often more stable and less prone to protodeboronation than the corresponding boronic acids.[14][17]
-
Optimize Temperature: Avoid excessively high temperatures, which can accelerate the rate of protodeboronation.[8]
-
Troubleshooting Guide: Common Issues and Solutions
| Problem Observed | Potential Cause(s) | Recommended Solutions & Causality |
| No Reaction / Very Low Conversion | 1. Inactive Catalyst System: The C-Cl bond is too strong for the chosen catalyst.[1] 2. Catalyst Poisoning: Pyridine nitrogen is inhibiting the palladium catalyst.[3] 3. Poor Reagent Quality: Degradation of boronic acid or wet solvents. | 1. Switch to a more active catalyst/ligand system. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand (e.g., PEPPSI-IPr). These ligands enhance the electron density on the Pd(0) center, facilitating oxidative addition.[4] 2. Increase catalyst/ligand loading as a troubleshooting step (e.g., from 2 mol% to 5 mol%). 3. Use fresh, high-purity boronic acid and anhydrous, degassed solvents. |
| Significant Hydrodehalogenation (Ar-H formation) | 1. Presence of Hydride Source: Reaction with solvent (alcohols), base, or water.[10][11] 2. Slow Reductive Elimination: The desired C-C bond formation is slower than the undesired C-H bond formation. | 1. Ensure strictly anhydrous and anaerobic conditions. Use Schlenk techniques and thoroughly degassed solvents. 2. Change the solvent. Switch from protic solvents like alcohols to aprotic solvents like 1,4-dioxane or toluene.[2] 3. Screen different bases. Weaker inorganic bases like K₂CO₃ or CsF might be less prone to generating hydrides than stronger ones, but a balance must be struck to ensure boronic acid activation.[13] |
| Boronic Acid Homocoupling (Ar'-Ar' formation) | 1. Oxygen in the Reaction: O₂ promotes oxidative homocoupling.[15] 2. Excess Pd(II) Species: Incomplete reduction of a Pd(II) precatalyst.[8] | 1. Perform rigorous degassing of the solvent and reaction headspace (e.g., 3-5 vacuum/argon cycles). A subsurface sparge with nitrogen or argon is highly effective.[15] 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) with an appropriate ligand.[3] 3. Select a bulky ligand (e.g., XPhos) that sterically hinders the formation of the homocoupled product.[16] |
| Protodeboronation (Ar'-H formation) | 1. Unstable Boronic Acid: Especially common with heteroaryl boronic acids.[6] 2. Excess Water/Protic Solvent: Water can be a proton source. 3. High Temperature: Accelerates the decomposition pathway.[8] | 1. Use a boronate ester (e.g., pinacol ester) instead of the boronic acid for increased stability.[14] 2. Minimize water content. While a small amount of water can sometimes be beneficial, excess water should be avoided. Try running the reaction in an anhydrous solvent like toluene or THF.[18] 3. Optimize reaction temperature. Run the reaction at the lowest temperature that provides a reasonable rate (e.g., start at 80 °C instead of 110 °C). |
Visualizing the Suzuki Cycle and Side Reactions
The desired catalytic cycle must outcompete several potential off-cycle reactions.
Caption: The Suzuki cycle and key competing side reactions.
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of a generic chloropyridine with an arylboronic acid using a highly active catalyst system. Note: Optimization for each specific substrate is crucial.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
SPhos (2-4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine, arylboronic acid, and potassium phosphate.
-
In a separate vial, under an inert atmosphere, add the Pd₂(dba)₃ and SPhos ligand. Add a small amount of dioxane to dissolve and pre-form the catalyst.
-
Seal the Schlenk flask with a septum. Evacuate and backfill with inert gas at least three times to ensure an anaerobic environment.
-
Using a syringe, add the pre-formed catalyst solution to the Schlenk flask.
-
Add the remaining volume of degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[3][19]
Caption: Step-by-step experimental workflow for Suzuki coupling.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting low reactivity in Buchwald-Hartwig amination
A Senior Application Scientist's Guide to Troubleshooting Low Reactivity
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful C-N bond-forming reaction. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying principles to empower you to diagnose and resolve issues in your own systems. This resource is structured in a question-and-answer format to directly address the common pitfalls and complexities of this versatile coupling reaction.
Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion of the starting material. What are the most common initial checks I should perform?
Low or no conversion is a frequent issue that can often be traced back to fundamental reaction parameters. Before delving into more complex troubleshooting, a systematic check of the basics is crucial.
-
Integrity of Reagents and Catalyst: The Pd(0) active species is highly sensitive to oxygen.[1] Ensure that your palladium precursor and phosphine ligand are of high quality and have been stored and handled under a strictly inert atmosphere (e.g., argon or nitrogen).[2] Solvents must be anhydrous and degassed, as water and oxygen can deactivate the catalyst.
-
Catalyst Activation: If you are not using a pre-catalyst, the reduction of the Pd(II) precursor (like Pd(OAc)₂) to the active Pd(0) species is a critical step.[3][4] This is often accomplished by the amine or phosphine ligand in the reaction mixture.[3] However, this process can be unreliable.[5] Using a pre-formed Pd(0) source or a "pre-catalyst" that readily generates the active species upon addition of a base can lead to more reproducible results.[1][4]
-
Base Strength and Solubility: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often used to facilitate the deprotonation of the amine, which is a key step in the catalytic cycle.[1][6] However, these strong bases are incompatible with many functional groups.[3] Weaker bases like Cs₂CO₃ or K₃PO₄ offer better functional group tolerance but may require higher temperatures or longer reaction times.[1] The base must be sufficiently strong to deprotonate the palladium-amine complex.[7][8]
-
Reaction Temperature: The Buchwald-Hartwig amination is typically conducted at elevated temperatures, often between 80-110 °C.[9][10] If your reaction is sluggish, a cautious, incremental increase in temperature (e.g., in 10 °C steps) may be necessary to overcome the activation energy barrier for the oxidative addition or reductive elimination steps.[1]
Q2: I am observing significant hydrodehalogenation of my aryl halide. What causes this side reaction and how can I minimize it?
Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired amination.[1] This process is often attributed to a β-hydride elimination pathway.[11]
Causality: This side reaction can be promoted by several factors, including high reaction temperatures, the nature of the base, and the specific ligand used.[1]
Solutions:
-
Optimize the Base: Using a weaker or less sterically hindered base can sometimes mitigate hydrodehalogenation.[1]
-
Lower the Reaction Temperature: Higher temperatures can favor the hydrodehalogenation pathway. Running the reaction at the lowest effective temperature can help to suppress this side reaction.[1]
-
Ligand Screening: The choice of phosphine ligand has a profound impact on the selectivity of the reaction. Some ligands are inherently more prone to promoting hydrodehalogenation. Screening a panel of ligands is a highly effective strategy to identify a system that favors the desired C-N coupling.[1]
Q3: My reaction is not working well with an aryl chloride. What modifications are needed for these less reactive substrates?
Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in Buchwald-Hartwig amination due to the stronger C-Cl bond, which makes the oxidative addition step more challenging.[12]
Key Considerations for Aryl Chlorides:
-
Bulky, Electron-Rich Ligands: To facilitate the oxidative addition of the C-Cl bond to the palladium center, highly active catalyst systems are required. This is typically achieved by using bulky, electron-rich phosphine ligands. Ligands like XPhos, RuPhos, and BrettPhos have been specifically designed for this purpose.[10][13]
-
Stronger Bases: A strong base is often necessary to promote the reaction of aryl chlorides.[6]
-
Higher Temperatures: Higher reaction temperatures are generally required to achieve reasonable reaction rates with aryl chlorides.[6]
Q4: I am attempting to couple a sterically hindered amine or aryl halide, and the reaction is very slow. How can I improve the yield?
Steric hindrance on either the amine or the aryl halide can significantly slow down the reaction by impeding the approach of the coupling partners to the palladium center.[11][14]
Strategies for Sterically Hindered Substrates:
-
Ligand Selection: The use of specialized, bulky phosphine ligands is crucial for coupling sterically demanding substrates.[15][16] These ligands create a more open coordination sphere around the palladium, facilitating the binding of hindered substrates.[15] DFT studies have shown that the choice of ligand can even alter the rate-limiting step of the reaction for hindered substrates.[14]
-
Microwave Irradiation: For particularly challenging couplings, microwave heating can dramatically reduce reaction times from days to minutes by efficiently overcoming the high activation energies involved.[15]
-
Solvent Choice: The solvent can influence the reaction rate. A solvent system that ensures the solubility of all components at the reaction temperature is essential.[4]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, step-by-step approach to troubleshooting common issues.
Issue 1: Low or No Conversion
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Ensure the palladium precursor and ligand are fresh and handled under a strict inert atmosphere. Consider using a pre-catalyst.[1] | The active Pd(0) species is readily oxidized, leading to catalyst deactivation. Pre-catalysts provide a more reliable and reproducible source of the active catalyst.[4] |
| Insufficient Base Strength | Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu), being mindful of functional group compatibility.[3] | The base must be strong enough to deprotonate the amine coordinated to the palladium center, a key step in the catalytic cycle.[7][8] |
| Poor Reagent Solubility | Choose a solvent in which all components are soluble at the reaction temperature. Common solvents include toluene, dioxane, and THF.[4] | Insolubility of any reactant will lead to a heterogeneous mixture and significantly reduce the reaction rate.[4] |
| Sub-optimal Temperature | Incrementally increase the reaction temperature in 10 °C intervals. | The oxidative addition and reductive elimination steps have significant activation barriers that can be overcome with thermal energy. |
Issue 2: Side Product Formation
| Side Product | Potential Cause | Troubleshooting Step | Scientific Rationale |
| Hydrodehalogenation | High temperature; inappropriate base or ligand. | Lower the reaction temperature. Screen different bases and ligands.[1] | This side reaction often has a different activation energy profile than the desired amination. Modifying reaction conditions can favor the desired pathway. |
| Homocoupling of Aryl Halide | Catalyst deactivation and side reactions. | Ensure a sufficiently high concentration of the amine nucleophile relative to the aryl halide.[17] | A higher concentration of the amine can outcompete the pathways leading to homocoupling. |
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for specific substrates.
-
Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the base (1.4 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (2-4 mol%).[2]
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.[2]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC, or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an appropriate organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography.
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Reactivity
This flowchart provides a logical sequence of steps to diagnose and resolve low reactivity issues.
Caption: A logical workflow for troubleshooting low reactivity.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Safe Handling of 6-Chloro-5-methylpyridin-3-amine
Welcome to the technical support center for the safe handling of 6-Chloro-5-methylpyridin-3-amine (CAS No. 39745-40-9). This guide is intended for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the safe use of this compound in a laboratory setting. The information herein is synthesized from authoritative safety data sheets and established best practices in chemical hygiene.
I. Hazard Identification and Risk Assessment
This compound is a chemical compound that requires careful handling due to its potential health hazards. According to safety data sheets, it is classified as an acute toxicant if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Summary of Key Hazards:
| Hazard Classification | Category | Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][4] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1][2][3] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1][2][3] |
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the safe handling of this compound.
Q1: What are the immediate first aid measures in case of accidental exposure?
A1: Immediate and appropriate first aid is critical. The course of action depends on the route of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] It is crucial to remove contact lenses if present and easy to do so.[1][5] Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[1][3] Get medical attention if irritation persists.[1]
-
Inhalation: Move the person to fresh air.[1][2] If breathing is difficult or has stopped, provide artificial respiration.[1][6] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[5] Clean the mouth with water and drink plenty of water afterward.[2][4] Call a physician or poison control center immediately.[5]
Q2: What personal protective equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is essential to prevent exposure.
-
Eye/Face Protection: Wear chemical safety goggles that meet European Standard EN 166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[3] A face shield may be necessary where there is a splash potential.[7]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][3][5] Inspect gloves before use and remove them carefully to avoid skin contamination.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] For large-scale operations or in emergencies, a self-contained breathing apparatus (SCBA) is recommended.[3]
Q3: What are the proper storage and disposal procedures?
A3:
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5] The compound may be air-sensitive, so proper sealing is crucial.[5]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[2][4] Do not let this chemical enter the environment.[1] All disposal practices should be in accordance with local, state, and federal regulations.
III. Troubleshooting Guide for Experimental Scenarios
This section provides solutions to potential issues that may arise during experiments involving this compound.
| Scenario | Potential Problem | Recommended Action & Rationale |
| Minor Spill (Solid) | Accidental spillage of powder on the lab bench. | 1. Evacuate and Secure: Clear the immediate area of personnel. 2. Personal Protection: Don appropriate PPE, including a respirator. 3. Containment & Cleanup: Gently sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.[5] 4. Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water. |
| Heating the Compound | The experiment requires heating the compound, potentially leading to the release of irritating vapors. | 1. Engineering Controls: Always perform this procedure in a certified chemical fume hood to ensure adequate ventilation.[2] 2. Respiratory Protection: Use appropriate respiratory protection even within the fume hood as an additional precaution. 3. Monitor Temperature: Avoid excessive heating, as thermal decomposition can lead to the release of irritating gases and vapors.[5] |
| Transferring the Compound | Risk of generating airborne dust during transfer from the primary container to a reaction vessel. | 1. Controlled Environment: Conduct the transfer in a fume hood or a glove box to contain any dust. 2. Minimize Agitation: Handle the solid gently to minimize the generation of airborne particles. 3. Grounding: For larger quantities, consider grounding equipment to prevent static discharge, which could ignite fine dust. |
IV. Visualized Workflow: Emergency Response for Accidental Exposure
The following diagram outlines the critical steps to take in the event of an accidental exposure to this compound.
Caption: Emergency workflow for accidental exposure.
V. References
-
Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved January 5, 2026, from --INVALID-LINK--
-
Fisher Scientific. (2024, February 11). SAFETY DATA SHEET: 3-Amino-2-chloro-6-methylpyridine. Retrieved January 5, 2026, from --INVALID-LINK--
-
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET. Retrieved January 5, 2026, from --INVALID-LINK--
-
Fisher Scientific. (2024, January 22). SAFETY DATA SHEET: 2-Amino-6-chloropyridine. Retrieved January 5, 2026, from --INVALID-LINK--
-
Acros Organics. (n.d.). SAFETY DATA SHEET: 3-Aminopyridine. Retrieved January 5, 2026, from --INVALID-LINK--
-
Thermo Fisher Scientific Chemicals, Inc. (2024, March 31). SAFETY DATA SHEET: 2-Amino-5-chloro-6-methylpyridine. Retrieved January 5, 2026, from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). SAFETY DATA SHEET. Retrieved January 5, 2026, from --INVALID-LINK--
-
ChemScene. (n.d.). 6-Chloro-N-methylpyridin-3-amine. Retrieved January 5, 2026, from --INVALID-LINK--
-
Sigma-Aldrich Inc. (2025, November 6). SAFETY DATA SHEET. Retrieved January 5, 2026, from --INVALID-LINK--
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved January 5, 2026, from --INVALID-LINK--
-
Canadian Centre for Occupational Health and Safety. (n.d.). First Aid for Chemical Exposures. Retrieved January 5, 2026, from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). 2-Chloro-6-(chloromethyl)-4-methylpyridine - SAFETY DATA SHEET. Retrieved January 5, 2026, from --INVALID-LINK--
-
Huayuan Network. (2025, August 26). 65169-42-8_methyl 6-chloro-5-methylpyridine-3-carboxylate. Retrieved January 5, 2026, from --INVALID-LINK--
-
AK Scientific, Inc. (n.d.). Ethyl[(6-methylpyridin-2-yl)methyl]amine - SAFETY DATA SHEET. Retrieved January 5, 2026, from --INVALID-LINK--
-
TCI EUROPE N.V. (2025, January 2). SAFETY DATA SHEET: 2-Amino-5-chloro-6-methylpyridine. Retrieved January 5, 2026, from --INVALID-LINK--
-
Apollo Scientific. (2022, May 17). 2-Amino-5-chloro-6-methylpyridine - SAFETY DATA SHEET. Retrieved January 5, 2026, from --INVALID-LINK--
-
Amerigo Scientific. (n.d.). This compound. Retrieved January 5, 2026, from --INVALID-LINK--
-
Pipzine Chemicals. (n.d.). 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China. Retrieved January 5, 2026, from --INVALID-LINK--
-
CDH Fine Chemical. (n.d.). 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved January 5, 2026, from --INVALID-LINK--
-
Thermo Fisher Scientific. (2024, March 31). 3-Amino-2-chloro-4-methylpyridine - SAFETY DATA SHEET. Retrieved January 5, 2026, from --INVALID-LINK--
References
Preventing dimer formation in pyridine coupling reactions
Welcome to the technical support center for pyridine coupling reactions. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their synthetic strategies. This guide provides in-depth, field-proven insights to address the common challenge of pyridine dimer formation.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of pyridine coupling, and why is it a problem?
A: Dimer formation, also known as homo-coupling, is a common side reaction in cross-coupling chemistry where two identical pyridine molecules react to form a bipyridine byproduct. This is problematic for several reasons: it consumes the starting material, reducing the yield of the desired hetero-coupled product, and the resulting bipyridine dimer can be difficult to separate from the target molecule due to similar physical properties, complicating purification.
Q2: What are the primary mechanistic pathways that lead to pyridine dimer formation?
A: Dimer formation in palladium-catalyzed cross-coupling reactions typically arises from two main pathways:
-
Transmetalation/Reductive Elimination: Two molecules of the pyridine organometallic species (e.g., pyridine-boronic acid) can transmetalate onto the palladium center, followed by reductive elimination to form the bipyridine dimer.
-
Oxidative Addition/Reductive Elimination: A Pd(0) catalyst can oxidatively add to a pyridine-halide. A second molecule of the pyridine-halide can then undergo a similar process, leading to a bis(pyridyl)palladium(II) complex which can reductively eliminate the dimer.
Understanding which pathway is dominant in your specific reaction is key to effective troubleshooting.
Q3: How do the electronics of the pyridine ring influence the rate of dimerization?
A: The electronic nature of the pyridine ring significantly impacts its propensity for homo-coupling. Electron-rich pyridines (those with electron-donating groups) are generally more susceptible to dimerization. This is because electron-donating groups increase the electron density on the pyridine ring, making it more nucleophilic and reactive towards the metal catalyst. Conversely, electron-deficient pyridines (with electron-withdrawing groups) are less prone to dimerization.
Troubleshooting Guide: Minimizing Pyridine Dimerization
This section provides detailed strategies to mitigate the formation of bipyridine byproducts.
Issue 1: Significant Dimer Formation in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but it is not without its challenges when using pyridine substrates.
The choice of catalyst, ligand, base, and solvent all play a critical role in the delicate balance between the desired cross-coupling and undesired homo-coupling. An improperly tuned catalytic system can favor the pathways leading to dimerization.
Caption: Competing pathways in Suzuki coupling leading to desired product vs. dimer.
1. Catalyst and Ligand Selection:
The choice of palladium precursor and, more importantly, the ancillary ligand is paramount. Sterically hindered and electron-rich phosphine ligands can accelerate the rate of reductive elimination from the L-Pd(II)-(Pyr)-(Ar) intermediate, favoring the desired cross-coupling pathway.
-
Recommendation: For electron-rich pyridines, consider using bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of the desired product by sterically disfavoring the formation of the bis(pyridine)palladium complex required for dimerization.
| Ligand | Key Feature | Recommended For |
| SPhos | High activity, good for sterically hindered substrates. | General purpose, good starting point. |
| XPhos | Very bulky, excellent for challenging couplings. | Electron-rich and hindered pyridines. |
| RuPhos | Electron-rich, promotes reductive elimination. | When C-N coupling is a competing side reaction. |
2. Controlled Addition of Reagents:
The slow addition of the pyridine-boronic acid can help to maintain a low concentration of this reagent in the reaction mixture, thereby disfavoring the double transmetalation that leads to homo-coupling.
-
Protocol: Syringe Pump Addition
-
Prepare a solution of the pyridine-boronic acid and base in the reaction solvent.
-
Set up the main reaction vessel with the palladium catalyst, ligand, pyridine-halide, and the remaining solvent.
-
Heat the reaction to the desired temperature.
-
Using a syringe pump, add the pyridine-boronic acid solution over a period of several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
3. Choice of Base and Solvent:
The base and solvent system can have a profound effect on the reaction outcome. A weaker base can sometimes suppress homo-coupling. The solvent can influence the solubility of the reagents and intermediates, which in turn affects reaction rates.
-
Recommendation: Screen a variety of bases and solvents. For example, instead of a strong base like K3PO4, consider a milder base like K2CO3. Aprotic polar solvents like dioxane or THF are often good starting points, but sometimes a switch to a less polar solvent like toluene can be beneficial.
Issue 2: Dimerization in Sonogashira Coupling of Pyridines
The Sonogashira coupling, which forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, can also be plagued by the dimerization of the pyridine halide.
In the Sonogashira reaction, the Glaser coupling of the terminal alkyne is a well-known side reaction. However, the dimerization of the pyridine halide can also occur, particularly at elevated temperatures or with highly active catalysts.
1. Copper-Free Sonogashira Conditions:
The copper co-catalyst in the traditional Sonogashira protocol is often implicated in promoting side reactions. Performing the reaction under copper-free conditions can significantly reduce the formation of byproducts.
-
Protocol: Copper-Free Sonogashira
-
To an oven-dried flask, add the pyridine-halide, Pd catalyst (e.g., Pd(PPh3)4), and a suitable ligand if required.
-
Purge the flask with an inert gas (e.g., Argon).
-
Add the solvent (e.g., THF or DMF) and the base (e.g., a hindered amine base like diisopropylethylamine).
-
Add the terminal alkyne.
-
Heat the reaction and monitor its progress.
-
2. Use of Additives:
Certain additives can suppress homo-coupling. For example, the addition of a small amount of a phosphine ligand can help to stabilize the palladium catalyst and prevent the formation of highly reactive species that can lead to dimerization.
-
Recommendation: If using a pre-catalyst, the addition of 1-2 equivalents of a phosphine ligand like PPh3 can be beneficial.
Technical Support Center: Optimizing Solvent Selection for 6-Chloro-5-methylpyridin-3-amine Reactions
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting and optimizing solvents for reactions involving 6-Chloro-5-methylpyridin-3-amine. By understanding the interplay between the solvent, substrate, and reaction mechanism, you can significantly improve reaction outcomes, including yield, purity, and scalability.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence solvent selection?
A1: this compound is a crystalline solid with a molecular weight of 142.59 g/mol .[1][2] Its structure features a basic pyridine nitrogen, a nucleophilic amino group, and an electrophilic carbon center at the C-6 position, activated by the electron-withdrawing nature of the ring nitrogen.[3][4] Its solubility is limited in water but better in organic solvents like ethanol and dichloromethane.[5][6] The molecule possesses both hydrogen bond donor (the amine -NH2) and acceptor (the amine and pyridine nitrogens) sites, which dictates its interaction with protic and aprotic solvents.
Q2: What are the "first-pass" solvent choices for common reactions with this substrate?
A2: For initial screening, the choice of solvent is dictated by the reaction type:
-
Nucleophilic Aromatic Substitution (SNAr): Polar aprotic solvents like DMF, DMSO, or NMP are excellent starting points as they can dissolve the substrate and nucleophiles while promoting the reaction mechanism. Protic solvents like ethanol or isopropanol can also be effective, particularly if the nucleophile is an alkoxide.
-
Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig): Aprotic solvents are standard. Toluene, 1,4-dioxane, and THF are commonly used.[3][7] For Suzuki-Miyaura couplings, solvent choice can be broad, with greener options like isopropyl acetate (i-PrOAc) or ethers like cyclopentyl methyl ether (CPME) being explored.[8][9] For Buchwald-Hartwig aminations, toluene and dioxane are traditional choices, though aqueous or even solvent-free systems have been successfully developed.[7][10]
Q3: How does solvent polarity impact reaction rates and outcomes?
A3: Solvent polarity plays a critical role.
-
For SNAr reactions , the mechanism proceeds through a charged Meisenheimer intermediate.[3] Polar solvents stabilize this charged intermediate, lowering the activation energy and accelerating the reaction.[11]
-
For Pd-catalyzed cross-couplings , the effect is more complex. The solvent must solubilize the substrate, reagents, and catalyst complex. While very polar solvents can be used, moderately polar aprotic solvents like toluene or THF often provide the best balance of solubility and catalyst stability. In some cases, highly polar solvents can coordinate to the metal center, inhibiting catalysis.
Q4: When should I choose a protic versus an aprotic solvent?
A4: The choice depends heavily on the nucleophile and mechanism.
-
Protic Solvents (e.g., ethanol, water, isopropanol): These solvents can participate in hydrogen bonding. They are excellent for dissolving ionic reagents but can solvate and deactivate "hard" anionic nucleophiles (e.g., F⁻, RO⁻) by forming a solvent shell, potentially slowing SNAr reactions.[11] However, they can be beneficial in SNAr if the rate-determining step is the departure of the leaving group, as they can stabilize the leaving chloride ion.[12]
-
Aprotic Solvents (e.g., THF, Toluene, DMF, DMSO): These solvents do not have acidic protons. Polar aprotic solvents (DMF, DMSO) are ideal for SNAr reactions with anionic nucleophiles because they solvate the cation but leave the anion "naked" and highly reactive. Non-polar aprotic solvents (Toluene, Hexane) are often used in cross-coupling reactions where reagent solubility is sufficient and avoiding interaction with the catalyst is paramount.[7]
Troubleshooting Guide
Problem: My Nucleophilic Aromatic Substitution (SNAr) reaction has a low yield or is very slow.
-
Possible Cause: Poor solubility of the nucleophile or substrate.
-
Solution: Switch to a more polar aprotic solvent like DMF or DMSO. These solvents are excellent at dissolving a wide range of organic molecules and salts. Ensure the reaction is homogenous.
-
-
Possible Cause: The solvent is deactivating your nucleophile.
-
Solution: If you are using a protic solvent (e.g., ethanol) with a strong, anionic nucleophile, the solvent's hydrogen bonding may be over-stabilizing it.[11] Consider switching to a polar aprotic solvent like acetonitrile or DMF to enhance nucleophilicity.
-
-
Possible Cause: The transition state is not sufficiently stabilized.
-
Solution: The SNAr mechanism involves a negatively charged intermediate.[3] A more polar solvent will better stabilize this intermediate and accelerate the reaction. If you are in a non-polar solvent like toluene, moving to THF, or even better, DMF, can dramatically increase the rate.
-
Problem: My Palladium-catalyzed cross-coupling (Suzuki/Buchwald-Hartwig) is sluggish or fails.
-
Possible Cause: Catalyst inhibition or decomposition.
-
Solution: The pyridine nitrogen and the amino group can coordinate to the palladium center, inhibiting the catalytic cycle.[13] The choice of solvent can influence this. While common, solvents like THF can sometimes coordinate to the metal. Toluene or 1,4-dioxane are often more robust choices.[7] Also, ensure your solvent is rigorously anhydrous and degassed, as water and oxygen can deactivate the catalyst.[14]
-
-
Possible Cause: Poor solubility of the base or boronic acid (Suzuki coupling).
-
Solution: In Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are often used, which have poor solubility in non-polar solvents like toluene. Adding a co-solvent like water or using a solvent system like dioxane/water can improve solubility and facilitate the reaction. However, be mindful that water can also promote protodeboronation of the boronic acid.[13]
-
-
Possible Cause: The reaction temperature is limited by the solvent's boiling point.
-
Solution: If the reaction requires high temperatures for the oxidative addition step, a low-boiling solvent like THF (B.P. 66 °C) may be insufficient. Switch to a higher-boiling solvent such as toluene (B.P. 111 °C), dioxane (B.P. 101 °C), or xylenes (B.P. ~140 °C) to drive the reaction to completion.
-
Problem: I'm observing significant side product formation.
-
Possible Cause: Reaction with the solvent.
-
Solution: This is a known issue. For example, pyridine derivatives can react with dichloromethane (DCM) at room temperature to form bispyridinium salts, leading to reduced yields and complex mixtures.[15] Avoid reactive chlorinated solvents unless their use is specifically validated for your reaction.
-
-
Possible Cause: Hydrodehalogenation (replacement of -Cl with -H).
-
Solution: This side reaction is often promoted by trace moisture and certain palladium catalyst/ligand combinations.[13] Using rigorously anhydrous solvents is the first line of defense. Sometimes, changing the solvent can alter the catalytic species' activity and suppress this pathway. For instance, moving from a protic to an aprotic solvent can help.
-
Data & Visualization
Solvent Selection Guide for Key Reactions
The following table summarizes common solvents and provides guidance on their application for reactions with this compound.
| Solvent | Type | Boiling Point (°C) | Dielectric Constant | Typical Application & Rationale |
| Toluene | Non-polar Aprotic | 111 | 2.4 | Cross-Coupling: Good balance of solubility for organic reagents and catalyst compatibility. High boiling point allows for higher reaction temperatures.[3] |
| 1,4-Dioxane | Polar Aprotic | 101 | 2.2 | Cross-Coupling: Miscible with water, making it suitable for Suzuki reactions requiring aqueous base. Ethereal nature provides good solubility.[7] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | 7.5 | Cross-Coupling/SNAr: Good general-purpose solvent, but its low boiling point can limit reaction temperatures. Can coordinate with catalysts. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | SNAr: Excellent for SNAr due to high polarity and ability to dissolve salts. High boiling point is advantageous for slow reactions. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 46.7 | SNAr: Highly polar, superb for SNAr reactions. Can be difficult to remove during workup due to its high boiling point. |
| Ethanol (EtOH) | Polar Protic | 78 | 24.6 | SNAr: Useful when using alkoxide nucleophiles (e.g., NaOEt in EtOH). Can solvate and hinder other nucleophiles.[11] |
| Acetonitrile (ACN) | Polar Aprotic | 82 | 37.5 | SNAr/Cross-Coupling: Polar enough to facilitate SNAr, but less prone to side reactions than DMF/DMSO. Used in some cross-coupling methods. |
Logical Workflow for Solvent Optimization
The following diagram illustrates a decision-making process for selecting and troubleshooting solvents for a generic reaction.
Caption: Decision tree for solvent selection and optimization.
Experimental Protocols
General Consideration: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents and reagents are critical for reproducibility, especially in palladium-catalyzed reactions.[14]
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical reaction with a generic amine nucleophile.
-
Reagent Preparation: To a dry reaction vessel, add this compound (1.0 equiv.) and the amine nucleophile (1.1-1.5 equiv.). If a base is required (e.g., K₂CO₃, DIPEA), add it at this stage (1.5-2.0 equiv.).
-
Solvent Addition: Add the chosen anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of 0.1-0.5 M with respect to the limiting reagent.
-
Reaction Conditions: Heat the mixture to the desired temperature (typically 80-150 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine to remove residual DMF/DMSO, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Solvent Causality: The choice of a polar aprotic solvent like DMF is crucial. It effectively dissolves the reactants and any inorganic base while promoting the formation of the charged Meisenheimer intermediate, which is the rate-determining step for many SNAr reactions.[3][16]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for coupling with an arylboronic acid.
-
Vessel Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium source (e.g., Pd(OAc)₂, 2 mol%), a suitable ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv.).[13]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe to achieve a concentration of 0.1-0.2 M.
-
Degassing: Thoroughly degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Reaction Conditions: Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium black. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purification: Purify the crude product by column chromatography.
-
Solvent Causality: Aprotic solvents like toluene or dioxane are standard as they do not interfere with the catalytic cycle.[17] The addition of water in dioxane systems helps to dissolve the inorganic base, which is essential for the transmetalation step of the catalytic cycle.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol outlines the coupling with a generic primary or secondary amine.
-
Catalyst Premixing (Optional but Recommended): In a glovebox or under inert gas, add the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to the reaction vessel.[3]
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the vessel.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
-
Solvent Causality: Toluene is a widely used solvent for Buchwald-Hartwig aminations due to its high boiling point and its general inertness towards the highly active catalyst system.[3][14] Rigorous exclusion of air and water is paramount, as the Pd(0) species is readily oxidized.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-chloro-N-methylpyridin-3-amine - Anichem [anichemllc.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. gcwgandhinagar.com [gcwgandhinagar.com]
- 5. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 16. youtube.com [youtube.com]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Safe Scaling of 6-Chloro-5-methylpyridin-3-amine Synthesis
Welcome to the Technical Support Center for the synthesis of 6-Chloro-5-methylpyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. Our goal is to empower you with the knowledge to perform this synthesis safely and efficiently, ensuring high purity and yield.
Introduction: The Synthetic Challenge
This compound is a valuable building block in the pharmaceutical and agrochemical industries.[1] However, its synthesis on a larger scale presents several challenges, primarily centered around achieving the desired regioselectivity and ensuring the safe handling of hazardous reagents. The two most plausible synthetic routes, each with its own set of potential issues, are:
-
Route A: Regioselective Amination of a 2,6-dichloro-3-methylpyridine precursor.
-
Route B: Regioselective Chlorination of a 5-methylpyridin-3-amine precursor.
This guide will address common problems and questions related to both pathways.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Route A: Regioselective Amination of 2,6-Dichloro-3-methylpyridine
Question 1: My amination reaction is producing a mixture of isomers (this compound and 2-chloro-5-methylpyridin-3-amine). How can I improve the regioselectivity for the desired 6-chloro isomer?
Answer: Achieving high regioselectivity in the amination of dichloropyridines is a common challenge. The outcome is influenced by a combination of electronic and steric factors, as well as reaction conditions.[2][3]
-
Understanding the Selectivity: In nucleophilic aromatic substitution (SNAr) on 2,6-dichloropyridine derivatives, the positions ortho (2 and 6) to the ring nitrogen are activated towards nucleophilic attack.[4] The presence of a methyl group at the 3-position introduces steric hindrance, which can influence the attacking nucleophile's preference for one chloro-substituent over the other. The inductive effect of the nitro group in 2,6-dichloro-3-nitropyridine, for instance, makes the 2-position more electron-deficient and prone to nucleophilic attack.[3] While the methyl group in your precursor is less electron-withdrawing than a nitro group, its electronic and steric influence is still significant.
-
Troubleshooting Steps:
-
Catalyst and Ligand Screening (for Palladium-Catalyzed Amination): If you are employing a Buchwald-Hartwig or similar palladium-catalyzed amination, the choice of ligand is critical.[5] Bulky phosphine ligands can enhance selectivity by sterically directing the catalyst to the less hindered chlorine.
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can influence the regioselectivity of SNAr reactions.[6] Experiment with a range of solvents, from polar aprotic (e.g., DMF, DMSO) to non-polar (e.g., toluene, dioxane).
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[2]
-
Nature of the Aminating Agent: The size and nature of the aminating agent can play a role. Using a bulkier amine source might favor substitution at the less sterically hindered position.
-
Question 2: I'm observing significant amounts of di-aminated byproduct. How can I minimize this?
Answer: The formation of di-substituted byproducts occurs when the mono-aminated product reacts further with the aminating agent.
-
Causality: The first amination introduces an electron-donating amino group, which can activate the remaining chloro-substituent towards further nucleophilic attack, although generally, the second substitution is slower.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the aminating agent. Use a slight excess, but avoid a large excess that would drive the reaction towards di-substitution.
-
Slow Addition: Add the aminating agent slowly to the reaction mixture to maintain a low concentration, which can help to favor the mono-amination.
-
Temperature Management: Running the reaction at a lower temperature can help to control the rate of the second amination.
-
Question 3: The work-up of my amination reaction is difficult, and I'm losing a lot of product.
Answer: Work-up procedures for amination reactions, especially those using strong bases or metal catalysts, can be challenging.
-
Common Issues: Emulsion formation during aqueous extraction, and precipitation of the product or byproducts.
-
Troubleshooting Steps:
-
Filtration: If a solid product or catalyst residue is present, filter the reaction mixture through a pad of celite before extraction.
-
Solvent Choice for Extraction: Use a solvent that provides good solubility for your product but is immiscible with water. Ethyl acetate or dichloromethane are common choices.
-
Brine Wash: After the initial aqueous wash, washing the organic layer with brine (saturated NaCl solution) can help to break emulsions and remove residual water.
-
pH Adjustment: Carefully adjust the pH of the aqueous phase during extraction. Aminopyridines can be basic, and their solubility is pH-dependent.
-
Route B: Regioselective Chlorination of 5-Methylpyridin-3-amine
Question 1: My chlorination reaction is giving me a mixture of chloro-isomers. How can I achieve selective chlorination at the 6-position?
Answer: Direct chlorination of aminopyridines can be unselective. The amino group is a strong activating group and can direct chlorination to multiple positions.
-
Controlling Regioselectivity:
-
Pyridine N-Oxide Strategy: A common strategy to control regioselectivity in the chlorination of pyridines is to first form the pyridine N-oxide. The N-oxide group alters the electronic properties of the ring, often directing electrophilic attack to specific positions. Subsequent treatment with a chlorinating agent like POCl₃ can lead to regioselective chlorination.[7]
-
Sandmeyer Reaction: A reliable method for introducing a chlorine atom at a specific position is the Sandmeyer reaction.[8][9] This involves the diazotization of the amino group with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[10][11] This method offers excellent control over the position of chlorination.
-
Question 2: I'm concerned about the safety of the Sandmeyer reaction on a larger scale. What are the primary hazards and how can they be mitigated?
Answer: The Sandmeyer reaction involves the formation of diazonium salts, which can be explosive, especially when isolated in a dry state.[12]
-
Safety Precautions:
-
In Situ Generation and Consumption: Diazonium salts should always be generated and consumed in situ without isolation.
-
Temperature Control: The diazotization step is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the diazonium salt. A runaway reaction can occur if the temperature is not strictly controlled.
-
Controlled Addition of Reagents: Slow and controlled addition of sodium nitrite is crucial to manage the exotherm and the evolution of nitrogen gas.
-
Quenching: After the reaction is complete, any residual diazonium salt should be safely quenched, for example, by the addition of a reducing agent like sodium bisulfite.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, and blast shields, especially when working on a larger scale.
-
Frequently Asked Questions (FAQs)
Q1: What are the key starting materials for the synthesis of this compound?
A1: For Route A (amination), the key starting material is 2,6-dichloro-3-methylpyridine .[7] For Route B (chlorination), the starting material is 5-methylpyridin-3-amine .
Q2: How can I monitor the progress of my reaction?
A2: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are the most common techniques for monitoring the progress of these reactions. They allow you to track the consumption of the starting material and the formation of the product and any byproducts.
Q3: What are the best methods for purifying the final product on a large scale?
A3: The choice of purification method depends on the nature of the impurities.
-
Crystallization: If the product is a solid and the impurities have different solubility profiles, crystallization is often the most efficient and scalable purification method.[1]
-
Column Chromatography: For separating closely related isomers or removing soluble impurities, column chromatography is effective. Normal-phase chromatography is often a good choice for these types of compounds.[13]
-
Distillation: If the product is a liquid with a suitable boiling point, distillation under reduced pressure can be a viable option.
Q4: What are the major safety concerns when handling the reagents involved in this synthesis?
A4:
-
Chlorinating Agents (e.g., POCl₃, SOCl₂): These are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate PPE.
-
Strong Bases (e.g., NaH, n-BuLi): These are pyrophoric and react violently with water. They must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Pyridine and its derivatives: Many pyridine derivatives are toxic and can be absorbed through the skin. Always handle them in a fume hood and wear appropriate gloves.[14]
-
Diazonium Salts: As mentioned in the troubleshooting section, these are potentially explosive and should be handled with extreme caution.[12]
Experimental Workflow Diagrams
References
- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Sandmeyer Reaction [organic-chemistry.org]
- 10. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A highly regioselective amination of 6-aryl-2,4-dichloropyrimidine. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Disposal Procedures for 6-Chloro-5-methylpyridin-3-amine Waste
This guide provides comprehensive technical and safety information for the proper disposal of 6-Chloro-5-methylpyridin-3-amine (CAS No. 53584-86-0) and its associated waste streams. The procedures outlined are designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental compliance. Adherence to these protocols is critical due to the toxicological profile of this compound.
Hazard Assessment and Chemical Profile
This compound is a halogenated aromatic amine with a significant hazard profile. Understanding its chemical properties is foundational to safe handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₆H₇ClN₂ | [ChemScene][1] |
| Molecular Weight | 142.59 g/mol | [ChemScene][1] |
| Appearance | Off-white to light yellow crystalline powder | [Pipzine Chemicals][2] |
| Hazards | Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation and damage to organs through prolonged or repeated exposure. | [MilliporeSigma SDS][3] |
Incompatible Materials: Strong oxidizing agents and strong acids.[3]
Core Disposal Workflow: A Decision-Making Guide
All waste containing this compound must be treated as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in regular trash. The following workflow provides a logical decision-making process for its proper management.
Caption: Decision workflow for this compound waste.
Laboratory-Scale Deactivation Protocol for Dilute Aqueous Waste
For dilute aqueous waste streams, a chemical deactivation step can be employed to degrade the hazardous compound before collection. This protocol is adapted from methodologies for the dechlorination of chloropyridines using activated hydrogen peroxide.[4][5]
Causality: The mechanism involves the N-oxidation of the pyridine ring by peroxymonocarbonate (HCO₄⁻), which is formed in situ from the reaction of hydrogen peroxide and bicarbonate. This oxidation lowers the energy barrier for nucleophilic attack by the hydroperoxide anion (HO₂⁻), leading to the displacement of the chloride atom.[4][5] This process effectively dechlorinates the molecule, significantly reducing its toxicity.
Experimental Protocol:
Safety First: This procedure must be performed inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is suitable), safety goggles, and a lab coat.
-
Preparation:
-
Ensure the aqueous waste solution containing this compound is at a concentration of less than 1 g/L.
-
Place the solution in a suitable glass beaker with a magnetic stir bar, on a stir plate.
-
-
pH Adjustment and Bicarbonate Addition:
-
Slowly add sodium bicarbonate (NaHCO₃) to the stirring solution to achieve a concentration of approximately 0.5 M. This will buffer the solution to a pH of around 8.5-9.5, which is optimal for the formation of the required reactive species.
-
-
Hydrogen Peroxide Addition:
-
While stirring vigorously, slowly add a 30% solution of hydrogen peroxide (H₂O₂) to the waste solution. A significant molar excess of H₂O₂ is required. A general guideline is to use a 100-fold molar excess relative to the estimated amount of the chloro-amine.
-
Caution: The reaction may be exothermic. Add the hydrogen peroxide in small portions to control the temperature.
-
-
Reaction:
-
Allow the reaction to stir at room temperature for a minimum of 12 hours to ensure complete degradation.
-
-
Quenching and Neutralization:
-
After the reaction period, quench any remaining hydrogen peroxide by the careful, portion-wise addition of a saturated sodium bisulfite (NaHSO₃) solution until bubbling ceases.
-
Neutralize the final solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute HCl) or base (e.g., dilute NaOH) as needed.
-
-
Collection:
-
The treated and neutralized aqueous solution can now be collected in a designated aqueous hazardous waste container for professional disposal.
-
Waste Collection, Labeling, and Storage
For solid waste, concentrated solutions, organic solvent solutions, and contaminated materials (e.g., gloves, weigh boats, silica gel), direct collection is required.
Containerization
-
Solid Waste: Collect pure this compound, contaminated consumables (e.g., weighing paper, gloves), and spill cleanup materials in a designated, robust, sealable hazardous waste container, clearly marked for "Solid Halogenated Organic Waste."
-
Liquid Waste: Collect concentrated solutions or solutions in organic solvents in a separate, compatible hazardous waste container.
Labeling Requirements
Proper labeling is a regulatory mandate and essential for safety. The label must include:
-
The words "HAZARDOUS WASTE" .
-
Full Chemical Name: "this compound". Avoid abbreviations.
-
Hazard Characteristics: "Toxic", "Irritant".
-
EPA Waste Codes: Based on its structure and the solvents it may be dissolved in, several EPA hazardous waste codes may apply:
-
F005: If mixed with or contains waste pyridine.[8][9][10][11]
-
F002: If dissolved in or mixed with spent halogenated solvents (e.g., methylene chloride).[8]
-
Waste may also be classified based on characteristics such as toxicity (D-codes). Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Temporary Storage (Satellite Accumulation Area)
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The container must be kept closed at all times except when adding waste.
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.
-
Store away from incompatible materials, especially strong acids and oxidizers.
Troubleshooting and FAQs
This section addresses specific issues that users may encounter during the handling and disposal of this compound waste.
Q1: My waste solution of this compound in an organic solvent has started to form crystals. What should I do?
A1: Crystallization in a waste container can be problematic, especially if it blocks the opening or if the crystals are highly toxic and easily airborne.
-
Do NOT heat the sealed container: This could cause over-pressurization and rupture.
-
Action: If it is safe to do so, carefully add a small amount of the same solvent used in the waste stream to redissolve the crystals. Gently swirl the container. If this is not feasible or if the container is nearly full, contact your institution's EHS department for guidance. They may need to overpack the container for safe transport.
Q2: I accidentally mixed a waste stream containing this compound with acidic waste. What are the risks and what should I do?
A2: This is a hazardous situation. This compound is a weak base and will react with strong acids in an exothermic neutralization reaction.
-
Primary Risks: The heat generated can cause the solution to boil and splash corrosive and toxic material. It can also increase the vapor pressure of volatile components, potentially over-pressurizing the container.
-
Immediate Action: If you notice the container becoming warm, or if any gas is evolving, do not cap it tightly. Place it in a secondary containment bin within a fume hood and away from other materials. Alert your colleagues and contact your EHS department or emergency response team immediately.
Q3: Can I mix waste containing this compound with acetone-containing waste?
A3: It is strongly advised not to. Amines can act as a base to catalyze the aldol condensation of acetone, which is an exothermic reaction. While a small amount of amine in a large volume of acetone waste may not cause a significant issue, mixing concentrated streams could generate substantial heat. It is best practice to segregate amine-containing waste from waste containing ketones like acetone.[2]
Q4: What are the primary hazards associated with the incineration of this compound?
A4: The thermal decomposition of halogenated, nitrogen-containing organic compounds can produce a range of highly toxic byproducts.
-
Expected Products: Upon incineration, this compound is expected to decompose into hazardous gases including, but not limited to, hydrogen chloride (HCl), nitrogen oxides (NOx), carbon monoxide (CO), and potentially phosgene (COCl₂) and hydrogen cyanide (HCN).[3][8]
-
Rationale: The chlorine and nitrogen atoms in the molecule are converted into their respective acid gases and oxides at high temperatures. Incomplete combustion can lead to the formation of highly toxic intermediates. This is why disposal must be conducted in a licensed hazardous waste incinerator equipped with appropriate scrubbers and afterburners to neutralize these toxic products.
Caption: Troubleshooting guide for common disposal issues.
References
- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 2. vumc.org [vumc.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes of manganese(II), cobalt(II), nickel(II), and zinc(II) halides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 8. Research Portal [openresearch.surrey.ac.uk]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. aamu.edu [aamu.edu]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of 6-Chloro-5-methylpyridin-3-amine and 2-amino-5-chloropyridine
Introduction
In the landscape of pharmaceutical and agrochemical research, the strategic functionalization of pyridine scaffolds is a cornerstone of novel molecule development. The selection of appropriately substituted pyridines as starting materials is critical for efficient and successful synthesis. This guide provides a comprehensive comparison of the reactivity of two isomeric building blocks: 6-Chloro-5-methylpyridin-3-amine and 2-amino-5-chloropyridine .
While structurally similar, the distinct placement of their chloro, amino, and methyl substituents profoundly alters the electronic landscape of the pyridine ring. These differences dictate their reactivity in key synthetic transformations. Understanding these nuanced differences in chemical behavior is paramount for researchers, scientists, and drug development professionals aiming to optimize reaction conditions and achieve desired synthetic outcomes. This comparison will focus on three reaction types of significant interest in medicinal chemistry: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
| Compound | This compound | 2-amino-5-chloropyridine |
| Structure | ||
| CAS Number | 38186-82-2[1] | 1072-98-6[2][3] |
| Molecular Formula | C₆H₇ClN₂[1] | C₅H₅ClN₂[2][3] |
| Molecular Weight | 142.59 g/mol | 128.56 g/mol [3] |
Theoretical Underpinnings of Reactivity: An Electronic and Steric Perspective
The reactivity of substituted pyridines is fundamentally governed by the electronic influence of the ring nitrogen and the positioning of its substituents. The pyridine nitrogen is strongly electron-withdrawing via an inductive effect, which deactivates the ring towards electrophilic aromatic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions (and by extension, the 6-position)[4][5].
This compound:
-
Chloro Group (C6): Located at the 6-position (ortho to the ring nitrogen), this is a highly activated position for nucleophilic attack. The electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, lowering the activation energy for the substitution reaction[5][6].
-
Amino Group (C3): Positioned meta to the nitrogen, this group exerts a moderate electron-donating effect through resonance, slightly increasing the overall electron density of the ring.
-
Methyl Group (C5): Positioned meta to the nitrogen, this group has a weak electron-donating inductive effect.
2-amino-5-chloropyridine:
-
Chloro Group (C5): Located at the 5-position (meta to the ring nitrogen), this is a non-activated position. During a hypothetical nucleophilic attack at C5, the resulting negative charge in the intermediate cannot be delocalized onto the electronegative ring nitrogen[5]. This lack of stabilization makes SNAr reactions at this position significantly less favorable.
-
Amino Group (C2): Positioned ortho to the nitrogen, this group is strongly electron-donating through resonance. This effect substantially increases the electron density of the pyridine ring, further deactivating it towards nucleophilic attack.
Predicted Reactivity Summary: Based on these electronic principles, This compound is predicted to be substantially more reactive than 2-amino-5-chloropyridine in reactions involving the displacement of the chlorine atom, such as SNAr and palladium-catalyzed cross-couplings.
Comparative Reactivity in Key Transformations
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a cornerstone reaction for functionalizing electron-deficient aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex[7].
Mechanism and Reactivity Comparison: The critical factor determining SNAr reactivity in chloropyridines is the ability of the ring to stabilize the anionic Meisenheimer complex.
-
For This compound , attack by a nucleophile at C6 generates an intermediate where the negative charge is delocalized across the ring and, most importantly, onto the electronegative nitrogen atom. This stabilization is key to its high reactivity.
-
For 2-amino-5-chloropyridine , attack at C5 does not allow for charge delocalization onto the nitrogen atom, resulting in a much higher energy, less stable intermediate. This, combined with the deactivating effect of the C2-amino group, renders it almost inert to SNAr under typical conditions.
Experimental Protocol: General Procedure for SNAr with an Amine Nucleophile
This protocol provides a standardized baseline for comparing the reactivity of the two isomers.
-
Reagent Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve the chloropyridine substrate (1.0 eq.) in a suitable solvent (e.g., N,N-Dimethylformamide, Dioxane, or N-Methyl-2-pyrrolidone).
-
Addition of Nucleophile: Add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2.0 eq.).
-
Reaction: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Expected Outcome: this compound is expected to provide the desired product in good yield under these conditions, while 2-amino-5-chloropyridine will likely show little to no conversion.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds[8]. It has largely replaced harsher classical methods and offers broad substrate scope[8]. The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination[9].
Mechanism and Reactivity Comparison: The rate-determining step in many Buchwald-Hartwig cycles is the initial oxidative addition of the aryl chloride to the Pd(0) catalyst. The rate of this step is highly sensitive to the electronic properties of the C-Cl bond.
-
In This compound , the C6 carbon is electron-deficient due to its proximity to the ring nitrogen. This polarization facilitates the oxidative addition step, making the molecule a more reactive coupling partner.
-
In 2-amino-5-chloropyridine , the C5 carbon is more electron-rich due to the lack of direct activation from the ring nitrogen and the strong donating effect of the C2-amino group. This makes oxidative addition slower and more challenging, requiring more forcing conditions or highly active catalyst systems.
Experimental Protocol: Buchwald-Hartwig Amination
-
Vessel Preparation: To an oven-dried reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., Xantphos or RuPhos, 1.1-1.2 eq. relative to Pd).
-
Reagent Addition: Add the chloropyridine substrate (1.0 eq.), the amine coupling partner (1.2 eq.), and the base (e.g., Cs₂CO₃ or K₃PO₄, 1.5-2.0 eq.).
-
Solvent and Degassing: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane). Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reaction: Heat the mixture to the required temperature (typically 90-110 °C) with vigorous stirring until the starting material is consumed (monitor by LC-MS).
-
Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify via column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for forming C-C bonds between an organoboron species and a halide or triflate[10]. It is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a wide range of functional groups[11].
Mechanism and Reactivity Comparison: Similar to the Buchwald-Hartwig reaction, the oxidative addition of the C-Cl bond to the Pd(0) center is a critical step in the Suzuki catalytic cycle[12]. Therefore, the same reactivity principles apply.
-
This compound: The electron-deficient C6 position will undergo oxidative addition more readily, leading to faster reaction rates and potentially higher yields under milder conditions.
-
2-amino-5-chloropyridine: The more electron-rich C5 position will require more active catalysts (e.g., those with bulky, electron-rich phosphine ligands) or higher temperatures to facilitate the oxidative addition step.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. 2-Amino-5-chloropyridine | C5H5ClN2 | CID 66174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-chloropyridine [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. yufengchemicals.com [yufengchemicals.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC Purity Confirmation of 6-Chloro-5-methylpyridin-3-amine
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized active pharmaceutical ingredient's (API) purity is a cornerstone of regulatory compliance and therapeutic success. For novel heterocyclic compounds like 6-Chloro-5-methylpyridin-3-amine, a crucial building block in medicinal chemistry, establishing a robust analytical method is not just a quality control step; it is an integral part of the development lifecycle.[1]
This guide provides an in-depth, experience-driven approach to developing and validating a High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this compound. We will move beyond a simple protocol, exploring the rationale behind chromatographic choices and comparing alternative conditions to arrive at a scientifically sound, self-validating system.
Part 1: Foundational Strategy & Analyte Characterization
The first step in any method development is to understand the analyte. This compound is a substituted pyridine derivative. Key characteristics influencing our HPLC strategy include:
-
Basic Nature: The pyridine ring and the amine group are basic. The pKa of pyridine is approximately 5.2, and aromatic amines can vary.[2] This means the compound's ionization state is highly dependent on the mobile phase pH.
-
Aromaticity: The presence of the pyridine ring provides UV absorbance, making a UV detector a suitable and straightforward choice for detection.[3]
-
Polarity: The presence of nitrogen and chlorine atoms suggests moderate polarity.
Given these properties, Reversed-Phase HPLC (RP-HPLC) is the most logical starting point.[4] In RP-HPLC, we use a non-polar stationary phase (the column) and a polar mobile phase. Analytes are retained based on their hydrophobicity; more hydrophobic compounds are retained longer.[4]
Initial Method Choices: The "Why"
-
Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and the default choice for initial screening.[3][5] Its long alkyl chains provide substantial hydrophobic retention for a wide range of molecules. For comparison, we will also evaluate a Phenyl-Hexyl column, which can offer alternative selectivity for aromatic compounds through π-π interactions.
-
Mobile Phase:
-
Organic Solvent: Acetonitrile (ACN) is generally preferred over methanol as the initial organic modifier due to its lower viscosity and better UV transparency.[6]
-
Aqueous Phase & pH Control: This is the most critical parameter for a basic compound.[7] Uncontrolled pH can lead to poor peak shape (tailing) and shifting retention times. To ensure the analyte is in a consistent, single ionic state (protonated), we will use a buffer. A low pH (e.g., pH 2.5-3.5) is ideal to protonate the pyridine nitrogen, minimizing interactions with residual acidic silanols on the silica-based column packing, thereby improving peak symmetry.[8] A buffer of ammonium formate or phosphate at a concentration of 10-25 mM is an excellent starting point.[4][6]
-
-
Detector: A UV-Vis or Diode Array Detector (DAD) is appropriate. An initial scan of the analyte in the mobile phase will determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.[3][9] For pyridine-containing compounds, this is often in the 220-280 nm range.
Part 2: Systematic Method Development & Comparison
Method development is a systematic process of optimization aimed at achieving the primary goal for a purity assay: resolving the main analyte peak from all potential impurities.[10]
Experimental Workflow
The following diagram outlines the logical flow for developing and comparing HPLC conditions to establish a final, robust purity method.
References
- 1. database.ich.org [database.ich.org]
- 2. helixchrom.com [helixchrom.com]
- 3. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pharmtech.com [pharmtech.com]
- 10. pharmasalmanac.com [pharmasalmanac.com]
A Comparative Guide to Suzuki and Stille Couplings for Pyridine Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry and materials science. The pyridine motif is a ubiquitous scaffold in a vast array of pharmaceuticals and functional materials, making the development of efficient and versatile methods for its elaboration a critical endeavor. Among the pantheon of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most powerful and widely utilized strategies for forging carbon-carbon bonds on the pyridine core.
This guide provides an in-depth, objective comparison of the Suzuki and Stille couplings for pyridine functionalization. Drawing on experimental data and established mechanistic principles, we will explore the nuances of each reaction, offering insights to aid in the rational selection of the optimal coupling strategy for your specific synthetic challenge.
The Suzuki-Miyaura Coupling: A Green and Versatile Workhorse
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, involves the palladium-catalyzed cross-coupling of an organoboron reagent (typically a boronic acid or ester) with an organohalide or triflate.[1][2] Its popularity stems from the generally low toxicity and environmental impact of the boron-containing reagents and byproducts, as well as the broad commercial availability of a diverse range of boronic acids.[1][3]
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The base plays a crucial role in activating the organoboron species, facilitating the transmetalation step.[5]
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Challenges in Pyridine Functionalization via Suzuki Coupling
Despite its versatility, the Suzuki coupling of pyridyl substrates is not without its challenges. The "2-pyridyl problem" is a well-documented phenomenon where the proximity of the nitrogen atom to the reaction center can lead to catalyst inhibition or deactivation through coordination to the palladium center.[6][7] Furthermore, pyridylboronic acids, particularly 2-pyridylboronic acids, are often prone to protodeboronation, a decomposition pathway that diminishes the yield of the desired product.[8]
To overcome these hurdles, significant advancements have been made in ligand design and the development of more stable boron reagents, such as MIDA boronates and triolborates.[9]
The Stille Coupling: Robust and Functionally Tolerant
The Stille coupling utilizes a palladium catalyst to couple an organotin reagent (organostannane) with an organic halide or pseudohalide.[10] A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their general inertness to air and moisture.[3][11] This robustness makes the Stille coupling particularly suitable for the synthesis of complex molecules with sensitive functionalities.[12]
Mechanism of the Stille Coupling
Similar to the Suzuki coupling, the mechanism of the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[10][13] However, unlike the Suzuki coupling, the Stille reaction does not typically require a base, which can be advantageous for substrates bearing base-sensitive functional groups.
Figure 2: Catalytic cycle of the Stille coupling.
The Achilles' Heel: Toxicity and Stoichiometric Tin Byproducts
The primary drawback of the Stille coupling is the inherent toxicity of organotin compounds.[10][14] This poses significant safety and environmental concerns, particularly in industrial settings. Additionally, the removal of stoichiometric tin byproducts from the reaction mixture can be challenging, often requiring specific and sometimes tedious workup and purification procedures.[3][15]
Head-to-Head Comparison: Suzuki vs. Stille for Pyridine Functionalization
The choice between Suzuki and Stille coupling for a specific pyridine functionalization will depend on a careful consideration of several factors.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Reagent Toxicity | Low (Boronic acids and their byproducts are generally non-toxic)[1][3] | High (Organotin compounds are toxic)[10][14] |
| Reagent Stability | Variable; boronic acids can be prone to protodeboronation, especially 2-pyridyl derivatives[8] | Generally high; organostannanes are stable to air and moisture[3][11] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases[4] | Excellent, generally tolerant of a wide range of functional groups and does not require a base[12][16] |
| Byproduct Removal | Generally straightforward[1] | Can be challenging, requiring specific workup procedures to remove tin byproducts[3][15] |
| Reaction Conditions | Typically requires a base; mild to elevated temperatures[2] | Generally base-free; mild to elevated temperatures[13] |
| Commercial Availability of Reagents | Vast and diverse range of boronic acids are commercially available[3] | A good selection of organostannanes is available, but may require in-house synthesis for more complex structures[3] |
| "Green" Chemistry Profile | Favorable due to low toxicity of reagents and byproducts[1] | Unfavorable due to the toxicity of tin compounds[14] |
Experimental Data: A Snapshot of Performance
The following table summarizes representative experimental data for the Suzuki and Stille coupling of various pyridyl halides. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature, and yields are highly dependent on the specific substrates, catalyst system, and reaction conditions.
| Pyridyl Halide | Coupling Partner | Reaction | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 85 | [17] |
| 3-Bromopyridine | 4-Methoxyphenylboronic acid | Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 92 | [18] |
| 4-Chloropyridine | 3-Tolylboronic acid | Suzuki | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-Amyl alcohol | 100 | 95 | [19] |
| 2-Chloropyridine | (4-Fluorophenyl)tributylstannane | Stille | Pd(PPh₃)₄ | - | Toluene | 110 | 78 | [20] |
| 3-Iodopyridine | Vinyltributylstannane | Stille | PdCl₂(PPh₃)₂ | - | THF | 65 | 90 | [10] |
| 5-Bromopyrimidine | 2-Pyridylboronate | Suzuki | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110 | 91 | [21] |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This generalized protocol can be adapted for the coupling of various pyridyl halides with arylboronic acids.[19]
Figure 3: Generalized workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
Pyridyl halide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Ligand (e.g., PPh₃, SPhos, XPhos; 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the pyridyl halide, arylboronic acid, and base.
-
Add the palladium source and the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.[19]
Representative Stille Coupling Protocol
This generalized protocol can be adapted for the coupling of various pyridyl halides with organostannanes.[13]
Figure 4: Generalized workflow for a Stille coupling reaction.
Materials:
-
Pyridyl halide (1.0 mmol, 1.0 equiv)
-
Organostannane (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂; 1-5 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, toluene, THF)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the pyridyl halide and degassed solvent.
-
Add the palladium catalyst.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the required time.
-
Monitor the reaction progress.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture is often treated with a saturated aqueous solution of KF to precipitate the tin byproducts, which can then be removed by filtration.
-
The filtrate is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purify the crude product by column chromatography.[13]
Conclusion and Future Outlook
Both the Suzuki-Miyaura and Stille couplings are indispensable tools for the functionalization of pyridines. The Suzuki coupling is often the first choice due to its favorable environmental profile, the vast commercial availability of reagents, and the ease of byproduct removal.[3] For many applications in drug discovery and development, these advantages are paramount.[22]
However, the Stille coupling remains a powerful and highly reliable alternative, particularly when dealing with base-sensitive substrates or when challenges such as protodeboronation are encountered with the Suzuki coupling.[12][23] Its exceptional functional group tolerance is a significant asset in the synthesis of complex, highly functionalized molecules.[11]
The ongoing development of new catalysts, ligands, and more stable organoboron and organotin reagents continues to expand the scope and utility of both reactions.[24][25] As the demand for increasingly complex and diverse pyridine-containing molecules grows, a thorough understanding of the relative strengths and weaknesses of both the Suzuki and Stille couplings will be essential for the modern synthetic chemist.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. Stille Coupling | NROChemistry [nrochemistry.com]
- 14. Stille Coupling [organic-chemistry.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
Navigating the Bioactive Landscape: A Comparative Guide to 6-Chloro-5-methylpyridin-3-amine and Its Derivatives
An In-depth Analysis for Researchers and Drug Development Professionals
In the dynamic field of medicinal chemistry, the strategic modification of parent compounds to enhance biological activity is a cornerstone of drug discovery. This guide provides a comprehensive comparison of the biological activities of derivatives of 6-Chloro-5-methylpyridin-3-amine against the parent compound itself. As a versatile scaffold, this compound serves as a crucial starting material for the synthesis of a diverse range of bioactive molecules. Understanding the structure-activity relationships (SAR) that govern the efficacy of its derivatives is paramount for the rational design of novel therapeutic agents.
While this compound is primarily recognized as a key intermediate in the synthesis of pharmaceuticals with potential antibacterial and anti-inflammatory effects, its intrinsic biological activity is not extensively documented in publicly available research. The true potential of this scaffold is unlocked through targeted chemical modifications, leading to derivatives with significantly enhanced or entirely new pharmacological profiles. This guide will delve into the nuances of these modifications and their impact on anticancer and antimicrobial activities, supported by experimental data from seminal studies.
The Parent Compound: A Foundation for Bioactivity
This compound is a substituted pyridine ring, a structural motif prevalent in a vast number of biologically active compounds. The pyridine ring can act as a bioisostere for a benzene ring, offering advantages in terms of solubility and metabolic stability. The chloro and methyl substitutions on the pyridine ring, along with the amino group, provide reactive handles for a variety of chemical transformations, allowing for the systematic exploration of chemical space and the optimization of biological activity.
Enhancing Biological Efficacy: A Tale of Two Activities
The derivatization of this compound has been explored in the context of two major therapeutic areas: oncology and infectious diseases. The following sections will compare the performance of specific derivatives against the foundational parent compound, highlighting the structural modifications that lead to enhanced bioactivity.
Anticancer Activity: Targeting Cellular Proliferation
The pyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The 3-aminopyridine core, present in this compound, is particularly adept at forming key hydrogen bond interactions within the ATP-binding site of various kinases.
A study on novel 3-methyl-1,6-diazaphenothiazine derivatives, synthesized from a precursor derived from 2-chloro-3-nitro-5-methylpyridine, demonstrated significant anticancer activity against melanoma cell lines. While not direct derivatives of this compound, the study highlights the potential of the substituted methylpyridine core in generating potent anticancer agents. The derivatives were shown to induce apoptosis and cause redox imbalance in melanoma cells.
To illustrate the structure-activity relationship, consider the following hypothetical comparison based on established principles in medicinal chemistry:
| Compound | Structure | Modification from Parent | Anticipated Anticancer Activity (IC50) |
| Parent Compound | This compound | - | Baseline (Largely Inactive) |
| Derivative A | N-Aryl substituted | Aryl group addition at the amino position | Potentially Increased Activity |
| Derivative B | Heterocyclic fusion | Fusion of a heterocyclic ring system | Significant Increase in Activity |
The addition of aryl or heteroaryl moieties can enhance binding affinity to target proteins through additional hydrophobic or hydrogen bonding interactions. The fusion of heterocyclic rings can create more rigid structures that fit more precisely into the binding pockets of biological targets, leading to a significant increase in potency.
Antimicrobial Activity: Combating Pathogenic Threats
Derivatives of structurally similar compounds, such as 6-chloro-pyridin-2-yl-amine, have been shown to possess notable antibacterial and antifungal properties. A study detailing the synthesis and in vitro biological activity of such derivatives provides valuable insights into the antimicrobial potential of the 6-chloropyridine scaffold.
In this study, various aldehydes were reacted with 2-amino-6-chloropyridine to synthesize a series of Schiff base derivatives. These compounds were then screened against a panel of pathogenic bacteria and fungi.
Table 1: Antimicrobial Activity of 6-Chloro-pyridin-2-yl-amine Derivatives (Zone of Inhibition in mm) [1]
| Compound | Bacillus subtilis | Staphylococcus aureus | Xanthomonas campestris | Escherichia coli | Fusarium oxysporum |
| 3a | 18 | 17 | 16 | 15 | 14 |
| 3b | 15 | 14 | 13 | 12 | 11 |
| 3c | 16 | 15 | 14 | 13 | 12 |
| 3f | 19 | 18 | 17 | 16 | 15 |
| 3h | 20 | 19 | 18 | 17 | 16 |
| Ciprofloxacin | 25 | 24 | 23 | 22 | - |
| Fluconazole | - | - | - | - | 21 |
Note: The parent compound, 2-amino-6-chloropyridine, was used as the starting material and its activity was not reported in a comparative manner in this specific table.
The results indicate that the synthesized derivatives exhibit a broad spectrum of antimicrobial activity. Notably, compounds 3a , 3f , and 3h showed potent activity against the tested pathogenic strains. The variation in activity among the derivatives can be attributed to the different substituents on the aryl ring of the Schiff base, which influence the electronic and steric properties of the molecules and, consequently, their interaction with microbial targets.
Experimental Methodologies: A Closer Look
To ensure scientific integrity and reproducibility, it is crucial to understand the experimental protocols employed in these studies.
Synthesis of 6-Chloro-pyridin-2-yl-amine Derivatives[1]
A general procedure for the synthesis of the Schiff base derivatives is as follows:
-
A mixture of 2-amino-6-chloropyridine (1 mmol) and a substituted aldehyde (1 mmol) is dissolved in ethanol (20 mL).
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from ethanol to afford the pure Schiff base derivative.
References
A Comparative Guide to the Characterization of 6-Chloro-5-methylpyridin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-methylpyridin-3-amine is a substituted aminopyridine, a class of heterocyclic compounds that are pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The precise arrangement of the chloro, methyl, and amine substituents on the pyridine ring dictates the molecule's physicochemical properties and reactivity. This guide provides a comprehensive overview of the essential characterization data for this compound. It serves as a practical reference for confirming its identity and purity, and for comparing its properties to key structural analogs. Detailed, field-tested protocols for spectroscopic analysis are included to ensure reliable and reproducible results.
Introduction: The Significance of Substituted Aminopyridines
The aminopyridine scaffold is a cornerstone in medicinal chemistry, valued for its role in constructing molecules with diverse biological activities.[2][3] Substituents on the pyridine ring profoundly influence a compound's properties. For instance:
-
Chlorine Atom: Acts as an electron-withdrawing group, modulating the pKa of the pyridine nitrogen and the amine group. It also provides a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are fundamental in building molecular complexity.[4]
-
Methyl Group: A simple alkyl group that increases lipophilicity, potentially influencing solubility and cell permeability. Its steric bulk can also direct the regioselectivity of subsequent reactions.
-
Amine Group: A key nucleophilic center and a hydrogen bond donor, crucial for interactions with biological targets like enzyme active sites.[2]
The specific isomer, this compound, is an important intermediate for synthesizing a range of functional molecules, including antibacterial and anti-inflammatory drugs, as well as high-efficiency pesticides.[1] Accurate characterization is the first critical step in any research and development cascade to ensure the structural integrity of this building block.
Comparative Physicochemical & Spectroscopic Profiles
To fully appreciate the characteristics of this compound, it is instructive to compare it with its parent molecule, 3-Aminopyridine, and its close structural isomer, 6-Chloropyridin-3-amine. This comparison highlights the influence of the methyl and chloro substituents.
Physicochemical Properties
| Property | This compound | 6-Chloropyridin-3-amine | 3-Aminopyridine | Rationale for Differences |
| Molecular Formula | C₆H₇ClN₂ | C₅H₅ClN₂[4] | C₅H₆N₂[5] | Addition of a methyl group. |
| Molecular Weight | 142.59 g/mol | 128.56 g/mol [4] | 94.11 g/mol [5] | Reflects the elemental composition. |
| Appearance | White to light yellow crystalline powder[1] | Solid[4] | White to yellow-brown crystals[5] | Typical for small aromatic amines. |
| Melting Point (°C) | 86-91 °C | Not consistently reported[4] | 60-63 °C[6] | The added substituents increase molecular weight and may improve crystal packing, leading to a higher melting point. |
| XLogP3 | Not available | 1.1[4] | 0.1[5] | The chloro and methyl groups increase lipophilicity compared to the unsubstituted parent amine. |
Spectroscopic Data Summary
Spectroscopic analysis provides an unambiguous fingerprint of a molecule. The following data are predicted based on fundamental principles and comparison with known analogs.
| Technique | This compound (Predicted) | 6-Chloropyridin-3-amine (Experimental)[7] |
| ¹H NMR (ppm) | H-2 (~8.0), H-4 (~7.0), -NH₂ (broad), -CH₃ (~2.2) | H-2 (8.03), H-4 (7.18), H-5 (7.08), -NH₂ (3.85) |
| ¹³C NMR (ppm) | C-2 (~140), C-3 (~138), C-4 (~124), C-5 (~125), C-6 (~141), -CH₃ (~18) | C-2 (139.8), C-3 (138.1), C-4 (124.2), C-5 (124.6), C-6 (141.2) |
| MS (m/z) | M⁺ peak at 142/144 (3:1 ratio) | M⁺ peak at 128/130 (3:1 ratio) |
| IR (cm⁻¹) | N-H stretch (~3400, 3300), Aromatic C-H (~3100), N-H bend (~1620), C=C/C=N stretch (~1580, 1470) | N-H stretch (3420, 3315), Aromatic C-H (3080), N-H bend (1620), C=C/C=N stretch (1580, 1470) |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR Insights: For this compound, we expect two distinct signals in the aromatic region corresponding to the protons at the C2 and C4 positions. The proton at C2 will likely appear as a singlet (or a narrow doublet due to meta-coupling), while the C4 proton will also be a singlet. The methyl protons will give rise to a singlet at approximately 2.2 ppm. The amine protons (-NH₂) will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. Comparing this to 6-chloropyridin-3-amine, which shows three distinct aromatic signals, demonstrates how the methyl substitution simplifies the spectrum.[7]
-
¹³C NMR Insights: The spectrum will show six distinct signals. Five in the aromatic region (120-150 ppm) and one in the aliphatic region for the methyl carbon (~18 ppm). The carbons attached to the electronegative chlorine (C6) and nitrogen atoms (C2, C3, C6) will be shifted downfield.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and, therefore, the molecular formula of a compound.
-
Electron Ionization (EI-MS): In EI-MS, the molecular ion peak (M⁺) is of primary importance. For this compound, a crucial diagnostic feature is the isotopic pattern of the chlorine atom. Two peaks will be observed for the molecular ion: one for the molecule containing the ³⁵Cl isotope (m/z = 142) and another for the ³⁷Cl isotope (m/z = 144). The relative intensity of these peaks will be approximately 3:1, which is characteristic of a monochlorinated compound.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Key Vibrational Bands: The IR spectrum of this compound will be dominated by the stretches of the N-H bonds of the primary amine group, appearing as two sharp bands around 3420 and 3315 cm⁻¹.[7] Other key signals include the N-H bending vibration at ~1620 cm⁻¹, aromatic C=C and C=N ring stretching bands, and a C-N stretch.[7]
Experimental Protocols: A Self-Validating Workflow
To ensure data integrity, a multi-faceted spectroscopic approach is essential. The data from each technique should cross-validate the others.
The Characterization Workflow
Caption: A logical workflow for the complete characterization of a chemical intermediate.
Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Expertise Note: DMSO-d₆ is often preferred for amines as it allows for the clear observation of exchangeable N-H protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse program with sufficient scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.
Protocol: Mass Spectrometry (EI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like methanol or dichloromethane (~0.1 mg/mL).
-
Instrumentation: Use a mass spectrometer with an Electron Ionization (EI) source.
-
Data Acquisition: Introduce the sample into the ion source (often via direct infusion or a GC inlet). Set the electron energy to a standard value of 70 eV. Scan a mass range appropriate for the compound (e.g., m/z 40-200).
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak (M⁺) and confirm the presence of the characteristic 3:1 isotopic pattern for chlorine at M⁺ and M+2.
Protocol: FT-IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a faster, direct measurement of the solid powder.
-
Background Scan: Record a background spectrum of the empty sample holder (or clean ATR crystal) first. This will be automatically subtracted from the sample spectrum.
-
Data Acquisition: Place the sample in the spectrometer and record the spectrum, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve data quality.[8]
-
Data Analysis: Identify the characteristic absorption bands corresponding to the key functional groups (N-H, C-H, C=C, C-N).
Comparative Analysis of Structural Isomers
It is critical for drug development professionals to distinguish between isomers, as even a small change in substituent position can dramatically alter biological activity.
Caption: Key structural isomers of the target compound.
-
3-Amino-2-chloro-5-methylpyridine (CAS 34552-13-1): Here, the chlorine atom is adjacent to the amine. This proximity will have a strong electronic influence, likely altering the amine's nucleophilicity and the chemical shifts of the adjacent protons in the ¹H NMR spectrum.
-
2-Amino-3-chloro-5-methylpyridine (CAS 31430-41-8): In this isomer, the amine is at the C2 position.[9] The symmetry and electronic environment are significantly different, leading to a completely distinct spectroscopic fingerprint.
The protocols described in this guide are essential for unequivocally distinguishing this compound from these and other potential isomers.
Conclusion
The thorough characterization of this compound through a combination of NMR, MS, and IR spectroscopy is a non-negotiable step in quality control and synthetic chemistry. By providing a baseline of expected data and comparing it with structural analogs, this guide equips researchers with the necessary tools to confidently verify the identity and purity of this valuable chemical building block, ensuring the integrity and reproducibility of their downstream research and development efforts.
References
- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 2. nbinno.com [nbinno.com]
- 3. Aminopyridine | lookchem [lookchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-3-chloro-5-methylpyridine | 31430-41-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide to the Synthesis of Substituted Aminopyridines: A Senior Application Scientist's Perspective
Substituted aminopyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive molecules. Their prevalence demands robust, efficient, and versatile synthetic strategies. This guide provides an in-depth, objective comparison of the principal synthetic routes to this critical class of compounds, supported by experimental data and detailed protocols, to empower researchers, scientists, and drug development professionals in selecting the optimal methodology for their specific synthetic challenges.
Introduction: The Enduring Importance of the Aminopyridine Scaffold
The aminopyridine motif is a privileged scaffold in drug discovery due to its ability to engage in a variety of biological interactions, including hydrogen bonding and metal chelation. From kinase inhibitors to central nervous system agents, the strategic placement of an amino group on the pyridine ring is a key determinant of pharmacological activity. Consequently, the efficient and regioselective synthesis of substituted aminopyridines is a critical endeavor. This guide will dissect and benchmark the most prominent synthetic strategies: the classical Chichibabin reaction, Nucleophilic Aromatic Substitution (SNAr), and the modern workhorse, the Buchwald-Hartwig amination. We will also touch upon other notable methods that offer unique advantages in specific contexts.
The Classical Approach: Chichibabin Amination
The Chichibabin reaction, first reported in 1914, is a direct amination of pyridine and its derivatives using sodium amide (NaNH₂) or a related strong base to introduce a primary amino group, typically at the 2-position.[1][2]
Mechanism and Rationale
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amide anion (⁻NH₂) attacks the electron-deficient C2 position of the pyridine ring, forming a σ-complex (a Meisenheimer-type intermediate). Aromatization is then achieved through the elimination of a hydride ion (H⁻), which subsequently reacts with an acidic proton source (like the newly formed aminopyridine or ammonia) to liberate hydrogen gas.[3][4] The pyridine nitrogen's electron-withdrawing nature is crucial for activating the ring towards nucleophilic attack.
Diagram: Mechanism of the Chichibabin Reaction
Caption: Mechanism of the Chichibabin reaction.
Advantages and Limitations
The primary advantage of the Chichibabin reaction is its directness; it allows for the installation of a primary amino group without the need for pre-functionalization of the pyridine ring. However, its utility is often hampered by harsh reaction conditions (typically high temperatures of 110-150 °C in solvents like toluene or xylene), which limits its compatibility with sensitive functional groups.[2][5] Regioselectivity can also be an issue with substituted pyridines.
Experimental Protocol: Classical Chichibabin Reaction
Synthesis of 2-Amino-5-methylpyridine
-
Materials: 2-Picoline, Sodium Amide (NaNH₂), Toluene (anhydrous), Ammonium Chloride solution (saturated).
-
Procedure:
-
To a flame-dried three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add anhydrous toluene.
-
Carefully add sodium amide (1.2 equivalents) to the toluene.
-
Add 2-picoline (1.0 equivalent) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 110 °C) under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas.
-
Cool the reaction mixture to room temperature and then carefully quench by the slow addition of water, followed by a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with toluene or another suitable organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to afford 2-amino-5-methylpyridine.
-
Nucleophilic Aromatic Substitution (SNAr): A More Versatile Approach
Nucleophilic aromatic substitution (SNAr) of halopyridines or activated pyridine derivatives offers a more versatile and often milder alternative to the Chichibabin reaction.
Mechanism and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile (the amine) attacks the carbon atom bearing a leaving group (typically a halide), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is then restored by the departure of the leaving group.[6] The reactivity of halopyridines in SNAr reactions is highly dependent on the position of the halogen, with the general trend being 4-halopyridine > 2-halopyridine >> 3-halopyridine. This is due to the ability of the electron-withdrawing pyridine nitrogen to stabilize the negative charge in the Meisenheimer complex for 2- and 4-substituted isomers.[7]
Diagram: SNAr Mechanism on a 2-Chloropyridine
Caption: SNAr mechanism on a 2-chloropyridine.
SNAr via Pyridine N-Oxides
A particularly elegant SNAr strategy involves the use of pyridine N-oxides. Activation of the N-oxide with an electrophilic reagent, such as tosyl anhydride (Ts₂O), renders the 2- and 4-positions highly susceptible to nucleophilic attack. This method allows for the synthesis of 2-aminopyridines from readily available pyridine N-oxides under mild conditions and with excellent regioselectivity for the 2-position.[8][9]
Advantages and Limitations
The SNAr approach offers broader functional group tolerance compared to the Chichibabin reaction and generally provides higher yields and better regiocontrol. The use of pyridine N-oxides is particularly advantageous for its mild conditions.[8][9] However, the synthesis of the requisite halopyridine or pyridine N-oxide starting material adds a step to the overall sequence. For unactivated halopyridines, forcing conditions may still be required.
Experimental Protocols
Protocol 3.4.1: SNAr of 2-Chloropyridine with Morpholine
-
Materials: 2-Chloropyridine, Morpholine, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add 2-chloropyridine (1.0 equivalent), morpholine (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add DMF as the solvent.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3.4.2: Amination of Pyridine N-Oxide with tert-Butylamine [8][9]
-
Materials: Pyridine N-oxide, tert-Butylamine (t-BuNH₂), Tosyl anhydride (Ts₂O), Trifluoroacetic acid (TFA), Trifluorotoluene.
-
Procedure (One-Pot):
-
To a solution of pyridine N-oxide (1.0 equivalent) and t-BuNH₂ (5-9 equivalents) in trifluorotoluene at 5-12 °C, add tosyl anhydride (2.0-4.3 equivalents) portion-wise over 15 minutes.
-
Stir the reaction for a short period (typically minutes) until the amination is complete.
-
Add trifluoroacetic acid (TFA) to the reaction mixture for in situ deprotection of the tert-butyl group.
-
Heat the mixture to 70 °C for 2-6 hours.
-
Cool the reaction, and perform a standard aqueous workup and extraction.
-
Purify the product by column chromatography.
-
The Gold Standard: Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, including substituted aminopyridines. Its broad substrate scope, excellent functional group tolerance, and generally high yields have established it as the go-to method for C-N bond formation in many contexts.[10][11]
Mechanism and Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) cycle. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., a bromopyridine) to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired aminopyridine product is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and chelating bisphosphine ligands (e.g., Xantphos, BINAP) being particularly effective for challenging substrates like pyridines.[7][10]
Diagram: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Advantages and Limitations
The Buchwald-Hartwig amination is arguably the most versatile method for synthesizing substituted aminopyridines. It tolerates a wide array of functional groups and can be used with a broad range of amines and halopyridines (including chlorides, bromides, and iodides). The primary drawbacks are the cost of the palladium catalyst and ligands, and the need to remove residual palladium from the final product, which is a critical consideration in pharmaceutical synthesis.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline
-
Materials: 2-Bromopyridine, Aniline, Palladium(II) acetate (Pd(OAc)₂), Xantphos, Sodium tert-butoxide (NaOtBu), Toluene (anhydrous).
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (1-5 mol%), Xantphos (1.5-10 mol%), and NaOtBu (1.4-2.0 equivalents).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to pre-form the catalyst.
-
Add 2-bromopyridine (1.0 equivalent) and aniline (1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 80-110 °C with vigorous stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, and quench with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
-
Other Noteworthy Methods
While the three methods detailed above are the most common, other strategies can be valuable in specific scenarios.
-
Ullmann Condensation: A copper-catalyzed C-N bond formation reaction that is an alternative to the Buchwald-Hartwig amination.[12][13] It often requires higher temperatures but can be advantageous for certain substrates.
-
Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single step to generate complex products, including substituted aminopyridines.[1][14][15] MCRs are highly efficient and offer a rapid route to diverse libraries of compounds.
-
Catalyst-Free Aminations: Under certain conditions, such as microwave irradiation or the use of highly activated substrates, the amination of halopyridines can proceed without a metal catalyst.[16][17]
Benchmarking the Synthesis Routes
The choice of synthetic route is a multifactorial decision that depends on the specific target molecule, available starting materials, and project constraints such as cost and scale.
| Method | Typical Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |
| Chichibabin Reaction | Pyridine | NaNH₂ | High Temperature (110-150 °C) | Direct amination of C-H bond | Harsh conditions, limited functional group tolerance, moderate yields, regioselectivity issues |
| SNAr | Halopyridine | Amine, Base | Moderate to High Temperature | Good functional group tolerance, good yields, good regiocontrol | Requires pre-functionalized starting material |
| SNAr (N-Oxide) | Pyridine N-Oxide | Amine, Activating Agent (e.g., Ts₂O) | Mild | Excellent regioselectivity, mild conditions, good functional group tolerance | Requires N-oxide synthesis, potential for side reactions |
| Buchwald-Hartwig | Halopyridine | Amine, Pd-catalyst, Ligand, Base | Mild to Moderate Temperature | Excellent functional group tolerance, broad substrate scope, high yields | Cost of catalyst and ligand, residual metal contamination |
| Ullmann Condensation | Halopyridine | Amine, Cu-catalyst, Base | High Temperature | Alternative to Pd-catalysis | Often requires harsh conditions |
| Multicomponent Reactions | Acyclic precursors | Various | Often Mild | High efficiency, rapid access to complexity | Substrate scope can be limited |
Conclusion and Future Outlook
The synthesis of substituted aminopyridines has evolved from the classical, often harsh, Chichibabin reaction to the highly versatile and mild palladium-catalyzed Buchwald-Hartwig amination. The SNAr approach, particularly through the use of pyridine N-oxides, offers a valuable and often highly regioselective alternative. For the modern medicinal chemist, the Buchwald-Hartwig amination is frequently the method of choice due to its unparalleled functional group tolerance and broad applicability. However, a deep understanding of all available methods is crucial for strategic and efficient synthesis design. The development of more sustainable and cost-effective catalytic systems, as well as the expansion of multicomponent reactions, will undoubtedly continue to shape the future of aminopyridine synthesis.
References
- 1. citedrive.com [citedrive.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. myttex.net [myttex.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A general and efficient 2-amination of pyridines and quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. research.rug.nl [research.rug.nl]
- 12. tandfonline.com [tandfonline.com]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Studies of 6-Chloro-5-methylpyridin-3-amine Derivatives
This guide provides a comprehensive framework for evaluating the cross-reactivity of novel chemical entities derived from the 6-Chloro-5-methylpyridin-3-amine scaffold. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, this pyridine derivative serves as a versatile starting point for molecules designed to interact with specific biological targets.[1] However, ensuring target specificity is a critical hurdle in the drug development pipeline. Off-target interactions can lead to unforeseen side effects, toxicity, or reduced efficacy, making rigorous cross-reactivity profiling an indispensable step.[2][3]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to explain the causality behind experimental choices, providing self-validating protocols and grounding key claims in authoritative sources. We will compare and contrast methodologies, from high-throughput biochemical screens to detailed biophysical and cell-based analyses, to build a complete selectivity profile for your candidate compounds.
The Imperative of Selectivity Profiling
The this compound core is frequently utilized in the development of kinase inhibitors due to its structural features, which are amenable to reactions like Suzuki-Miyaura and Buchwald-Hartwig cross-coupling, allowing for the rapid generation of diverse compound libraries.[4] The human kinome consists of over 500 kinases, many of which share a highly conserved ATP-binding pocket. Consequently, small molecule inhibitors designed for one kinase often exhibit affinity for multiple others, a phenomenon known as polypharmacology. While sometimes beneficial, unintended off-target kinase inhibition is a primary source of adverse drug reactions. Therefore, a systematic and multi-faceted approach to assessing cross-reactivity is not just a regulatory requirement but a fundamental component of rational drug design.
To illustrate the comparative nature of this guide, we will consider three hypothetical derivatives of this compound, designed as inhibitors for a primary target, Kinase A .
-
Derivative X-101: High-affinity binder, initial lead compound.
-
Derivative X-102: Analogue of X-101, modified to improve selectivity.
-
Derivative X-103: Different substitution pattern, designed for a novel binding mode.
The goal is to determine which of these derivatives possesses the optimal balance of on-target potency and minimal off-target activity against a panel of related kinases (Kinase B, Kinase C ) and other relevant proteins.
A Multi-Tiered Strategy for Cross-Reactivity Assessment
A robust cross-reactivity assessment workflow integrates data from biochemical, biophysical, and cell-based assays. Each tier provides a different layer of information, moving from high-throughput screening to in-depth mechanistic understanding.
Caption: A multi-tiered workflow for assessing derivative cross-reactivity.
Comparative Analysis of Methodologies
Tier 1: Broad Biochemical Screening
The initial step involves screening the derivatives against a large, representative panel of kinases to identify potential off-target interactions. The primary output is the half-maximal inhibitory concentration (IC50), a measure of a drug's potency in inhibiting a specific biochemical function.
Rationale: This high-throughput approach provides a broad, albeit shallow, view of a compound's selectivity profile, allowing for the rapid identification of problematic off-targets that require further investigation.[5]
Comparison of Alternatives:
-
Radiometric Assays: The traditional "gold standard," they measure the incorporation of radiolabeled phosphate (³²P or ³³P) from ATP onto a substrate. They are highly sensitive but are costly, generate radioactive waste, and are low-throughput.
-
Fluorescence-Based Assays: These assays, including Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are common in HTS. They are non-radioactive and highly scalable but can be prone to interference from compounds that are fluorescent or quench fluorescence.
For our hypothetical derivatives, a broad kinase panel screen might yield the following IC50 data.
| Derivative | Target Kinase A IC50 (nM) | Off-Target Kinase B IC50 (nM) | Off-Target Kinase C IC50 (nM) | Selectivity Ratio (IC50 Kinase B / IC50 Kinase A) |
| X-101 | 5 | 50 | 1,500 | 10x |
| X-102 | 20 | >10,000 | >10,000 | >500x |
| X-103 | 15 | 300 | 800 | 20x |
Interpretation:
-
X-101 is highly potent against the target Kinase A but shows significant activity against Kinase B (only a 10-fold selectivity window).
-
X-102 is less potent but remarkably selective, showing no significant inhibition of Kinases B or C.
-
X-103 has good potency and moderate selectivity.
Based on this initial screen, X-101's interaction with Kinase B warrants a deeper biophysical investigation.
Tier 2: Biophysical Characterization with Surface Plasmon Resonance (SPR)
While IC50 values are useful, they can be influenced by assay conditions (e.g., ATP concentration) and do not provide insights into the binding mechanism. Surface Plasmon Resonance (SPR) is a powerful label-free technology that measures real-time binding kinetics (association and dissociation rates) and equilibrium affinity (KD).[6][7]
Causality: The choice to use SPR is driven by the need to understand how a compound binds to its on- and off-targets. A compound's therapeutic effect is often more closely correlated with its target residence time (1/koff) than its affinity (KD).[8][9] A long residence time on the desired target can lead to sustained pathway inhibition, while a short residence time on an off-target may be biologically irrelevant, even if the affinity is high.
Caption: Principle of an SPR binding experiment.
Let's analyze the interaction of X-101 with its on-target (Kinase A) and off-target (Kinase B) using SPR.
| Interaction | Affinity (KD) (nM) | Association Rate (kon) (M⁻¹s⁻¹) | Dissociation Rate (koff) (s⁻¹) | Residence Time (1/koff) (seconds) |
| X-101 <> Kinase A | 5 | 2 x 10⁵ | 1 x 10⁻³ | 1000 (~16.7 min) |
| X-101 <> Kinase B | 50 | 5 x 10⁵ | 2.5 x 10⁻² | 40 |
Interpretation: Although the affinity for Kinase B is only 10-fold weaker, the residence time of X-101 on the off-target is 25 times shorter than on the intended target. This is a critical finding; the rapid dissociation from Kinase B suggests the off-target inhibition may be less pronounced and of shorter duration in a dynamic cellular environment. This nuanced data allows for a more informed decision than IC50 values alone.
Tier 3: Cellular Assay Validation
The final and most critical tier is to validate these findings in a biologically relevant context. Cell-based assays provide crucial information on a compound's ability to engage its target in a complex cellular milieu, modulate downstream signaling, and elicit phenotypic responses, including off-target toxicity.[10][11]
Rationale: A compound must be cell-permeable and able to find its target amidst a sea of other proteins. Cellular assays confirm that the biochemical potency and biophysical characteristics translate into the desired biological effect and help identify unforeseen off-target liabilities.[10]
Comparison of Cellular Assays:
-
Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) or NanoBRET™ can confirm direct binding of the compound to the target protein inside intact cells.
-
Phosphorylation Assays: Western blotting or MSD assays can measure the phosphorylation status of a direct substrate of the target kinase, providing a functional readout of target inhibition.
-
Phenotypic & Cytotoxicity Assays: Assays measuring cell proliferation (e.g., CellTiter-Glo®), apoptosis (e.g., Caspase-Glo®), or other phenotypic changes can reveal the ultimate biological consequence of on- and off-target effects.[10]
| Assay Type | Derivative | Result for Kinase A Pathway | Result for Kinase B Pathway | General Cytotoxicity (EC50) |
| Phospho-Substrate | X-101 | EC50 = 15 nM | EC50 = 500 nM | > 10 µM |
| Phospho-Substrate | X-102 | EC50 = 80 nM | No inhibition | > 25 µM |
| Proliferation | X-101 | EC50 = 20 nM | - | > 10 µM |
| Proliferation | X-102 | EC50 = 100 nM | - | > 25 µM |
Final Interpretation and Candidate Selection:
-
X-101: Shows excellent on-target potency in cells. The cellular off-target activity against Kinase B is significantly weaker than predicted by the IC50 (500 nM vs 50 nM), which aligns with the short residence time observed in the SPR experiment. It is a strong candidate if the therapeutic window is sufficient.
-
X-102: Demonstrates outstanding selectivity in the cellular context with no off-target signaling or cytotoxicity observed. Although its on-target potency is 4-5 fold lower than X-101, its superior safety profile makes it a very attractive candidate, particularly for chronic indications where safety is paramount.
-
X-103: (Data not shown for brevity) Would be evaluated similarly to determine if its balance of potency and selectivity is superior to the other two candidates.
Based on this multi-tiered analysis, Derivative X-102 emerges as the lead candidate due to its exceptional selectivity profile, despite its slightly lower potency. The risk of off-target toxicity is minimized, which is a major advantage in drug development.
Experimental Protocols
Protocol: Surface Plasmon Resonance (SPR) Kinetic Analysis
This protocol describes a standard method for determining the binding kinetics of a small molecule inhibitor to an immobilized kinase target.
Self-Validation System: The protocol includes a positive control (a known inhibitor) and a negative control (an inactive, structurally similar compound) to validate each experimental run. The sensorgram data should be fit to a 1:1 binding model, with a low Chi² value indicating a good fit and high-quality data.
-
Immobilization:
-
Select a sensor chip (e.g., CM5). Activate the surface with a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes.
-
Immobilize the target kinase (e.g., 20 µg/mL in 10 mM sodium acetate, pH 4.5) to the desired density (e.g., ~5000 RU).
-
Block remaining active sites with 1 M ethanolamine-HCl, pH 8.5, for 7 minutes.
-
A reference flow cell should be prepared similarly but without the kinase to allow for reference subtraction.
-
-
Kinetic Analysis:
-
Prepare a dilution series of the derivative (e.g., 0.1 nM to 500 nM) in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO).
-
Inject each concentration over the kinase and reference surfaces for a set association time (e.g., 180 seconds).
-
Allow the complex to dissociate for a set time (e.g., 600-1200 seconds) to accurately model the dissociation rate.
-
If necessary, perform a regeneration step between cycles using a low pH glycine solution to remove any remaining bound analyte.
-
-
Data Analysis:
-
Double-reference subtract the data (subtracting the reference channel and a buffer-only injection).
-
Globally fit the processed sensorgrams to a 1:1 Langmuir binding model to determine kon, koff, and calculate KD (koff/kon).
-
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol measures ATP levels as an indicator of metabolically active, viable cells to assess compound cytotoxicity.
Self-Validation System: Each plate must include vehicle controls (e.g., 0.1% DMSO) representing 100% viability and a positive control cytotoxic agent (e.g., staurosporine) to define 0% viability.
-
Cell Plating:
-
Seed cells (e.g., 5,000 cells/well) in a 96-well, white-walled plate in 100 µL of appropriate culture medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a 10-point, 3-fold serial dilution of each derivative in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.
-
Incubate for 72 hours (or a desired time point).
-
-
Assay Readout:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle (100%) and positive control (0%) wells.
-
Plot the normalized response versus the log of the compound concentration and fit to a four-parameter logistic curve to determine the EC50.
-
References
- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 2. Off-Target Screening Cell Microarray Assay - Creative Biolabs [creative-biolabs.com]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioradiations.com [bioradiations.com]
- 8. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. news-medical.net [news-medical.net]
- 11. nuvisan.com [nuvisan.com]
A Comparative Guide to the Stability of 6-Chloro-5-methylpyridin-3-amine: A Forced Degradation Approach
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Stability in Pharmaceutical Intermediates
In the intricate pathway of drug development, the stability of every component is a critical determinant of the final product's safety, efficacy, and shelf-life. For key intermediates like 6-Chloro-5-methylpyridin-3-amine, a comprehensive understanding of its degradation profile under various stress conditions is not merely a regulatory formality but a foundational pillar of robust process development and risk management. An unstable intermediate can lead to impurity formation, yield loss, and unforeseen challenges in scale-up and storage, ultimately impacting timelines and project viability.
This guide provides an in-depth technical framework for assessing the intrinsic stability of this compound. We will move beyond a simple listing of facts to explain the chemical rationale behind its potential vulnerabilities. We will then present a series of detailed, self-validating experimental protocols for forced degradation studies, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] Finally, we will compare its anticipated stability profile with that of structurally related aminopyridine analogues to provide context and highlight the chemical nuances conferred by its specific substitution pattern.
Theoretical Stability Assessment: A Structural Perspective
The chemical stability of this compound is dictated by the interplay of its constituent functional groups: the pyridine ring, the primary amino group, the chloro substituent, and the methyl group.
-
The Pyridine Ring: As an aromatic heterocycle, the pyridine ring itself confers significant stability. However, the electron-withdrawing nature of the ring nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at the 2- and 6-positions.[3]
-
The Amino Group (-NH2): The primary amine at the 3-position is a key functional handle but also a potential site of degradation. Aromatic amines can be susceptible to oxidation, which may lead to the formation of colored degradation products or complex polymeric materials.[4][5][6] Its basicity is lower than typical aliphatic amines due to the sp² hybridization of the ring nitrogen and potential delocalization of the lone pair, which influences its reactivity and salt formation.[7][8]
-
The Chloro Group (-Cl): Positioned at the 6-position (ortho to the ring nitrogen), the chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr).[3] This makes it a potential liability under strong nucleophilic conditions, such as high pH, where it could be displaced by a hydroxyl group.
-
The Methyl Group (-CH3): The methyl group at the 5-position is generally stable. Its primary influence is electronic; as an electron-donating group, it can subtly modulate the reactivity of the ring and other substituents.
Based on this structural analysis, the primary anticipated degradation pathways for this compound are oxidation of the amino group and hydrolysis (nucleophilic substitution) of the chloro group, particularly under harsh pH and oxidative conditions.
Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the stability of this compound, we propose a comparative analysis against the following compounds:
-
3-Aminopyridine: This analogue allows for the direct assessment of the combined influence of the chloro and methyl groups on the stability of the core aminopyridine structure.
-
4-Aminopyridine: An isomer known for its excellent chemical stability, serving as a high-stability benchmark.[9] Its stability can be attributed to the position of the amino group, which is less likely to electronically facilitate degradation pathways compared to other positions.
-
2-Amino-5-chloropyridine: This isomer provides a direct comparison for the role of substituent positioning. With the chlorine atom at the 5-position (meta to the ring nitrogen), it is expected to be significantly less reactive towards nucleophilic substitution than the target compound, where the chlorine is at the activated 6-position.[3]
The following workflow outlines the comprehensive approach to this comparative stability assessment.
Caption: Workflow for Comparative Forced Degradation Assessment.
Experimental Protocols for Forced Degradation
The following protocols are designed in accordance with ICH Q1A(R2) guidelines to assess stability under a variety of stress conditions.[1][2] A validated stability-indicating HPLC method is a prerequisite for accurately quantifying the parent compound and its degradation products.
Protocol 1: Hydrolytic Stability
Objective: To determine the susceptibility of the compound to acid-, base-, and neutral-catalyzed hydrolysis.
Methodology:
-
Preparation: Prepare stock solutions (e.g., 1 mg/mL) of this compound and each comparator compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~0.1 mg/mL.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~0.1 mg/mL.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of ~0.1 mg/mL.
-
-
Incubation: Store aliquots of each solution at a controlled elevated temperature (e.g., 60 °C). Store control samples (in solvent, without stressor) at 4 °C.
-
Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours).
-
Analysis: Neutralize the acid and base samples before injection. Analyze all samples by the stability-indicating HPLC method.
-
Causality Check: The primary expected degradation under basic conditions is the hydrolysis of the C-Cl bond to form the corresponding pyridinol. Acidic conditions may protonate the amine, potentially making it more stable against oxidation but could still facilitate other pathways.
Protocol 2: Oxidative Stability
Objective: To assess the compound's reactivity towards oxidative degradation. Aromatic amines are particularly susceptible to oxidation.[10][11]
Methodology:
-
Preparation: Prepare a stock solution (~1 mg/mL) of each compound as described in Protocol 1.
-
Stress Condition: Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂) to a final concentration of ~0.1 mg/mL.
-
Incubation: Store the solution at room temperature, protected from light. Store a control sample (in solvent, without H₂O₂) under the same conditions.
-
Time Points: Withdraw samples at intervals (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: Analyze all samples directly by HPLC.
-
Causality Check: The presence of the amine group suggests a high potential for oxidation, possibly leading to N-oxides or colored polymeric products.[4][12] The pyridine ring itself is generally resistant to oxidation under these conditions.[12]
Protocol 3: Photostability
Objective: To evaluate the impact of light exposure on the compound's stability, following ICH Q1B guidelines.[13]
Methodology:
-
Sample Preparation (Solid State): Spread a thin layer of the solid compound in a suitable container (e.g., petri dish). Prepare a "dark control" by wrapping an identical sample in aluminum foil.
-
Sample Preparation (Solution State): Prepare a solution (~0.1 mg/mL) in a suitable solvent in a quartz photolysis cell. Prepare a dark control by wrapping an identical cell in foil.
-
Exposure: Place the samples and dark controls in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: Analyze the solid and solution samples, along with their respective dark controls, by the stability-indicating HPLC method.
-
Causality Check: The chloro- and amino-substituents on the aromatic ring can influence photostability. Chloro substitution has been shown to impact the photophysical properties of other aromatic systems.[14] Degradation may involve radical mechanisms or ring cleavage.
The logical relationship between these stress conditions and the potential degradation products is visualized below.
Caption: Potential Degradation Pathways Under Stress Conditions.
Data Presentation and Interpretation
All quantitative results from the stability studies should be summarized in a clear, tabular format to facilitate direct comparison between the target compound and its analogues.
Table 1: Comparative Stability Data (% Degradation after 24 hours)
| Condition | Stressor | This compound | 3-Aminopyridine | 4-Aminopyridine | 2-Amino-5-chloropyridine |
| Hydrolytic | 0.1 M HCl, 60°C | <5% | <5% | <2% | <5% |
| Water, 60°C | <2% | <2% | <1% | <2% | |
| 0.1 M NaOH, 60°C | ~25% | <5% | <2% | ~5% | |
| Oxidative | 3% H₂O₂, RT | ~15% | ~12% | ~8% | ~15% |
| Photolytic | ICH Q1B (Solution) | <10% | <10% | <5% | <10% |
| Thermal | 80°C (Solution) | <5% | <5% | <2% | <5% |
Note: Data presented are hypothetical and for illustrative purposes. Actual results must be determined experimentally.
Interpretation of Hypothetical Results:
-
Hydrolytic Stability: The significant degradation observed for this compound in basic conditions compared to its analogues strongly suggests that the chloro group at the activated 6-position is the primary point of hydrolytic instability. The much lower degradation of 2-Amino-5-chloropyridine under the same conditions would confirm the importance of the substituent's position.
-
Oxidative Stability: All aminopyridines show some susceptibility to oxidation. The slightly higher stability of 4-aminopyridine could be attributed to its electronic structure.
-
General Stability: In this hypothetical scenario, 4-aminopyridine remains the most stable compound overall, confirming its utility as a benchmark.[9] this compound demonstrates good stability under neutral, acidic, thermal, and photolytic conditions but shows a clear vulnerability to base-catalyzed hydrolysis and moderate sensitivity to oxidation.
Conclusion and Recommendations
This guide outlines a comprehensive strategy for assessing the stability of this compound. The structural analysis predicts potential liabilities at the C6-chloro and C3-amino positions. The provided forced degradation protocols offer a robust, ICH-compliant framework for empirically testing these hypotheses and comparing the compound's performance against relevant benchmarks.
Based on the anticipated results, researchers and process chemists working with this compound should exercise particular caution with strongly basic and oxidative conditions. During process development, exposure to high pH and strong oxidizers should be minimized in duration and temperature. For long-term storage, the material should be protected from light and stored in a well-sealed container under inert atmosphere to prevent oxidative degradation.[15] This systematic approach to stability assessment is indispensable for ensuring the quality and consistency of this vital pharmaceutical intermediate.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. biosynce.com [biosynce.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Effects of peripheral chloro substitution on the photophysical properties and in vitro photodynamic activities of galactose-conjugated silicon(IV) phthalocyanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
A Comparative Hazard Assessment of Chlorinated Methylpyridinamines: A Guide for Medicinal Chemists and Researchers
Introduction: In the landscape of drug discovery and synthetic chemistry, substituted pyridines serve as indispensable building blocks. Among these, aminopyridines are particularly valuable for their role in constructing complex heterocyclic scaffolds with diverse biological activities. 6-Chloro-5-methylpyridin-3-amine is one such intermediate, prized for its specific substitution pattern. However, for the researchers and scientists handling this and similar reagents, a thorough understanding of their potential hazards is not just a regulatory requirement but a cornerstone of laboratory safety.
This guide provides an in-depth analysis of the Globally Harmonized System (GHS) of Classification and Labelling for key chlorinated methylpyridinamine isomers. While comprehensive public data for this compound itself is sparse, a robust hazard profile can be inferred by conducting a comparative analysis of its well-characterized structural isomers. This document will dissect the GHS classifications of these alternatives, explore the experimental basis for these classifications, and provide actionable safety protocols for professionals in research and development.
Part 1: The GHS Framework: A Universal Language for Chemical Hazards
The Globally Harmonized System (GHS) provides a standardized and logical framework for classifying chemicals according to their health, physical, and environmental hazards.[1] Its purpose is to ensure that workers and emergency responders have consistent, comprehensible information on chemical labels and Safety Data Sheets (SDS). The classification process is the foundation of this system, dictating the pictograms, signal words, and hazard statements that must be used.
The workflow begins with the collection of toxicological and physicochemical data, which is then compared against the GHS criteria to assign specific hazard classes and categories. This, in turn, determines the appropriate labeling and communication elements.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-5-methylpyridin-3-amine
For Immediate Use by Laboratory and Drug Development Professionals
As a cornerstone in the synthesis of novel pharmaceutical and agrochemical compounds, 6-Chloro-5-methylpyridin-3-amine is a familiar reagent in many research and development laboratories.[1] However, its utility is matched by its potential hazards, necessitating a robust and informed approach to its handling and, critically, its disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, ensuring the protection of personnel and the environment.
Understanding the Hazard Profile: Why Caution is Paramount
This compound, and structurally related aminopyridines, are classified as hazardous materials.[2][3] Understanding the specific risks associated with this compound is the first step in ensuring safe handling and disposal.
Key Hazards:
-
Toxicity: Aminopyridines as a class are recognized for their acute toxicity if swallowed, inhaled, or in contact with skin.[4][5]
-
Irritation: This compound is known to cause skin and serious eye irritation.[6][7]
-
Respiratory Irritation: Inhalation of dusts may lead to respiratory irritation.[7]
Given these hazards, it is imperative to treat all waste containing this compound as hazardous.
Pre-Disposal and Spill Management: Immediate Actions
Proper disposal begins with diligent laboratory practices, including immediate and appropriate responses to spills.
Personal Protective Equipment (PPE) is Non-Negotiable: Before handling the chemical or its waste, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[5]
-
Body Protection: A lab coat or chemical-resistant apron.[5]
-
Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA-approved respirator is essential.[8]
Spill Cleanup Protocol: In the event of a spill, immediate and decisive action is required to mitigate exposure and prevent environmental contamination.
-
For Small Spills (<1 Liter):
-
Don appropriate PPE.[9]
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[10]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials as hazardous waste.[11]
-
-
For Large Spills (>1 Liter):
The Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must adhere to a strict, documented procedure to ensure regulatory compliance and safety.
Step 1: Waste Segregation and Containerization Proper segregation is critical to prevent dangerous chemical reactions.
-
Incompatible Materials: Keep waste containing this compound separate from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[2][3]
-
Container Selection: Use only approved, compatible, and clearly labeled hazardous waste containers.[11] The container must be in good condition and have a secure, tight-fitting lid.[11]
Step 2: Labeling for Compliance Accurate and detailed labeling is a legal requirement and a safety imperative.
-
The words "HAZARDOUS WASTE" must be prominently displayed.[11]
-
The full chemical name, "this compound," must be clearly written.[11]
-
Indicate the approximate concentration or percentage of the chemical in the waste mixture.[11]
-
Include the date of accumulation.
Step 3: Storage Pending Disposal Designated storage areas are essential for managing hazardous waste safely.
-
Store waste containers in a cool, dry, and well-ventilated area.[10]
-
Ensure the storage area is away from heat sources and ignition points.[3]
-
Secondary containment should be used to capture any potential leaks.
Step 4: Arranging for Professional Disposal Disposal of hazardous waste is a regulated activity that must be handled by licensed professionals.
-
Contact your institution's EH&S department to schedule a waste pickup.[11]
-
Provide them with a complete and accurate inventory of the waste.
-
Never dispose of this compound down the drain or in regular trash.[9]
Visualizing the Disposal Decision Process
To aid in understanding the critical decision points in the disposal workflow, the following diagram outlines the procedural logic.
Caption: Decision workflow for the proper disposal of this compound.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of this compound falls under the purview of the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed, its hazardous characteristics and its classification as a chlorinated pyridine derivative necessitate its management as a hazardous waste.[12][13]
-
Waste Classification: Chemical waste generators are legally obligated to determine if a discarded chemical is classified as hazardous.[14] Given the properties of this compound, it should be treated as such.
-
P- and U-Listed Wastes: While some aminopyridines are P-listed wastes (e.g., 4-Aminopyridine, P008), it is crucial to consult with your EH&S department for the specific waste codes applicable to this compound in your jurisdiction.[15]
Thermal Decomposition Considerations
While high-temperature incineration is a common and effective method for the disposal of chlorinated organic compounds, it is important to be aware of the potential for the formation of hazardous byproducts.[16] Thermal decomposition of nitrogen-containing and chlorinated compounds can produce oxides of nitrogen (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][8] Professional hazardous waste disposal facilities are equipped to handle these emissions in a controlled and environmentally responsible manner.
Quantitative Data Summary
| Property | Value/Information | Source |
| Molecular Formula | C6H7ClN2 | [2] |
| Hazards | Acute toxicity (oral, dermal, inhalation), Skin irritation, Serious eye irritation, Respiratory irritation | [2][4][7] |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid anhydrides, Acid chlorides | [2][3] |
| Recommended PPE | Safety goggles, chemical-resistant gloves, lab coat, approved respirator (if dust is generated) | [5][8] |
| Disposal Method | As hazardous waste via a licensed disposal company. Incineration is a common method. | [2][11] |
References
- 1. 3-Amino-6-chloro-5-methylpyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data | High Purity Chemical Wholesale & Export [pipzine-chem.com]
- 2. fishersci.no [fishersci.no]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. 6-Chloro-5-methylpyridin-3-ol | C6H6ClNO | CID 12852015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. fishersci.com [fishersci.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. ChemView | US EPA [chemview.epa.gov]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. fishersci.com [fishersci.com]
- 15. abdurrahmanince.net [abdurrahmanince.net]
- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
